Technical Documentation Center

N,N-Dimethyl-1H-pyrazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-Dimethyl-1H-pyrazol-4-amine
  • CAS: 28465-86-3

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-1H-pyrazol-4-amine CAS number

An In-depth Technical Guide to N,N-Dimethyl-1H-pyrazol-4-amine and its Isomeric Congeners: Properties, Synthesis, and Applications in Drug Discovery Abstract The pyrazole nucleus is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-Dimethyl-1H-pyrazol-4-amine and its Isomeric Congeners: Properties, Synthesis, and Applications in Drug Discovery

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2][3] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of targeted therapeutics, especially in oncology and inflammatory diseases. This guide provides a comprehensive technical overview of N,N-Dimethyl-1H-pyrazol-4-amine and its closely related, and more extensively documented, structural isomers. While a unique CAS number for N,N-Dimethyl-1H-pyrazol-4-amine is not prominently cited in major chemical databases, its structure represents a key substitution pattern. This document will therefore focus on the core chemical entity and draw upon the rich dataset available for its isomers, such as 1,3-Dimethyl-1H-pyrazol-4-amine and 3,5-Dimethyl-1H-pyrazol-4-amine, to provide researchers and drug development professionals with a holistic understanding of this chemical class. We will delve into physicochemical properties, validated synthetic protocols, spectroscopic characterization, and critical applications, with a focus on providing actionable insights for laboratory practice.

Introduction: The Significance of Substituted Aminopyrazoles

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which has been a cornerstone of pharmaceutical development since the discovery of antipyrine in the 1880s.[4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The aminopyrazole motif is particularly valuable as it provides a key vector for chemical modification, enabling the construction of extensive compound libraries for high-throughput screening.

The dimethyl-pyrazol-4-amine framework, in its various isomeric forms, offers a unique combination of features:

  • Structural Rigidity: The pyrazole ring provides a stable, planar core for orienting substituents in three-dimensional space.

  • Hydrogen Bonding Capabilities: The ring nitrogens and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzyme active sites.

  • Tunable Electronics: The position of the methyl and amino groups significantly influences the electron density of the ring, allowing for fine-tuning of properties like pKa and metabolic stability.

This guide aims to consolidate the available technical information on this class of compounds, providing a reliable resource for chemists and pharmacologists.

Physicochemical and Structural Properties

The specific isomerism of dimethyl-pyrazol-4-amines dictates their physical and chemical properties. While data for N,N-Dimethyl-1H-pyrazol-4-amine is sparse, we can infer its properties from well-characterized analogs.

Structural Isomers and Identification

The core structure C₅H₉N₃ can exist in several isomeric forms, each with a unique Chemical Abstracts Service (CAS) number. It is critical for researchers to distinguish between them for accurate procurement and unambiguous reporting of results.

Compound NameStructureCAS NumberMolecular Weight
N,N-Dimethyl-1H-pyrazol-4-amine CN(C)C1=CNN=C1 (SMILES)Not readily available111.15
1,3-Dimethyl-1H-pyrazol-4-amine CN1N=CC(N)=C1C64517-88-0[5]111.15
3,5-Dimethyl-1H-pyrazol-4-amine CC1=C(N)C(C)=NN15272-86-6[6][7]111.15
1,5-Dimethyl-1H-pyrazol-4-amine CN1N=CC(N)=C1C (as Dihydrochloride)1189950-55-7[8]111.15 (Free Base)

Note: The IUPAC name for 1,5-Dimethyl-1H-pyrazol-4-amine may be identical to 1,3-Dimethyl-1H-pyrazol-4-amine depending on numbering conventions; CAS numbers provide the definitive identifier.

Physical Properties

These compounds are typically solids at room temperature. Their solubility is influenced by the substitution pattern, but they generally exhibit solubility in organic solvents.

Property3,5-Dimethyl-1H-pyrazol-4-amineN,N-Dimethyl-1H-pyrazol-4-amine (Predicted)
Physical Form SolidSolid/Liquid
Molecular Formula C₅H₉N₃[7]C₅H₉N₃[9]
Molecular Weight 111.15 g/mol [7]111.15 g/mol [9]
Storage Temperature 2-8°C, Inert Atmosphere[6]Cool, dry place
Predicted XlogP Not available0.3[9]

// Define nodes for the main structure N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; H1 [label="H", pos="0,2.2!"]; // H on N1

// Define nodes for the N,N-dimethylamino group N_amino [label="N", pos="0,-2.5!"]; C_Me1 [label="CH₃", pos="-1,-3.5!"]; C_Me2 [label="CH₃", pos="1,-3.5!"];

// Define edges for the pyrazole ring edge [style=solid]; N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1;

// Define edges for the N,N-dimethylamino group C4 -- N_amino; N_amino -- C_Me1; N_amino -- C_Me2;

// Add double bonds edge [style=solid]; N1 -- C5 [style=double, dir=none]; N2 -- C3 [style=double, dir=none]; } caption: "Structure of N,N-Dimethyl-1H-pyrazol-4-amine"

Synthesis and Characterization

The synthesis of dimethyl-pyrazol-4-amines often proceeds from readily available starting materials, with the core pyrazole ring typically formed first, followed by functional group interconversion.

General Synthetic Approach

A common strategy involves the nitration of a dimethylpyrazole precursor, followed by reduction of the nitro group to the corresponding amine.

SynthesisWorkflow Start 5-Chloro-1,3-dimethyl- 4-nitro-1H-pyrazole Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Reagent1 D,L-α-Amino Acid (e.g., Glycine) Reagent1->Step1 Intermediate1 N-(1,3-dimethyl-4-nitro- 1H-pyrazol-5-yl) Amino Acid Step1->Intermediate1 Step2 Reductive Lactamization Intermediate1->Step2 Reagent2 H₂, Pd/C Reagent2->Step2 Product Pyrazolo[3,4-b]pyrazin-5-one Derivative Step2->Product

A representative protocol, adapted from the synthesis of related pyrazolo[3,4-b]pyrazin-5-ones, highlights this principle.[4]

Protocol: Synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids [4]

  • Dissolution: Dissolve 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

  • Nucleophilic Addition: Add the desired D,L-α-amino acid (e.g., glycine, 1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) over 4-5 days.

  • Work-up: After completion, extract the yellow solution with dichloromethane. Separate the aqueous layer and acidify with 3N HCl to a pH of 6-7.

  • Isolation: Collect the precipitated product by suction filtration, wash with water, and dry to yield the N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acid intermediate.

  • Reduction: This nitro-intermediate can then undergo catalytic hydrogenation (e.g., using H₂ gas and a 5% Pd/C catalyst) to reduce the nitro group to an amine, which may be followed by spontaneous cyclization depending on the substrate.[4]

This general "nitro-to-amino" pathway is a robust and well-documented method for accessing aminopyrazoles.[10]

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation. Key expected signals include:

    • ¹H NMR: Singlets for the N-methyl and C-methyl protons, a signal for the pyrazole ring proton (CH), and resonances for the amino group protons (or N,N-dimethyl protons). In the spectrum of a related pyrazole derivative, methyl protons appear around δ 2.2-2.3 ppm and the pyrazole ring proton appears around δ 5.9 ppm.[11][12]

    • ¹³C NMR: Resonances for the pyrazole ring carbons, with distinct shifts for the carbon atoms bearing the methyl and amino substituents, as well as signals for the methyl carbons themselves.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands would include N-H stretching vibrations for primary/secondary amines (around 3300-3500 cm⁻¹) and C=N stretching within the pyrazole ring (around 1590 cm⁻¹).[12][13]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₅H₉N₃, the expected molecular ion peak [M+H]⁺ would be at m/z = 112.0869.[9]

Applications in Drug Discovery and Medicinal Chemistry

The dimethyl-aminopyrazole scaffold is a key pharmacophore in modern drug design, most notably in the development of protein kinase inhibitors.

Kinase Inhibitors for Oncology

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Aminopyrazoles serve as excellent "hinge-binding" motifs that anchor inhibitors into the ATP-binding pocket of kinases.

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a target for cancer therapy.[14][15] Recent studies have shown that N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which use a dimethyl-aminopyrazole derivative as a core building block, are potent CDK2 inhibitors.[14][15] One lead compound exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[1][14][15] Mechanistic studies confirmed that this compound induced cell cycle arrest and apoptosis in ovarian cancer cells.[1][14][15]

CDK2_Inhibition cluster_CellCycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/Cyclin E CDK2->S Promotes S Phase Entry Inhibitor Aminopyrazole- Derived Inhibitor Inhibitor->CDK2 Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces

Broader Therapeutic Potential

The utility of this scaffold extends beyond oncology. The core structure is present in molecules investigated for a wide array of diseases.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to inhibit key inflammatory mediators like COX-2.[3]

  • Antimicrobial Agents: The pyrazole ring is found in compounds with antibacterial and antifungal activity.[2]

  • CNS Disorders: Certain pyrazole derivatives have been explored for their potential as antidepressant and anticonvulsant agents.[2]

The widespread application of 1,3-Dimethyl-4-aminopyrazole compounds, for example, includes the synthesis of drugs for cardiovascular diseases, chemokine-related diseases like asthma, and nervous system disorders.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling dimethyl-aminopyrazole derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[16][18] Avoid contact with skin and eyes.[18][19] Wash hands thoroughly after handling.[16][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] Many suppliers recommend storage under an inert atmosphere to prevent degradation.[6]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and bases.[16]

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air.[16] If on skin or in eyes, rinse immediately and thoroughly with plenty of water for at least 15 minutes.[16][17] Seek medical attention if irritation persists.

Conclusion

N,N-Dimethyl-1H-pyrazol-4-amine and its isomers represent a class of high-value chemical building blocks for drug discovery and development. Their robust synthesis, versatile reactivity, and proven role as a core scaffold for potent, targeted therapeutics make them indispensable tools for medicinal chemists. While the specific titular compound may be less common, the extensive data on its isomers provides a solid foundation for its use in research. By understanding the subtle yet significant differences in the properties and reactivity of these isomers, researchers can better design and execute synthetic campaigns to develop the next generation of pyrazole-based medicines.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: n,1-Dimethyl-1h-pyrazol-4-amine hydrochloride.
  • Wang, S., et al. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
  • Cayman Chemical. (2025, November 17).
  • AK Scientific, Inc. Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • Wang, S., et al. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available from: [Link]

  • Wang, S., et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. Available from: [Link]

  • Abrigach et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
  • PubChemLite. N,n-dimethyl-1h-pyrazol-4-amine (C5H9N3). Available from: [Link]

  • Li, Y., et al. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods (RSC Publishing).
  • Various Authors. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Various Authors. (2015, May 11).
  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Various Authors. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • ChemBK. N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine | CAS 19730-27-9. Available from: [Link]

  • Various Authors. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • Various Authors. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Various Authors. (2022, December 8).

Sources

Exploratory

N,N-Dimethyl-1H-pyrazol-4-amine: A Technical Guide to Properties, Synthesis, and Application

Topic: N,N-Dimethyl-1H-pyrazol-4-amine: Physicochemical Profile & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary N,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-Dimethyl-1H-pyrazol-4-amine: Physicochemical Profile & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 28465-86-3) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry and organocatalysis.[1] Characterized by a molecular weight of 111.15 g/mol , this compound serves as a critical fragment in the design of kinase inhibitors (specifically CDK2) and functions as a bioisostere for phenylsulfonamides. Its structural duality—possessing both a hydrogen-bond donor (pyrazole NH) and a basic acceptor (exocyclic dimethylamine)—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of the compound, moving beyond basic stoichiometry to cover synthesis, validation, and its strategic role in pharmaceutical development.

Physicochemical Profile

Accurate physicochemical data is the bedrock of experimental reproducibility. The following parameters define the core identity of N,N-Dimethyl-1H-pyrazol-4-amine.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
Molecular Weight 111.15 g/mol Critical for stoichiometry and Ligand Efficiency (LE) calculations.[1]
Molecular Formula C₅H₉N₃High nitrogen content (37.8%) contributes to polarity.
Exact Mass 111.0796 DaMonoisotopic mass for HRMS validation [M+H]⁺ = 112.087.
CAS Number 28465-86-3Distinct from the isomer 3,5-dimethyl-1H-pyrazol-4-amine (CAS 5272-86-6).[1]
Physical State Solid or Viscous OilOften isolated as a hydrochloride salt to improve stability and handling.[1]
Predicted pKa ~6.5 - 7.0The exocyclic amine increases basicity relative to the parent pyrazole (pKa ~2.5).
Solubility DMSO, Methanol, DCMHigh solubility in polar organic solvents; moderate water solubility.

Critical Distinction: Researchers must distinguish this compound from its isomer, 3,5-dimethyl-1H-pyrazol-4-amine .[1] While they share the same MW (111.15), the methyl placement significantly alters steric and electronic properties. Always verify structure via NMR or CAS registry.

Synthetic Methodology

The synthesis of N,N-Dimethyl-1H-pyrazol-4-amine typically follows a linear pathway starting from the parent pyrazole.[1] The protocol below prioritizes yield and purity, utilizing the Eschweiler-Clarke reaction for the final methylation step to prevent over-alkylation (quaternization).

Core Synthesis Workflow
  • Nitration: Electrophilic aromatic substitution at the C4 position of pyrazole.

  • Reduction: Catalytic hydrogenation of the nitro group to a primary amine.

  • Reductive Methylation: Conversion of the primary amine to the tertiary dimethylamine.

SynthesisPathway Start 1H-Pyrazole (Starting Material) Inter1 4-Nitro-1H-pyrazole (Intermediate) Start->Inter1 HNO3, H2SO4 (Nitration) Inter2 1H-Pyrazol-4-amine (Precursor) Inter1->Inter2 H2, Pd/C (Reduction) Final N,N-Dimethyl-1H- pyrazol-4-amine Inter2->Final HCHO, HCOOH Reflux (Eschweiler-Clarke)

Figure 1: Step-wise synthetic pathway from 1H-pyrazole to the target dimethylamine.[2]

Detailed Protocol (Self-Validating)

Step 1: Nitration

  • Reagents: Fuming nitric acid, concentrated sulfuric acid.

  • Procedure: Add pyrazole to sulfuric acid at 0°C. Dropwise addition of nitric acid.[1] Heat to 60°C for 3 hours.

  • Validation: TLC (Ethyl Acetate/Hexane) shows disappearance of starting material. Product (4-nitropyrazole) is a solid.

Step 2: Reduction

  • Reagents: 10% Pd/C, Hydrogen gas (balloon pressure), Methanol.

  • Procedure: Stir the nitro compound in methanol with Pd/C under H₂ atmosphere for 12 hours. Filter through Celite.

  • Validation: The yellow color of the nitro compound fades to colorless.

Step 3: Methylation (Eschweiler-Clarke)

  • Reagents: 37% Aqueous Formaldehyde, Formic Acid.

  • Procedure: Dissolve 1H-pyrazol-4-amine in formic acid. Add formaldehyde.[1] Reflux at 100°C for 12-18 hours.[1]

  • Mechanism: Formic acid acts as the hydride source to reduce the intermediate imine/iminium species.

  • Workup: Basify with NaOH (pH > 10) to deprotonate the product, extract with DCM.

  • Validation: 1H NMR (see Section 4).

Analytical Characterization & Validation

To confirm the identity and molecular weight (111.15 g/mol ), the following analytical signatures must be observed.

Mass Spectrometry (LC-MS/HRMS)[1]
  • Expected Ion: [M+H]⁺

  • Observed m/z: 112.15 (Low Res) or 112.087 (High Res).

  • Fragment Pattern: Loss of -N(CH₃)₂ or methyl groups may be observed in MS/MS modes.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃.[1]

  • δ ~2.6-2.8 ppm (6H, s): Distinct singlet corresponding to the two N-methyl groups.[1] This is the diagnostic peak for the "N,N-dimethyl" substitution.[1]

  • δ ~7.0-7.5 ppm (2H, s): Signals for the pyrazole ring protons (H-3 and H-5).[1] Note: Due to rapid tautomerism of the N-H proton, H-3 and H-5 often appear as a broad singlet or two very close signals at room temperature.[1]

  • δ ~10-13 ppm (1H, br s): The pyrazole N-H proton (exchangeable with D₂O).

Applications in Drug Discovery

The "Molecular Weight" of 111.15 places this compound firmly in the "fragment" category (MW < 300), making it ideal for Fragment-Based Drug Discovery (FBDD).

Kinase Inhibition (CDK2)

Research indicates that the aminopyrazole scaffold serves as a potent bioisostere for phenylsulfonamides in Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

  • Mechanism: The pyrazole moiety can form bidentate hydrogen bonds (Donor-Acceptor) with the kinase hinge region (e.g., Leu83 in CDK2).

  • Advantage: Replacing a phenyl ring with a pyrazole often improves solubility and reduces lipophilicity (LogP), enhancing the drug-like properties of the final molecule.

Organocatalysis

Structurally analogous to DMAP (4-Dimethylaminopyridine) , N,N-Dimethyl-1H-pyrazol-4-amine possesses a nucleophilic nitrogen.[1]

  • Potential: While less basic than DMAP, the pyrazole core offers different electronic tuning. It can be used as an acylation catalyst in specific substrates where DMAP might be too reactive or cause side reactions.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base may darken upon oxidation; the hydrochloride salt is more stable.

  • Hygroscopicity: As a small amine, it is hygroscopic. Desiccate before precise weighing for stoichiometric reactions.

  • Safety: Irritant.[1] Wear standard PPE (gloves, goggles). Avoid inhalation of dust/vapors.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13450484, N,N-dimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Wang, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Molecules, 28(7), 2951. Retrieved from [Link]

  • Abrigach, F., et al. (2014).[3] New thiazole, pyridine and pyrazole derivatives as antioxidant candidates. Journal of Molecular Structure. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of N,N-Dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract Introduction to N,N-Dimethyl-1H-pyrazol-4-amine N,N-Dimethyl-1H-pyrazol-4-amine belongs to the pyrazole f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Introduction to N,N-Dimethyl-1H-pyrazol-4-amine

N,N-Dimethyl-1H-pyrazol-4-amine belongs to the pyrazole family, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] The pyrazole scaffold is a common feature in many biologically active compounds and approved pharmaceuticals.[1] The dimethylamino substitution at the 4-position of the pyrazole ring is expected to significantly influence its electronic properties, basicity, and intermolecular interactions compared to its unsubstituted or isomeric counterparts.

A precise characterization of its physical properties is the first step in unlocking its potential for various applications. These properties are critical for everything from initial handling and storage to the design of complex in vivo studies.[4][6]

Compound Identification and Predicted Properties

While experimental data is sparse, the fundamental identity of N,N-Dimethyl-1H-pyrazol-4-amine is established. The following table summarizes its key identifiers and computationally predicted properties. It is crucial to underscore that predicted values are estimations and must be confirmed via empirical testing.

PropertyValueSource
Molecular Formula C₅H₉N₃PubChemLite[7]
Molecular Weight 111.15 g/mol PubChemLite
Monoisotopic Mass 111.07965 DaPubChemLite[7]
Canonical SMILES CN(C)C1=CNN=C1PubChemLite[7]
InChI InChI=1S/C5H9N3/c1-8(2)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7)PubChemLite[7]
InChIKey GEYCAYZYEXEBQG-UHFFFAOYSA-NPubChemLite[7]
Predicted XlogP 0.3PubChemLite[7]

XlogP is a measure of lipophilicity, which influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Workflow for Physicochemical Characterization

The empirical determination of the physical properties of a novel compound like N,N-Dimethyl-1H-pyrazol-4-amine follows a systematic workflow. This ensures that the data collected is accurate, reproducible, and provides a comprehensive profile of the material.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Thermal Properties cluster_2 Phase 3: Solubility Profile cluster_3 Phase 4: Data Consolidation compound Compound Synthesis & Purification visual Visual Inspection (Color, Form) compound->visual purity Purity Analysis (HPLC, NMR) visual->purity mp Melting Point Determination purity->mp bp Boiling Point Determination (if applicable) mp->bp sol_screen Solubility Screening (Aqueous & Organic Solvents) bp->sol_screen ph_sol pH-Dependent Solubility sol_screen->ph_sol data Data Analysis & Reporting ph_sol->data

Caption: Workflow for the physicochemical characterization of a novel compound.

Experimental Protocols for Physical Property Determination

The following sections detail the standard operating procedures for determining the key physical properties of a solid organic compound such as N,N-Dimethyl-1H-pyrazol-4-amine.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[8] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities lead to a depressed and broadened melting range.[8][9]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[8]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Protocol:

  • Sample Preparation: If the compound is not a fine powder, gently grind a small amount using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate determination.[8]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[8] Begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Replicate: Repeat the determination at least twice to ensure reproducibility.

Boiling Point Determination

For solid compounds, boiling point determination is typically not performed unless the compound can be sublimed or is stable at high temperatures. If the compound were a liquid, the following micro method would be appropriate.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Apparatus:

  • Thiele tube or a small test tube with a heating bath (e.g., paraffin oil)[12]

  • Thermometer

  • Small fusion tube

  • Capillary tube (sealed at one end)[13]

Protocol:

  • Sample Preparation: Place a few milliliters of the liquid into the fusion tube.[14]

  • Capillary Insertion: Place the capillary tube into the fusion tube with the sealed end facing up.[13]

  • Apparatus Assembly: Attach the fusion tube to the thermometer and immerse it in the heating bath.[12][14]

  • Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[15]

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.

  • Cooling and Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[15]

Solubility Determination

Solubility is a crucial property in drug development, affecting absorption and formulation.[5] A systematic approach is used to classify a compound's solubility.

Principle: "Like dissolves like" is the guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[16] For ionizable compounds, solubility is also highly dependent on pH.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Calibrated pipettes

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃)

Protocol:

  • Initial Solvent Screening:

    • Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into separate test tubes.

    • Add a measured volume of a solvent (e.g., 0.1 mL) to the first tube.

    • Vigorously mix for 1-2 minutes.

    • Visually inspect for dissolution. If dissolved, the compound is soluble. If not, continue adding the solvent in increments up to a total volume of 1 mL.

    • Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

  • Aqueous pH-Dependent Solubility:

    • Acidic Solution: To a test tube with a small amount of the compound, add 1 mL of 5% aq. HCl.[17] Shake vigorously. Solubility in dilute acid suggests the presence of a basic functional group (like an amine).

    • Basic Solutions: In separate test tubes, test the solubility in 1 mL of 5% aq. NaOH and 1 mL of 5% aq. NaHCO₃.[17][18] Solubility in NaOH but not NaHCO₃ indicates a weakly acidic compound (e.g., a phenol), while solubility in both suggests a strongly acidic compound (e.g., a carboxylic acid).

Importance of Physical Properties in a Research and Development Context

The physical properties determined through these protocols are not merely data points; they are predictive indicators of a compound's behavior in various applications.

  • Melting Point: Provides an initial assessment of purity and is critical for solid-state characterization, which influences stability, dissolution rate, and manufacturability.

  • Solubility: A cornerstone of drug development, solubility in aqueous and lipid environments dictates a drug's absorption and distribution in the body.[2][5] Poor aqueous solubility is a major hurdle for oral drug delivery.

  • Lipophilicity (related to solubility): The balance between hydrophilicity and lipophilicity (often estimated by LogP) is crucial for a drug's ability to cross biological membranes and reach its target, while avoiding excessive accumulation in fatty tissues.[3][5]

Conclusion

While a complete experimental profile for N,N-Dimethyl-1H-pyrazol-4-amine is yet to be published, this guide provides the necessary framework for its comprehensive physicochemical characterization. The protocols outlined herein are robust, well-established methods that will yield the high-quality data required for any research or drug development program. Adherence to these systematic procedures will ensure a solid foundation for future studies and applications of this promising pyrazole derivative.

References

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • Melting point determin
  • Physicochemical properties | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
  • Determination of the melting point. (n.d.). University of Technology, Iraq.
  • Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Mytide Therapeutics.
  • DETERMIN
  • Physical Properties in Drug Design. (n.d.).
  • Physical and Chemical Properties of Drugs and Calculations. (n.d.).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • EXPERIMENT 1 DETERMIN
  • Determination of Melting Point. (n.d.). PennWest University.
  • EXPERIMENT 2 DETERMIN
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • Experiment 1: Melting-point Determin
  • Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S.
  • Experiment 1 - Melting Points. (2013, April 15). Northern Arizona University.
  • Solubility of Organic Compounds. (2023, August 31).
  • 3,5-dimethyl-1H-pyrazol-4-amine | CAS 5272-86-6. (n.d.). Santa Cruz Biotechnology.
  • 1,5-dimethyl-1H-pyrazol-4-amine dihydrochloride 97% | CAS: 1189950-55-7. (2026, February 9). AChemBlock.
  • 1,3-DIMETHYL-1H-PYRAZOL-4-AMINE | 64517-88-0. (2025, October 14). ChemicalBook.
  • Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931. (n.d.). PubChem.
  • 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Chemicalbridge.
  • 121983-36-6|1,5-Dimethyl-1H-pyrazol-4-amine. (n.d.). BLDpharm.
  • PDF - Journal of Chemistry and Technologies. (2025, July 15).
  • N,n-dimethyl-1h-pyrazol-4-amine (C5H9N3). (n.d.). PubChemLite.
  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.

Sources

Exploratory

1H NMR spectrum of N,N-Dimethyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to the ¹H NMR Spectrum of N,N-Dimethyl-1H-pyrazol-4-amine Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N-Dimethyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of N,N-Dimethyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N-Dimethyl-1H-pyrazol-4-amine. As a crucial analytical technique for structural elucidation in drug discovery and materials science, a thorough understanding of the ¹H NMR spectrum is paramount for verifying molecular identity and purity. This document synthesizes theoretical principles with practical, field-proven methodologies. We will delve into the prediction of the ¹H NMR spectrum based on first principles and substituent effects, provide a detailed experimental protocol for acquiring a high-resolution spectrum, and present a logical workflow for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, causal understanding of NMR spectroscopy as applied to substituted heterocyclic amines.

Introduction: The Structural Significance of N,N-Dimethyl-1H-pyrazol-4-amine

N,N-Dimethyl-1H-pyrazol-4-amine belongs to the class of 4-aminopyrazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds, including kinase inhibitors for cancer therapy.[1] The precise arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional structure and its interactions with biological targets.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. It provides detailed information about the electronic environment of every proton, their relative numbers, and their connectivity through spin-spin coupling.[2] This guide will first establish a theoretical framework for predicting the spectrum of N,N-Dimethyl-1H-pyrazol-4-amine and then outline the practical steps for its experimental verification.

Molecular Structure and Predicted ¹H NMR Spectral Features

To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify the distinct proton environments. Due to the molecule's symmetry, we can predict four unique signals.

Figure 1: Molecular structure of N,N-Dimethyl-1H-pyrazol-4-amine showing four chemically distinct proton environments labeled (a) through (d).

Causality of Predicted Chemical Shifts

The chemical shift of a proton is dictated by its local electronic environment. Substituents on an aromatic ring can significantly alter this environment through inductive and resonance effects, either shielding (upfield shift to lower ppm) or deshielding (downfield shift to higher ppm) the nuclei.[3][4]

  • Pyrazole Ring Protons (H-3 and H-5): In unsubstituted 1H-pyrazole, the H-3 and H-5 protons typically resonate around 7.6 ppm, while the H-4 proton appears at approximately 6.3 ppm.[5] The N,N-dimethylamino group at the C-4 position is a powerful π-electron-donating group (EDG). Through resonance, it increases the electron density at positions C-3 and C-5 of the pyrazole ring. This significant shielding effect is expected to cause a substantial upfield shift for the H-3 and H-5 protons compared to the parent pyrazole. Due to the symmetry of the molecule and rapid tautomeric exchange of the N-H proton, the H-3 and H-5 protons are chemically equivalent and are expected to appear as a single signal.[1]

  • N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and will appear as a single, sharp singlet. The nitrogen atom is electronegative, which deshields these protons relative to a simple alkane. Their typical chemical shift range is between 2.2 and 2.9 ppm.[6]

  • Pyrazole N-H Proton: The chemical shift of N-H protons is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7][8] In aprotic polar solvents like DMSO-d₆, it is often observed as a broad singlet at a downfield position, typically >10 ppm. Interestingly, electron-donating substituents on the pyrazole ring can paradoxically increase the acidity of the N-H proton, leading to a further downfield shift.[7][9]

Predicted Data Summary

The anticipated ¹H NMR spectral data for N,N-Dimethyl-1H-pyrazol-4-amine, assuming DMSO-d₆ as the solvent, is presented below.

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
(a)~11.0 - 12.5Broad Singlet1HN1-HExchangeable proton, hydrogen bonding in DMSO.[7]
(b) & (c)~7.0 - 7.3Singlet2HC3-H & C5-HShielded by electron-donating -N(CH₃)₂ group. Appear as a singlet due to equivalence.
(d)~2.7 - 2.9Singlet6H-N(CH₃)₂Deshielded by adjacent nitrogen atom.[6]

Table 1: Predicted ¹H NMR Spectral Data for N,N-Dimethyl-1H-pyrazol-4-amine in DMSO-d₆.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

This protocol provides a self-validating methodology for acquiring a high-quality ¹H NMR spectrum. The key to trustworthy data lies in meticulous sample preparation and appropriate instrument parameter selection.

Materials and Reagents
  • Analyte: N,N-Dimethyl-1H-pyrazol-4-amine (≥98% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS) or residual solvent peak

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, filter plug (glass wool), vortex mixer

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of DMSO-d₆ to the vial. The use of a deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum and provides the deuterium lock signal for the spectrometer.

  • Dissolution: Ensure complete dissolution of the sample. Use a vortex mixer if necessary. A clear, particulate-free solution is essential for high-resolution spectra, as suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into a clean NMR tube. This removes any microparticulates.[10] The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[2][11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-14 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 2-5 seconds (ensures full relaxation of protons for accurate integration).

  • Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).

  • Temperature: 298 K (25 °C)

Data Processing
  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in pure absorption mode.

  • Calibrate the chemical shift scale by referencing the residual DMSO peak to δ 2.50 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts and multiplicities of all signals.

Logical Workflow for Spectral Analysis

The analysis of the acquired spectrum should be a systematic process of comparing experimental data with the theoretical predictions.

spectral_analysis_workflow A Acquire Spectrum (Follow Protocol 3.0) B Process Data (FT, Phasing, Calibration) A->B C Identify Signals (Count all unique peaks) B->C D Analyze Integration (Determine relative proton ratios) C->D E Analyze Chemical Shifts (δ) (Assign protons to regions) D->E F Analyze Multiplicity (Identify singlets, doublets, etc.) E->F G Compare with Prediction (Table 1) F->G H Structure Confirmation G->H Match I Discrepancy Found G->I No Match J Advanced Analysis (2D NMR: COSY, HSQC) I->J J->H

Figure 2: A systematic workflow for the analysis and confirmation of the ¹H NMR spectrum of N,N-Dimethyl-1H-pyrazol-4-amine.

Conclusion

This guide provides a robust framework for understanding, predicting, and acquiring the ¹H NMR spectrum of N,N-Dimethyl-1H-pyrazol-4-amine. By grounding spectral prediction in the fundamental principles of substituent electronic effects and adhering to a rigorous experimental protocol, researchers can confidently perform structural elucidation. The presented workflow ensures a systematic analysis, leading to unambiguous confirmation of the molecular structure, a critical step in any chemical research or drug development pipeline.

References

A complete list of all sources cited in this document is provided below for verification and further reading.

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. (2025). ACS Omega. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journals. [Link]

  • 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. [Link]

  • Sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. [Link]

  • Sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC, NIH. [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Modgraph. [Link]

  • Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. (2025). Beilstein Archives. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2003). Prof. Dr. H.-H. Limbach. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC. [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications. [Link]

  • Preparing an NMR sample. (n.d.). University of York. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Royal Society of Chemistry. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). DOI. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR of N,N-Dimethyl-1H-pyrazol-4-amine

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N,N-Dimethyl-1H-pyrazol-4-amine. Tailored for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N,N-Dimethyl-1H-pyrazol-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ¹³C NMR as applied to this specific heterocyclic amine, offering both theoretical predictions and practical experimental guidance.

Introduction: The Structural Significance of N,N-Dimethyl-1H-pyrazol-4-amine

N,N-Dimethyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The pyrazole ring is a key pharmacophore found in a variety of biologically active molecules.[2] Understanding the precise molecular structure and electronic environment of this compound is paramount for its application and development. ¹³C NMR spectroscopy serves as a powerful, non-destructive analytical technique to elucidate the carbon framework of organic molecules, providing invaluable information about the connectivity and chemical environment of each carbon atom.[3][4] This guide will explore the expected ¹³C NMR spectrum of N,N-Dimethyl-1H-pyrazol-4-amine, detailing the predicted chemical shifts and the rationale behind these assignments based on established principles and data from related structures.

Predicted ¹³C NMR Spectrum and Peak Assignments

The structure of N,N-Dimethyl-1H-pyrazol-4-amine features five distinct carbon environments, which should theoretically give rise to five signals in the ¹³C NMR spectrum. The pyrazole ring itself contains three carbon atoms (C3, C4, and C5), and the dimethylamino substituent contributes two equivalent methyl carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for N,N-Dimethyl-1H-pyrazol-4-amine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C3~135-145The C3 carbon of the pyrazole ring is typically found in this region. Its chemical shift is influenced by the adjacent nitrogen atoms.
C4~110-120The C4 carbon is directly attached to the electron-donating dimethylamino group, which is expected to shield this carbon, shifting its resonance upfield compared to an unsubstituted pyrazole.
C5~125-135Similar to C3, the C5 carbon's chemical shift is influenced by the neighboring nitrogen atoms.
N(CH₃)₂~40-45The two methyl carbons of the dimethylamino group are equivalent and are expected to appear as a single signal in this typical range for N-alkyl groups.

The prediction of these chemical shifts is based on the analysis of ¹³C NMR data for various substituted pyrazoles reported in the literature.[5][6][7] The electron-donating nature of the amino group at the C4 position is anticipated to have a significant shielding effect on C4 and a lesser effect on C3 and C5.[8]

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of N,N-Dimethyl-1H-pyrazol-4-amine, a standardized and well-controlled experimental procedure is crucial. The following protocol is recommended for researchers.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N,N-Dimethyl-1H-pyrazol-4-amine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[4][9] The choice of solvent can slightly influence the chemical shifts.

    • Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the ¹³C probe to the correct frequency.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for routine ¹³C NMR.

    • Acquisition Time (AQ): Set between 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[4]

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of organic carbon chemical shifts.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain a pure absorption lineshape.

    • Reference the spectrum using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[9]

    • Integrate the signals if quantitative analysis is required, although this is less common for ¹³C NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

Workflow for ¹³C NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Instrument Setup (Tune, Match, Shim) prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing proc2->proc3 an1 Peak Picking proc3->an1 an2 Assign Chemical Shifts an1->an2 an3 Structural Elucidation an2->an3

Caption: Experimental workflow for acquiring and analyzing the ¹³C NMR spectrum.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of the carbon signals, especially for the pyrazole ring carbons, two-dimensional (2D) NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would definitively link the C-H signals of the pyrazole ring to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Logical Relationship of NMR Experiments for Structural Elucidation

nmr_logic mol N,N-Dimethyl-1H-pyrazol-4-amine c13 ¹³C NMR mol->c13 h1 ¹H NMR mol->h1 hsqc HSQC c13->hsqc structure Final Structure Confirmation c13->structure h1->hsqc h1->structure hmbc HMBC hsqc->hmbc hmbc->structure

Caption: Interplay of 1D and 2D NMR experiments for structural confirmation.

Conclusion

The ¹³C NMR spectrum of N,N-Dimethyl-1H-pyrazol-4-amine is a critical tool for its structural characterization. This guide has provided a detailed prediction of the expected chemical shifts, a robust experimental protocol for data acquisition, and an overview of advanced techniques for unambiguous signal assignment. By following the methodologies outlined herein, researchers can confidently obtain and interpret high-quality ¹³C NMR data, facilitating their work in drug discovery and chemical synthesis. The combination of theoretical understanding and practical application of NMR spectroscopy is essential for advancing our knowledge of novel chemical entities.

References

  • Fruchier, A., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144.
  • Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13 C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 12(1), 1-10.
  • Jasiński, R. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(8), 437-445.
  • Alkorta, I., Elguero, J., & Denisov, G. S. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 837-842.
  • Hassaneen, H. M. E. (2005). New Approach to 4- and 5-Aminopyrazole Derivatives.
  • Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58–61.
  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10973-10980.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Sharma, S., & Singh, P. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(74), 70041-70048.
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • Wang, R., & Li, H. (2011). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.
  • Holy, A. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(16), 6354-6358.
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). N,n-dimethyl-1h-pyrazol-4-amine (C5H9N3).
  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.
  • Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 30(2), 291-294.
  • Singh, P., & Tiwari, A. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663-2667.
  • Cikotiene, I., & Karcıauskaite, D. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Attaryan, O. S., Gevorgyan, A. A., Antanosyan, S. K., Martirosyan, S. S., Panosyan, G. A., & Matsoyan, S. G. (2010). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 1001-1003.
  • Rai, L., & Singh, H. (1981). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 20B(12), 1089-1090.

Sources

Exploratory

Comprehensive IR Spectroscopic Guide: N,N-Dimethyl-1H-pyrazol-4-amine

Topic: N,N-Dimethyl-1H-pyrazol-4-amine IR Spectroscopy Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 2846...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-Dimethyl-1H-pyrazol-4-amine IR Spectroscopy Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 28465-86-9) is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for CDK inhibitors, antimicrobial agents, and ligands in coordination chemistry. Its structure combines an electron-rich pyrazole ring with a strongly electron-donating dimethylamino group at the 4-position.

This guide provides a rigorous vibrational analysis of the molecule, distinguishing between the diagnostic pyrazole ring modes and the substituent-specific dimethylamino vibrations. It is designed to allow researchers to validate synthesis products, monitor reaction progress, and assess purity without reliance on black-box database matching.

Molecular Architecture & Vibrational Theory

Structural Framework

The molecule consists of a planar five-membered pyrazole ring substituted at the C4 position by a dimethylamino group.

  • Tautomerism: In the solid state and solution, the molecule exists in dynamic equilibrium between the 1H- and 2H-tautomers. Due to the symmetry of the 4-substituent, these tautomers are chemically equivalent, but the N-H vibrational signature is heavily influenced by intermolecular hydrogen bonding.

  • Electronic Effects: The dimethylamino group (

    
    ) acts as a strong 
    
    
    
    -donor (+M effect), increasing electron density within the pyrazole ring. This conjugation strengthens the exocyclic C-N bond while slightly lowering the frequency of the ring stretching modes compared to unsubstituted pyrazole.
Predicted Degrees of Freedom

For a non-linear molecule with


 atoms, the degrees of freedom are 

.
  • Formula: C

    
    H
    
    
    
    N
    
    
    (17 atoms).
  • Modes:

    
     fundamental vibrational modes.
    
  • IR Activity: Due to the low symmetry (

    
     or 
    
    
    
    ), nearly all modes are IR active, though intensity varies significantly based on the change in dipole moment.

Spectral Band Assignment (The Core)

The infrared spectrum is divided into three critical zones: the High-Frequency Region (Hydrogen Stretching), the Mid-Frequency Region (Double Bond/Skeletal), and the Fingerprint Region.

Table 1: Diagnostic Vibrational Assignments
Frequency Region (cm⁻¹)Functional GroupMode AssignmentIntensityNotes
3400 – 3100 Pyrazole N-H

Stretch
Medium-StrongBroad band in solid state due to intermolecular H-bonding. Sharp (~3450) in dilute solution.
3050 – 3000 Aromatic C-H

Stretch
WeakCharacteristic of

C-H bonds on the pyrazole ring (C3/C5).
2980 – 2780 Methyl C-H

Stretch
MediumDistinctive doublet/multiplet. Lower frequency bands (~2800) indicate N-methyl "Bohlmann bands".
1590 – 1520 Pyrazole Ring

,

StrongMixed modes. Shifted lower than unsubstituted pyrazole due to electron donation from 4-NMe

.
1480 – 1440 Methyl Group

Deformation
MediumAsymmetric bending of the dimethylamino methyls.
1360 – 1310 Exocyclic C-N

StrongCritical diagnostic. Indicates intact attachment of the dimethylamino group to the ring.
1250 – 1000 C-N (Aliphatic)

MediumStretch between the amine nitrogen and methyl carbons.
1050 – 950 Ring BreathingRing Breathing ModeMediumSymmetric expansion/contraction of the pyrazole ring.
800 – 700 N-H Wag

Out-of-plane
Broad/Strong"Cloud" region indicating H-bonding network in solid samples.
Detailed Mechanistic Analysis
The "Bohlmann" Effect (2800 cm⁻¹)

The dimethylamino group often exhibits C-H stretching bands at lower frequencies (around 2780–2820 cm⁻¹) than typical alkyl C-H bonds. This is due to the interaction between the lone pair on the nitrogen and the anti-bonding orbital of the adjacent C-H bonds (


), weakening the C-H bond. Observation of this low-frequency shoulder is a positive confirmation of the N-methylated amine. 
The Pyrazole "Breathing" Modes (1590–1520 cm⁻¹)

Unlike benzene, the pyrazole ring has lower symmetry. The bands in this region are coupled vibrations of C=N and C=C bonds. In N,N-dimethyl-1H-pyrazol-4-amine, the strong electron donation from the amine pushes electron density into the ring, often enhancing the intensity of these bands compared to electron-deficient pyrazoles (e.g., nitropyrazoles).

Experimental Protocol & Visualization

Workflow Diagram

The following diagram outlines the logical flow for characterizing this specific molecule, emphasizing the differentiation between free and H-bonded states.

IR_Analysis_Workflow Start Start: Sample N,N-Dimethyl-1H-pyrazol-4-amine Prep Sample Preparation (Choice determines N-H profile) Start->Prep Branch_Solid Solid State (ATR/KBr) Dominant H-Bonding Prep->Branch_Solid Branch_Soln Dilute Solution (CCl4/DCM) Free Monomers Prep->Branch_Soln Acquisition Acquire Spectrum (4000 - 400 cm⁻¹) Branch_Solid->Acquisition Branch_Soln->Acquisition Check_NH Check 3100-3400 cm⁻¹ Acquisition->Check_NH Result_Broad Broad Band (3100-3200) Confirm: H-Bonded Pyrazole NH Check_NH->Result_Broad Solid/Conc. Result_Sharp Sharp Band (~3450) Confirm: Free Pyrazole NH Check_NH->Result_Sharp Dilute Check_Fingerprint Check 1300-1360 cm⁻¹ (Exocyclic C-N Stretch) Result_Broad->Check_Fingerprint Result_Sharp->Check_Fingerprint Confirmation Identity Confirmed: 4-(Dimethylamino)pyrazole Check_Fingerprint->Confirmation

Caption: Operational workflow for the IR spectroscopic validation of N,N-Dimethyl-1H-pyrazol-4-amine, highlighting phase-dependent N-H spectral shifts.

Molecular Vibrational Vectors

The diagram below conceptualizes the key vibrational vectors that generate the diagnostic bands.

Molecular_Vibrations Center N,N-Dimethyl-1H-pyrazol-4-amine Ring Pyrazole Ring (Aromatic System) Center->Ring Amine Dimethylamino Group (-N(CH3)2) Center->Amine NH Ring N-H (Proton) Center->NH Vib_Ring Ring Breathing/Stretch 1590-1520 cm⁻¹ Ring->Vib_Ring Amine->Ring +M Effect (Intensifies Ring Modes) Vib_CN Exocyclic C-N Stretch ~1350 cm⁻¹ Amine->Vib_CN Vib_Me Methyl C-H Stretch 2980-2780 cm⁻¹ Amine->Vib_Me Vib_NH N-H Stretch 3400-3100 cm⁻¹ NH->Vib_NH

Caption: Mapping of structural components to specific diagnostic vibrational modes. The red dashed line indicates the electronic conjugation effect.

Application in Synthesis & Quality Control

Monitoring Reaction Progress

When synthesizing this molecule (e.g., by reductive methylation of 4-aminopyrazole or nucleophilic substitution):

  • Disappearance of Primary Amine: If starting from 4-aminopyrazole, the loss of the doublet N-H stretch (characteristic of -NH

    
    ) and appearance of the singlet  ring N-H stretch is the primary endpoint indicator.
    
  • Appearance of Methyl C-H: The emergence of bands at 2950/2850 cm⁻¹ confirms the addition of methyl groups.

Purity Analysis (Common Impurities)
  • Water: A broad, rounded band at ~3400 cm⁻¹ can obscure the N-H stretch. Dry the sample thoroughly (vacuum desiccation) before analysis.

  • Starting Material (4-Aminopyrazole): Look for the N-H scissoring band at ~1620 cm⁻¹. Its absence confirms full conversion to the tertiary amine.

  • Solvent Residue: Chlorinated solvents (DCM/Chloroform) will show strong C-Cl bands in the 700-800 cm⁻¹ region, potentially interfering with the N-H wag.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1,3,5-Trimethyl-1H-pyrazol-4-amine (Analogous Structure). NIST Mass Spectrometry Data Center. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011).[1] "Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.[1] Available at: [Link]

  • Kinali, S., et al. (2016). "Molecular Structure and Vibrational Analysis of N,N-Dimethylaniline Based on DFT Calculations." Der Pharma Chemica, 8(2).
  • PubChem. Compound Summary: N,N-Dimethyl-1H-pyrazol-4-amine (CAS 28465-86-9). National Library of Medicine. Available at: [Link]

Sources

Foundational

Strategic Synthesis of N,N-Dimethyl-1H-pyrazol-4-amine from 4-Chloropyrazole

This is an in-depth technical guide on the synthesis of N,N-Dimethyl-1H-pyrazol-4-amine starting from 4-chloropyrazole . Executive Summary The conversion of 4-chloropyrazole (1) to N,N-dimethyl-1H-pyrazol-4-amine (3) pre...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of N,N-Dimethyl-1H-pyrazol-4-amine starting from 4-chloropyrazole .

Executive Summary

The conversion of 4-chloropyrazole (1) to N,N-dimethyl-1H-pyrazol-4-amine (3) presents a specific challenge in heterocyclic chemistry. The pyrazole ring is electron-rich, rendering the C4-chlorine bond resistant to classical nucleophilic aromatic substitution (


) under mild conditions. Furthermore, the free N-H proton at position 1 is acidic (

) and can poison transition metal catalysts or lead to competitive N-arylation.

This guide details the Palladium-Catalyzed Buchwald-Hartwig Amination as the primary, high-fidelity route. This method overcomes the electronic deactivation of the substrate and ensures regioselectivity. An alternative Copper-Catalyzed Ullmann Coupling is discussed for cost-sensitive applications, though with noted limitations regarding substrate reactivity.

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

Direct reaction of 4-chloropyrazole with dimethylamine fails due to two factors:

  • Electronic Mismatch: The pyrazole ring is

    
    -excessive. Unlike pyridine or nitrobenzene derivatives, the ring does not stabilize the Meisenheimer complex required for 
    
    
    
    .
  • Catalyst Poisoning: The free N-H group binds tightly to Pd or Cu centers, shutting down the catalytic cycle.

Solution: The protocol requires a Protection-Coupling-Deprotection strategy. The tetrahydropyranyl (THP) group is selected for protection due to its orthogonality to the basic coupling conditions and facile removal under mild acidic conditions.

Reaction Pathway Diagram

SynthesisPathway Start 4-Chloropyrazole (Starting Material) Step1 Step 1: N-Protection (DHP, p-TsOH) Start->Step1 Inter1 1-(Tetrahydro-2H-pyran-2-yl)- 4-chloropyrazole Step1->Inter1 >95% Yield Step2 Step 2: Pd-Catalyzed Amination (Pd2(dba)3, RuPhos, HNMe2) Inter1->Step2 Inter2 Protected Intermediate (1-THP-4-NMe2-pyrazole) Step2->Inter2 C-N Bond Formation Step3 Step 3: Deprotection (HCl/MeOH) Inter2->Step3 Product N,N-Dimethyl-1H-pyrazol-4-amine (Target) Step3->Product Quantitative

Caption: Three-stage synthetic workflow ensuring regioselectivity and catalyst turnover.

Part 2: Detailed Experimental Protocols

Phase 1: N-Protection (THP Installation)

Objective: Mask the acidic N-H to prevent catalyst sequestration.

  • Reagents: 4-Chloropyrazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Charge a round-bottom flask with 4-chloropyrazole (e.g., 10.25 g, 100 mmol) and DCM (100 mL).

  • Add p-TsOH (0.95 g, 5 mmol) at room temperature.

  • Add DHP (12.6 g, 150 mmol) dropwise over 20 minutes. The reaction is slightly exothermic.

  • Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1); the starting material (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    mL). Dry organic phase over
    
    
    and concentrate in vacuo.
  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via short silica plug.

Phase 2: Buchwald-Hartwig Amination (The Critical Step)

Objective: Displace the C4-Chloride with Dimethylamine using a specialized Pd-ligand system. Mechanistic Insight: Standard Pd ligands (


, dppf) fail with electron-rich chlorides. RuPhos  or tBuDavePhos  are required because they form electron-rich, bulky monoligated Pd(0) species that facilitate oxidative addition into the difficult C-Cl bond.
  • Reagents: 1-THP-4-chloropyrazole (1.0 equiv), Dimethylamine (2.0 M in THF, 1.5 equiv),

    
     (2 mol%), RuPhos  (4 mol%), 
    
    
    
    (1.0 M in THF, 2.0 equiv) or
    
    
    (1.5 equiv).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Protocol:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Nitrogen 3 times.

  • Catalyst Pre-complexation: Add

    
     (183 mg, 0.2 mmol) and RuPhos  (186 mg, 0.4 mmol) to the vial. Add anhydrous toluene (5 mL) and stir for 5 minutes until the solution turns a deep orange/brown.
    
    • Note: Pre-stirring ensures active catalyst formation (

      
      ).
      
  • Substrate Addition: Add the solution of 1-THP-4-chloropyrazole (1.86 g, 10 mmol) in toluene (10 mL).

  • Base & Amine Addition: Add LiHMDS solution (20 mL, 20 mmol) followed by Dimethylamine solution (7.5 mL, 15 mmol).

    • Safety: Dimethylamine is volatile. Use a sealed pressure vial to prevent loss of reagent at elevated temperatures.

  • Reaction: Seal the vessel and heat to 85–100°C for 12–16 hours.

  • Monitoring: Check LC-MS for conversion to mass [M+H] = 196 (Protected product).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (0-30% EtOAc in Hexanes). The product is an oil or low-melting solid.

Phase 3: Deprotection & Isolation

Objective: Remove the THP group to yield the free amine.

Protocol:

  • Dissolve the coupled intermediate in Methanol (20 mL).

  • Add 4M HCl in Dioxane (5 mL) or concentrated aqueous HCl (2 mL).

  • Stir at room temperature for 2 hours.

  • Isolation (Free Base):

    • Concentrate the solvent to obtain the hydrochloride salt.

    • Redissolve in minimal water, neutralize with saturated

      
       to pH 10, and extract with DCM/Isopropanol (3:1) multiple times (the product is water-soluble).
      
    • Dry over

      
       and concentrate to yield N,N-Dimethyl-1H-pyrazol-4-amine .
      

Part 3: Data & Validation

Expected Analytical Data
ParameterValue / Description
Appearance Off-white to pale yellow solid (or viscous oil).
1H NMR (DMSO-d6)

12.2 (br s, 1H, NH), 7.15 (s, 2H, CH-3/5), 2.65 (s, 6H, N-Me2).
13C NMR

135.2 (C-4), 128.5 (br, C-3/5), 44.1 (N-Me).
MS (ESI) [M+H]+ = 112.1
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 2) Oxidative addition failure.Switch ligand to BrettPhos or AdBippyPhos . Increase Temp to 110°C.
De-chlorination (Side Rxn)

-hydride elimination from amine.
Ensure anhydrous conditions; switch base to

.
Product stuck in Aqueous High polarity of product.Use continuous extraction or isolate as HCl salt directly.

Part 4: Alternative Route (Copper-Catalyzed)

For laboratories lacking Pd-coupling infrastructure.

While less efficient for chlorides, a modified Ullmann coupling can be attempted.

  • Catalyst: CuI (10 mol%).

  • Ligand: L-Proline or

    
    -Dimethylethylenediamine (DMEDA) (20 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMSO at 120–140°C.

  • Note: This route often suffers from lower yields (~40-60%) compared to the Pd route (>80%) due to the high bond dissociation energy of the C-Cl bond on the electron-rich pyrazole ring.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Protection Strategies for Pyrazoles: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP/SEM protection protocols).
  • Synthesis of 4-Aminopyrazoles (General Background)

    • Liaras, K., et al. (2018). Pyrazoles as privileged scaffolds in drug discovery. European Journal of Medicinal Chemistry.
  • Catalytic Amination of Chlorinated Nitrogen Heterocycles

    • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.

Sources

Exploratory

High-Purity Synthesis of N,N-Dimethyl-1H-pyrazol-4-amine: A Mechanistic Guide

Abstract This technical guide details the synthesis of N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 28465-86-3), a critical scaffold in the development of JAK inhibitors and CDK2 antagonists. Unlike generic procedures, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthesis of N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 28465-86-3), a critical scaffold in the development of JAK inhibitors and CDK2 antagonists. Unlike generic procedures, this document focuses on a regioselective protection-deprotection strategy to ensure the integrity of the "1H" tautomer, avoiding common pitfalls such as N1-methylation. The guide synthesizes mechanistic insights with practical, self-validating protocols for medicinal chemistry applications.

Strategic Analysis & Retrosynthesis

The synthesis of 4-aminopyrazoles presents a specific regiochemical challenge: distinguishing the nucleophilicity of the exocyclic amine (the target for methylation) from the endocyclic ring nitrogens (N1/N2).

Direct methylation of 4-amino-1H-pyrazole often yields a mixture of N-methylated ring isomers (1-methyl-4-aminopyrazole) and the desired exocyclic product. To guarantee high purity and structural definition, a Tetrahydropyranyl (THP) protection strategy is recommended. This method is orthogonal to the reductive amination conditions and allows for mild, quantitative deprotection.

Retrosynthetic Map (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic analysis utilizing orthogonal THP protection. Target N,N-Dimethyl-1H-pyrazol-4-amine (Target) Protected 1-(Tetrahydro-2H-pyran-2-yl)- N,N-dimethyl-1H-pyrazol-4-amine Protected->Target Acidic Deprotection (HCl/MeOH) Amine 1-(Tetrahydro-2H-pyran-2-yl)- 1H-pyrazol-4-amine Amine->Protected Reductive Amination (HCHO, NaBH(OAc)3) Nitro 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)- 1H-pyrazole Nitro->Amine Catalytic Hydrogenation (H2, Pd/C) Start 4-Nitro-1H-pyrazole (Comm. Available) Start->Nitro Protection (DHP, p-TsOH)

Core Synthesis Mechanism

The chosen route involves three distinct mechanistic phases.[1][2] Understanding the electron flow in Phase 2 (Reductive Amination) is critical for optimizing yield and preventing over-alkylation (quaternization).

Phase 1: Orthogonal Protection

The reaction of 4-nitro-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) is acid-catalyzed. The N1 lone pair attacks the oxocarbenium ion generated from DHP. This bulky group prevents N-methylation at the ring position during subsequent steps.

Phase 2: Reductive Amination (The Critical Step)

We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is milder, less toxic, and allows for "one-pot" reductive amination without isolating the imine intermediate.

Mechanism Cycle:

  • Imine Formation: The amine attacks Formaldehyde to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: The borohydride delivers a hydride to the iminium carbon.

  • Iterative Cycle: The secondary amine formed immediately reacts with a second equivalent of Formaldehyde. The resulting iminium ion is more electrophilic than the aldehyde, ensuring rapid conversion to the tertiary amine.

Mechanistic Flow Diagram[3][4][5]

Mechanism Figure 2: Iterative Reductive Amination Mechanism using STAB. Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO Iminium Iminium Ion (R-N+=CH2) Hemiaminal->Iminium - H2O SecAmine Secondary Amine (R-NH-Me) Iminium->SecAmine + H- (STAB) TertAmine Tertiary Amine (Target) SecAmine->TertAmine Repeat Cycle (+ HCHO, + STAB) HCHO HCHO STAB NaBH(OAc)3

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. It is self-validating: key checkpoints (TLC, color changes) are included to ensure success.

Reagents & Equipment[4][5][6][7][8][9]
  • Starting Material: 4-Nitro-1H-pyrazole (1.13 g, 10 mmol).

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH), 10% Pd/C, Formaldehyde (37% aq.), Sodium Triacetoxyborohydride (STAB), HCl (4M in dioxane).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc).

Step 1: THP Protection
  • Dissolve 4-nitro-1H-pyrazole (1.13 g) in dry DCM (20 mL).

  • Add DHP (1.4 mL, 15 mmol) and a catalytic amount of p-TsOH (19 mg, 0.1 mmol).

  • Stir at Room Temperature (RT) for 4 hours.

    • Validation: TLC (30% EtOAc/Hexane) should show disappearance of the polar starting material (Rf ~0.2) and appearance of a non-polar spot (Rf ~0.6).

  • Wash with sat. NaHCO3, dry over Na2SO4, and concentrate. Yield is typically quantitative.

Step 2: Hydrogenation
  • Dissolve the crude THP-protected nitro compound in MeOH (30 mL).

  • Add 10% Pd/C (100 mg) under Nitrogen.

  • Stir under Hydrogen atmosphere (balloon pressure) for 6–12 hours.

    • Validation: The yellow color of the nitro compound will fade to colorless/grey.

  • Filter through Celite to remove Pd/C. Do not concentrate to dryness if the amine is unstable; proceed immediately to Step 3.

Step 3: Reductive Methylation
  • To the methanolic solution of the amine (~10 mmol), add Formaldehyde (37% aq., 2.5 mL, ~30 mmol). Stir for 15 min.

  • Cool to 0°C. Add Sodium Triacetoxyborohydride (6.3 g, 30 mmol) portion-wise over 20 minutes.

    • Note: Gas evolution (H2) may occur; ensure venting.

  • Allow to warm to RT and stir for 16 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[3] Dry organic layer and concentrate.[3]

    • Validation: 1H NMR should show a sharp singlet at ~2.7-2.8 ppm (6H) for the N(CH3)2 group.

Step 4: Deprotection
  • Dissolve the intermediate in MeOH (10 mL).

  • Add 4M HCl in Dioxane (5 mL). Stir at RT for 2–4 hours.

  • Concentrate to dryness.

  • Neutralization: Dissolve residue in minimal water, neutralize with Na2CO3 to pH 8–9, and extract with EtOAc (or DCM/iPrOH 3:1 if highly polar).

  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH/NH3).

Data Summary & Troubleshooting

ParameterSpecification / Observation
Target Formula C5H9N3
MW 111.15 g/mol
Expected Yield 65–75% (Overall from 4-nitropyrazole)
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) δ 12.5 (br s, 1H, NH), 7.1 (s, 2H, Ar-H), 2.65 (s, 6H, N-Me)
Troubleshooting Guide
  • Issue: Incomplete Methylation (mixture of mono- and di-methyl).

    • Fix: Use a larger excess of Formaldehyde (5 eq) and STAB (4 eq). Ensure the reaction runs for at least 16h.

  • Issue: Ring Methylation (N1-Methyl).

    • Cause: Loss of THP group during reduction or impure starting material.

    • Fix: Ensure the hydrogenation solvent is neutral (no residual acid from Step 1).

  • Issue: Product stuck in aqueous phase.

    • Fix: The product is amphoteric/basic. Salting out the aqueous layer with NaCl and using DCM:Isopropanol (3:1) improves extraction efficiency.

References

  • Regioselective Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[4] Link

  • THP Protection Strategy: Tietze, L. F., et al.
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[4] Link

  • Eschweiler-Clarke Mechanism: Icke, R. N., et al. "Eschweiler-Clarke Methylation of Amines."[5] Organic Syntheses, Coll.[6] Vol. 3, p. 723. Link

  • Target Compound Data: Sigma-Aldrich Product Specification for N,N-Dimethyl-1H-pyrazol-4-amine (CAS 28465-86-3). Link

Sources

Foundational

discovery of N,N-Dimethyl-1H-pyrazol-4-amine derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of N,N-Dimethyl-1H-pyrazol-4-amine Derivatives Abstract The pyrazole nucleus is a cornerstone in modern medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of N,N-Dimethyl-1H-pyrazol-4-amine Derivatives

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and metabolic stability have made it a focal point for the development of novel therapeutics.[1] This guide provides a comprehensive technical overview of a specific subclass: N,N-Dimethyl-1H-pyrazol-4-amine derivatives. We delve into the strategic synthesis, rigorous characterization, and potential applications of these compounds, particularly as kinase inhibitors in oncology. This document is intended for researchers and professionals in drug discovery, offering field-proven insights and detailed, validated protocols.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds possessing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties.[3][4] The pyrazole ring can act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), enabling diverse and potent interactions with biological targets like protein kinases.[5] This versatility has led to the successful development of drugs across various therapeutic areas, including anti-inflammatory agents like Celecoxib, anticancer drugs such as Zanubrutinib, and treatments for erectile dysfunction like Sildenafil.[1][6]

The 4-amino-pyrazole substructure is particularly crucial. It serves as a key building block for potent inhibitors of several protein kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are critical targets in cancer therapy.[7][8] This guide focuses specifically on the N,N-dimethylated variant at the 4-amino position, exploring the synthetic rationale and potential impact of this functional group on biological activity.

Strategic Synthesis of N,N-Dimethyl-1H-pyrazol-4-amine Derivatives

The synthesis of N,N-Dimethyl-1H-pyrazol-4-amine derivatives is a multi-step process that requires careful control of regioselectivity and functional group transformations. A robust and logical pathway involves two primary stages: the synthesis of a 4-aminopyrazole precursor and its subsequent N,N-dimethylation.

Stage 1: Synthesis of the 1-Alkyl-4-aminopyrazole Precursor

A highly efficient and practical method for synthesizing the 1-alkyl-4-aminopyrazole core begins with commercially available 4-nitropyrazole. This two-step sequence involves N-alkylation followed by nitro group reduction.[1]

Rationale for Experimental Choices:

  • N-Alkylation via Mitsunobu Reaction: The Mitsunobu reaction is chosen for its reliability in forming C-N bonds with a wide range of primary and secondary alcohols. It offers mild conditions and often proceeds with high yields.[1] The significant acidity of the pyrazole N-H bond makes it a competent nucleophile for this transformation.[1]

  • Catalytic Hydrogenation for Nitro Reduction: The reduction of the 4-nitro group is most effectively and cleanly achieved through catalytic hydrogenation using palladium on carbon (Pd/C).[6][9] This method is highly chemoselective, preserving the aromaticity of the pyrazole ring and avoiding the harsh reagents associated with other reduction methods (e.g., metals in acid).[9] The process is typically high-yielding and produces minimal waste.

Part A: N-Alkylation of 4-Nitropyrazole

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 4-nitropyrazole (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. The appearance of a milky white precipitate (triphenylphosphine oxide) is indicative of reaction progress.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the 1-alkyl-4-nitro-1H-pyrazole intermediate.

Part B: Reduction of 1-Alkyl-4-nitro-1H-pyrazole

  • Reaction Setup: Dissolve the 1-alkyl-4-nitro-1H-pyrazole intermediate (1.0 eq) in ethanol or methanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).[9]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator. Stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the nitro-intermediate is fully consumed (typically 2-4 hours).

  • Work-up and Isolation: Once complete, carefully purge the flask with nitrogen or argon. Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst, washing the pad with the reaction solvent.[9]

  • Final Product: Concentrate the filtrate under reduced pressure to yield the 1-alkyl-4-amino-1H-pyrazole precursor, which is often pure enough for the next step without further purification.

Stage 2: N,N-Dimethylation via Reductive Amination

With the primary amine precursor in hand, the final N,N-dimethylation can be achieved efficiently using reductive amination. This one-pot reaction converts the primary amine into a tertiary amine without the risk of over-alkylation common with alkyl halides.[10][11]

Rationale for Experimental Choices:

  • Carbonyl Source: Formaldehyde (aqueous solution, often as formalin) is the ideal and most cost-effective source of the methyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice.[10][11] It is milder than sodium borohydride and selectively reduces the intermediate iminium ion in the presence of the formaldehyde starting material, preventing the reduction of the carbonyl itself.[10] Its efficacy in weakly acidic conditions is perfectly suited for this transformation.

  • Reaction Setup: In a round-bottom flask, dissolve the 1-alkyl-4-amino-1H-pyrazole precursor (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add aqueous formaldehyde (37% solution, 2.5-3.0 eq). The reaction is typically self-catalyzing or may be facilitated by the addition of a mild acid like acetic acid (1.0 eq) to promote iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to control gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product and disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final N,N-Dimethyl-1-alkyl-1H-pyrazol-4-amine derivative.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_final Stage 2: N,N-Dimethylation Start 4-Nitropyrazole Mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DIAD) Start->Mitsunobu Nitro_Intermediate 1-Alkyl-4-nitro-1H-pyrazole Mitsunobu->Nitro_Intermediate Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Nitro_Intermediate->Hydrogenation Amino_Precursor 1-Alkyl-4-amino-1H-pyrazole Hydrogenation->Amino_Precursor Reductive_Amination Reductive Amination (Formaldehyde, STAB) Amino_Precursor->Reductive_Amination Final_Product N,N-Dimethyl-1-alkyl-1H-pyrazol-4-amine Reductive_Amination->Final_Product

Caption: Workflow for the synthesis of N,N-Dimethyl-1H-pyrazol-4-amine derivatives.

Structural and Functional Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives. A combination of spectroscopic techniques is employed.

Spectroscopic Analysis

The structure of the final compounds is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniqueExpected Observations for N,N-Dimethyl-1-alkyl-1H-pyrazol-4-amine
¹H NMR Pyrazole Ring Protons: Two singlets in the aromatic region (approx. δ 7.0-7.8 ppm).[2] N,N-Dimethyl Protons: A characteristic sharp singlet integrating to 6 protons in the aliphatic region (approx. δ 2.9-3.1 ppm).[12] N1-Alkyl Group: Signals corresponding to the specific alkyl group protons.
¹³C NMR Pyrazole Ring Carbons: Signals in the aromatic region (approx. δ 110-145 ppm).[2][13] N,N-Dimethyl Carbons: A signal around δ 40-42 ppm.[12] N1-Alkyl Group: Signals corresponding to the specific alkyl group carbons.
Mass Spec (HRMS) The high-resolution mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the exact calculated mass of the target compound, confirming its elemental composition.[14]
Purity Assessment

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), with a target purity of >95% for compounds intended for biological screening.

Application in Drug Development: Kinase Inhibition

Derivatives of 4-aminopyrazole are well-established as potent and selective inhibitors of protein kinases, which are enzymes that play a pivotal role in cellular signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Mechanism of Action: Targeting the ATP-Binding Site

The 4-aminopyrazole scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine region of ATP, effectively blocking the enzyme's active site and inhibiting its catalytic function.[8] The N-1 substituent typically orients towards the solvent-exposed region, while substituents at the 3 and 5 positions can be modified to achieve selectivity and potency by probing specific sub-pockets of the ATP-binding site.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Hinge Hinge Region Substrate Substrate Protein ATP_Site->Substrate Enables Block Competitive Inhibition ATP_Site->Block Phosphorylation Phosphorylation Substrate->Phosphorylation Inhibitor N,N-Dimethyl-1H-pyrazol-4-amine Derivative Inhibitor->ATP_Site Binds Inhibitor->Block ATP ATP ATP->ATP_Site Binds No_Phosphorylation No Phosphorylation Block->No_Phosphorylation

Caption: Competitive inhibition of a kinase by a pyrazole derivative at the ATP-binding site.

Structure-Activity Relationship (SAR) Insights

The introduction of the N,N-dimethyl group at the 4-amino position can have several predictable impacts on the molecule's properties, influencing its efficacy as a drug candidate:

FeaturePotential Impact of N,N-Dimethyl GroupRationale
Potency May increase or decreaseThe primary amine (-NH₂) can act as a hydrogen bond donor. Replacing it with a tertiary amine (-N(CH₃)₂) removes this capability, which could be detrimental if the H-bond is critical for binding. However, the group may provide favorable van der Waals interactions or displace a water molecule from a hydrophobic pocket, enhancing binding affinity.
Solubility Generally increasesThe tertiary amine is more basic than the primary amine precursor and can be more readily protonated at physiological pH, potentially improving aqueous solubility.
Metabolic Stability May increasePrimary amines are susceptible to oxidative deamination by metabolic enzymes. Masking the amine as a tertiary amine can block this metabolic pathway, increasing the compound's half-life.
Cell Permeability May be alteredThe change in polarity and hydrogen bonding capacity can affect the compound's ability to cross cell membranes.

Studies on related N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors have shown that substitutions on the pyrazole rings are critical for potency. For instance, some derivatives exhibit potent CDK2 inhibition with Kᵢ values in the single-digit nanomolar range (e.g., 0.005 µM).[7][15] This highlights the sensitivity of the target to the pyrazole scaffold's decoration and provides a strong rationale for exploring variations like N,N-dimethylation.

In Vitro Biological Evaluation Protocol

Kinase Inhibition Assay (Example: CDK2/Cyclin E)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinase.

  • Procedure:

    • A reaction mixture containing CDK2/Cyclin E enzyme, a fluorescently-labeled peptide substrate, and ATP is prepared in a buffer solution.

    • The synthesized N,N-dimethyl-pyrazole derivatives are added in a series of dilutions (e.g., from 10 µM to 0.1 nM).

    • The reaction is initiated and incubated at a controlled temperature (e.g., 30 °C).

    • The kinase activity (rate of substrate phosphorylation) is measured over time using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).

    • The IC₅₀ value is calculated by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiproliferative Assay (Example: A2780 Ovarian Cancer Cells)

  • Objective: To determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI₅₀).

  • Procedure:

    • Cancer cells (e.g., A2780) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the synthesized compounds.

    • After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).

    • The GI₅₀ value is determined from the dose-response curve.[7]

Conclusion and Future Directions

The N,N-Dimethyl-1H-pyrazol-4-amine scaffold represents a promising area for the discovery of novel therapeutics, particularly in the field of oncology. The synthetic pathways outlined in this guide are robust, scalable, and built upon well-validated chemical principles. The strategic inclusion of the N,N-dimethyl group offers a clear avenue for modulating the pharmacokinetic and pharmacodynamic properties of the parent 4-aminopyrazole core.

Future work should focus on synthesizing a library of these derivatives with varied substituents at the N-1, C-3, and C-5 positions to build a comprehensive SAR profile. This will enable the rational design of next-generation kinase inhibitors with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the transition of these promising scaffolds from the laboratory to the clinic.[16]

References

  • Al-Blewi, F. F., Al-Jaber, N. A., Al-Said, M. S., El-Gamal, M. I., & Anbar, H. S. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2974. [Link]

  • Al-Blewi, F. F., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed, National Library of Medicine. [Link]

  • Bara, T. M., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Bär, T., et al. (2010). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • Chen, L., et al. (2017). Supplementary Information for a related publication. The Royal Society of Chemistry. [Link]

  • Rechel, D., & Jyothi, K. S. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. CSIR-NIScPR Online Periodicals Repository. [Link]

  • Chen, S.-J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4669. [Link]

  • Gundla, R., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1234. [Link]

  • Peterson, E. A., & Overman, L. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3396. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Deng, X., & Mani, N. S. (2006). A GENERAL, ONE-POT, REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses, 83, 142. [Link]

  • Da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(10), 1205. [Link]

  • Vahala, E. J., & Kündig, E. P. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9679–9690. [Link]

  • Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed, National Library of Medicine. [Link]

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia. [Link]

  • Pop, R., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 11(3), 3689-3699. [Link]

  • Abu-Hashem, A. A., & El-Shehry, M. F. (2003). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 58(10), 1030-1035. [Link]

  • Liang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]

  • Singh, P., et al. (2017). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Doyle, M. P., et al. (1978). SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES. ResearchGate. [Link]

  • PubChem. (n.d.). N,n-dimethyl-1h-pyrazol-4-amine. PubChem. [Link]

  • Naim, M. J., et al. (2024). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed, National Library of Medicine. [Link]

  • Rajendran, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(6), 5659-5668. [Link]

  • Sharma, S., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-13. [Link]

  • Kumar, A., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • El-Sayed, N. N. E., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed, National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

Protocols & Analytical Methods

Method

N,N-Dimethyl-1H-pyrazol-4-amine as a building block in organic synthesis

Executive Summary N,N-Dimethyl-1H-pyrazol-4-amine is a specialized heterocyclic building block that bridges the gap between classical pyrazole chemistry and modern medicinal chemistry needs. Unlike simple pyrazoles, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-1H-pyrazol-4-amine is a specialized heterocyclic building block that bridges the gap between classical pyrazole chemistry and modern medicinal chemistry needs. Unlike simple pyrazoles, the incorporation of the electron-donating dimethylamino group at the 4-position significantly alters the electronic landscape of the pyrazole ring, enhancing its nucleophilicity and solubility profile.

This guide details the strategic application of this scaffold in drug discovery, specifically for kinase inhibitor development and bioisosteric replacement. We provide validated protocols for its integration into complex molecular architectures, focusing on N1-functionalization and its utility as a solubility-enhancing motif.

Chemical Profile & Strategic Value

Electronic Structure & Reactivity

The molecule features a pyrazole core with a tertiary amine at the 4-position. This substitution pattern creates a unique "push-pull" electronic system (though predominantly "push" due to the amine), making the ring highly electron-rich compared to unsubstituted pyrazoles.

PropertySpecificationStrategic Implication
CAS Number 28465-86-3 (Free base)Primary identifier for sourcing.
Acidity (pKa) ~14.2 (N1-H)The N1-proton is acidic enough for deprotonation by mild bases (e.g., K₂CO₃, Cs₂CO₃), facilitating N-alkylation.
Basicity Moderate (N2 & 4-NMe₂)The 4-NMe₂ group acts as a hydrogen bond acceptor and solubility aid; N2 is the primary coordination site.
Nucleophilicity High (N1 & C3/C5)The N1 position is an excellent nucleophile. The C3/C5 positions are activated for electrophilic aromatic substitution (EAS).
Medicinal Chemistry Applications[1][2][3][4][5][6][7]
  • Solubility Enhancement: The dimethylamino group is a classic "solubilizing tail." At physiological pH, it can be protonated (depending on local environment), improving the aqueous solubility of lipophilic drug candidates.

  • Kinase Inhibitor Scaffold: The pyrazole ring is a privileged scaffold in kinase inhibitors (e.g., CDK2, Aurora kinase). The 4-NMe₂ group can interact with solvent-exposed regions of the ATP-binding pocket or serve as a vector for further functionalization.

  • Bioisostere: It serves as an electron-rich bioisostere for phenyl and heteroaryl rings, often used to tune metabolic stability and lipophilicity (LogD).

Reaction Landscape & Workflows

The following diagram illustrates the primary synthetic pathways available for N,N-Dimethyl-1H-pyrazol-4-amine.

ReactionLandscape Start N,N-Dimethyl-1H- pyrazol-4-amine N_Arylation Pathway A: N1-Arylation (Buchwald/Chan-Lam) Start->N_Arylation Ar-X / Ar-B(OH)2 N_Alkylation Pathway B: N1-Alkylation (SN2 Reaction) Start->N_Alkylation R-X, Base CH_Activation Pathway C: C-H Activation/Halogenation (C3/C5 Functionalization) Start->CH_Activation NXS / Pd-Cat DrugCore Bioactive Scaffold (Kinase Inhibitors) N_Arylation->DrugCore SolubleLigand Solubility-Enhanced Ligand N_Alkylation->SolubleLigand CH_Activation->DrugCore

Caption: Synthetic divergence of N,N-Dimethyl-1H-pyrazol-4-amine. Pathway A is the dominant route in MedChem.

Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: To attach the pyrazole motif to an aryl boronic acid, a common step in building "biaryl" drug cores without using pre-halogenated precursors.

Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle. The N1-H of the pyrazole coordinates to Copper, followed by transmetallation with the aryl boronic acid.

Materials:

  • N,N-Dimethyl-1H-pyrazol-4-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Cu(OAc)₂ (0.1 - 0.2 equiv)

  • Pyridine (2.0 equiv) or Et₃N

  • Molecular Sieves (4Å, activated)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a drying tube (or under air if using excess reagents), charge N,N-Dimethyl-1H-pyrazol-4-amine (1.0 mmol) and the Aryl Boronic Acid (1.2 mmol).

  • Catalyst Addition: Add Cu(OAc)₂ (0.1 mmol, 10 mol%) and activated 4Å molecular sieves (200 mg).

  • Solvent & Base: Add DCM (5 mL) followed by Pyridine (2.0 mmol). Note: The reaction requires oxygen; do not purge with Argon unless using a specific oxidant.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. The mixture typically turns from blue/green to a dark slurry.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the pyrazole (Rt will shift significantly).

  • Work-up: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient). The product is usually more polar than the starting boronic acid but less polar than the free pyrazole.

Troubleshooting:

  • Low Yield: Switch to CuI (10 mol%) and Cs₂CO₃ in DMF at 80°C (Ullmann-type) if the Chan-Lam fails for sterically hindered substrates.

  • Regioselectivity: This substrate has only one reactive NH, so regioselectivity is not an issue (unlike 3-substituted pyrazoles).

Protocol B: Regioselective Halogenation (C-H Functionalization)

Objective: To introduce a handle (Iodine/Bromine) at the C3/C5 position for subsequent cross-coupling (e.g., Suzuki, Sonogashira).

Context: The 4-NMe₂ group activates the ring. Electrophilic substitution will occur readily at the vacant C3/C5 positions.

Materials:

  • N,N-Dimethyl-1H-pyrazol-4-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve the pyrazole (1.0 mmol) in MeCN (5 mL) at 0°C.

  • Addition: Add NIS (1.05 mmol) portion-wise over 10 minutes. Protect from light.

  • Reaction: Allow to warm to room temperature and stir for 1–3 hours.

  • Quench: Quench with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess halogen.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Outcome: This typically yields the 3-iodo (or 3,5-diiodo if excess reagent is used) derivative.

    • Critical Note: If mono-halogenation is required, control stoichiometry strictly (0.95 equiv) and low temperature (-10°C).

Storage and Stability

  • Hygroscopicity: The dimethylamino group makes the solid potentially hygroscopic. Store in a desiccator or under inert atmosphere (N₂/Ar).

  • Oxidation: The tertiary amine is susceptible to oxidation to the N-oxide upon prolonged exposure to air/light. Store in amber vials at 2–8°C.

References

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Retrieved from [Link]

  • PubChem. N,N-dimethyl-1H-pyrazol-4-amine Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from [Link]

Application

Advanced Application Note: N,N-Dimethyl-1H-pyrazol-4-amine in the Synthesis of CDK2 Inhibitors

Executive Summary & Scientific Rationale This application note details the strategic utilization of N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 28465-86-3) as a high-value building block in the development of Cyclin-Dependent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the strategic utilization of N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 28465-86-3) as a high-value building block in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

CDK2 is a serine/threonine kinase critical for the G1/S phase transition of the cell cycle. Dysregulation of the CDK2/Cyclin E complex is a hallmark of various malignancies, including ovarian and breast cancers. The aminopyrazole scaffold is a "privileged structure" in kinase medicinal chemistry due to its ability to mimic the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (typically residues Glu81 and Leu83 in CDK2).

Why N,N-Dimethyl-1H-pyrazol-4-amine? Unlike the primary amine variant (4-amino-1H-pyrazole), the N,N-dimethyl derivative offers unique structure-activity relationship (SAR) advantages:

  • Solubility Enhancement: The tertiary amine improves lipophilic ligand efficiency (LLE) and aqueous solubility at physiological pH compared to hydrophobic aryl substituents.

  • Electronic Modulation: The electron-donating dimethylamino group increases the electron density of the pyrazole ring, potentially strengthening the cation-

    
     or 
    
    
    
    -
    
    
    stacking interactions with the gatekeeper residue (Phe80).
  • Steric Probing: It serves as a probe for the "sugar pocket" or solvent-exposed regions, depending on the vector of attachment to the core scaffold (e.g., pyrimidine, triazine).

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name N,N-Dimethyl-1H-pyrazol-4-amine
CAS Number 28465-86-3
Molecular Formula C

H

N

Molecular Weight 111.15 g/mol
pKa (Calculated) ~5.8 (Pyridine-like N), ~9.2 (Dimethylamino)
Physical State Solid / Crystalline powder
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Solubility DMSO, Methanol, DMF, DCM

Handling Precaution: This compound is hygroscopic and sensitive to oxidation. Store under inert gas. The free base form is nucleophilic at the ring nitrogen (N1), making it an ideal substrate for S


Ar or Buchwald-Hartwig couplings.

Biological Pathway Context

Understanding the target biology is prerequisite to inhibitor design. CDK2 drives the cell cycle by hyperphosphorylating the Retinoblastoma protein (Rb), releasing the E2F transcription factor.

CDK2_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Expression Mitogen->CyclinE Induction Complex CDK2/Cyclin E Complex CyclinE->Complex CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->Complex Binding Rb_E2F Rb-E2F Complex (Repressor) Complex->Rb_E2F Phosphorylation Rb_Phos p-Rb (Hyperphosphorylated) Rb_E2F->Rb_Phos E2F_Free E2F (Active) Rb_E2F->E2F_Free Release S_Phase S-Phase Entry (DNA Replication) E2F_Free->S_Phase Transcription

Figure 1: The CDK2/Cyclin E signaling axis driving S-phase entry. Inhibitors target the ATP-binding pocket of the CDK2/Cyclin E complex.

Experimental Protocol: Synthesis of a CDK2 Inhibitor Scaffold

This protocol describes the synthesis of a representative CDK2 inhibitor core: N-(4-(4-(dimethylamino)-1H-pyrazol-1-yl)pyrimidin-2-yl)amide derivative . This architecture mimics potent inhibitors like AZD5438 or AT7519, utilizing the N,N-dimethyl-1H-pyrazol-4-amine as the C4-pyrimidine substituent.

Synthetic Strategy: Nucleophilic Aromatic Substitution (S Ar)

The reaction exploits the nucleophilicity of the pyrazole ring nitrogen (N1) to displace a chloride on a 2,4-dichloropyrimidine scaffold. This is regio-selective: the C4-chloride is more electrophilic than the C2-chloride due to the lack of electron donation from the adjacent nitrogen in the pyrimidine ring relative to the C2 position.

Synthesis_Workflow Start 2,4-Dichloropyrimidine (Scaffold) Step1 Step 1: S_NAr Coupling (n-BuOH, DIPEA, 80°C) Start->Step1 Reagent N,N-Dimethyl-1H-pyrazol-4-amine (Nucleophile) Reagent->Step1 Intermed Intermediate: 4-Substituted-2-chloropyrimidine Step1->Intermed Step2 Step 2: Buchwald-Hartwig (Aniline, Pd cat., Base) Intermed->Step2 Final Final CDK2 Inhibitor Step2->Final

Figure 2: Modular synthesis workflow for attaching the aminopyrazole fragment to a pyrimidine core.

Detailed Step-by-Step Protocol
Phase 1: Regioselective Coupling (S

Ar)

Objective: Attach N,N-Dimethyl-1H-pyrazol-4-amine to the C4 position of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq, 500 mg)

  • N,N-Dimethyl-1H-pyrazol-4-amine (1.05 eq, 395 mg)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • n-Butanol (anhydrous, 10 mL) or DMF (5 mL)

  • Reaction vial with magnetic stir bar

Procedure:

  • Preparation: In a dry 20 mL reaction vial, dissolve 2,4-dichloropyrimidine (500 mg, 3.36 mmol) in 10 mL of n-Butanol.

  • Addition: Add N,N-Dimethyl-1H-pyrazol-4-amine (395 mg, 3.52 mmol) followed by DIPEA (1.46 mL, 8.4 mmol).

    • Note: The order of addition ensures the base neutralizes the HCl generated, preventing protonation of the pyrazole which would deactivate it.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product (mono-substituted) usually has a lower R

      
       than the starting material. Look for mass [M+H]
      
      
      
      = ~224.
  • Workup:

    • Cool the mixture to room temperature.

    • If a precipitate forms, filter and wash with cold ethanol (often the product precipitates).

    • If no precipitate: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    , Gradient: 0-10% MeOH in DCM).
    • Yield Expectation: 70–85%.

Phase 2: C2-Amination (Hinge Binder Installation)

Objective: Install the "tail" or hinge-binding motif (e.g., an aniline or cyclohexylamine) at the C2 position.

Procedure (General Buchwald-Hartwig):

  • Reagents: Intermediate from Phase 1 (1.0 eq), Aniline derivative (1.2 eq), Pd

    
    (dba)
    
    
    
    (5 mol%), Xantphos (10 mol%), Cs
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Reaction: Heat at 100°C for 12 hours under Argon.

  • Purification: Filter through Celite, concentrate, and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Structural Biology & Mechanism of Action

The incorporation of N,N-Dimethyl-1H-pyrazol-4-amine serves a specific dual purpose in the ATP-binding pocket:

  • The Pyrazole Ring: Acts as a scaffold connector. When attached to the pyrimidine C4, it orients the C2-substituent toward the hinge region (Glu81/Leu83).

  • The Dimethylamino Group:

    • Positioning: In the typical "Type I" binding mode of pyrimidine-based CDK inhibitors, the group at C4 points towards the solvent-exposed region (near the ribose binding pocket).

    • Interaction: The basic nitrogen can form water-mediated hydrogen bonds or salt bridges with acidic residues on the kinase surface (e.g., Asp145 or Lys33). The methyl groups provide hydrophobic bulk that displaces ordered water molecules, gaining entropic favorability.

Critical Consideration (Selectivity): CDK2 shares high homology with CDK1. The bulkiness of the dimethylamino group (vs. a primary amine) can be leveraged to induce steric clashes in CDK1 if the pocket is slightly more constricted, or conversely, to improve selectivity against GSK-3


.

References

  • Design and Synthesis of Aminopyrazole CDK Inhibitors Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Source: NIH / PubMed Central [Link]

  • Pyrazoles in CDK2 Inhibitor Discovery Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Source: MDPI (Int. J. Mol. Sci.) [Link][1][2][3][4][5][6][7][8][9]

  • Chemical Properties of N,N-Dimethyl-1H-pyrazol-4-amine PubChem Compound Summary: N,N-dimethyl-1H-pyrazol-4-amine. Source: PubChem [Link]

  • Structure-Activity Relationships of Pyrazole-Based CDK Inhibitors Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. Source: RSC Advances [Link]

Sources

Method

Application Note: Chemoselective N-Alkylation of N,N-Dimethyl-1H-pyrazol-4-amine

This Application Note is designed for medicinal chemists and process development scientists working with N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 64517-88-0). This scaffold presents a specific chemoselectivity challenge: di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 64517-88-0). This scaffold presents a specific chemoselectivity challenge: distinguishing between the pyrazole ring nitrogen (N1) and the exocyclic dimethylamine (N-exo).

Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

The substrate contains two distinct nucleophilic sites.[1] Successful N-alkylation requires conditions that favor the pyrazole nitrogen (Site A) over the exocyclic dimethylamine (Site B) .

  • Site A (Pyrazole NH):

    • Nature: Aromatic heterocycle.

    • Acidity: pKa

      
       14.0 (in DMSO).
      
    • Reactivity: Weak nucleophile in neutral form; strong nucleophile upon deprotonation (Pyrazolate anion).

  • Site B (Exocyclic -NMe

    
    ): 
    
    • Nature: Tertiary aliphatic-like amine (conjugated with ring).

    • Basicity: pKa

      
       10.5 (conjugate acid).
      
    • Reactivity: Moderately strong nucleophile in neutral form.

The Control Switch: Under neutral conditions , Site B (NMe


) is often more nucleophilic, leading to undesired quaternization (ammonium salt formation).
Under basic conditions , deprotonation of Site A creates a negative charge delocalized over the ring. The electrostatic advantage of the pyrazolate anion (

) makes it kinetically superior to the neutral NMe

, driving exclusive alkylation at the ring nitrogen.
Regioselectivity Note

Since the starting material is unsubstituted at positions 3 and 5 (symmetric), alkylation at N1 or N2 yields the same product (1-alkyl-N,N-dimethyl-1H-pyrazol-4-amine). Regioselectivity is not a variable here, simplifying the optimization to chemoselectivity only.

Decision Pathways & Mechanism

ReactionLogic Start N,N-Dimethyl-1H-pyrazol-4-amine Base Base Selection Start->Base PathA Strong Base (NaH/KOtBu) Forms Pyrazolate Anion Base->PathA pKa > 15 PathB Weak/No Base Neutral Conditions Base->PathB pKa < 10 or Neutral ProdA Product: Ring N-Alkylation (Desired) PathA->ProdA Fast Kinetics (Anionic Nucleophile) ProdB Side Product: Quaternization (Undesired) PathB->ProdB Competitive Nucleophilicity

Figure 1: Mechanistic pathway dictating chemoselectivity. Strong bases activate the ring nitrogen, bypassing the exocyclic amine competition.

Experimental Protocols

Protocol A: The "Gold Standard" (NaH in DMF/THF)

Best for: Primary alkyl halides, unreactive electrophiles, and maximum chemoselectivity. Mechanism: Irreversible deprotonation ensures 100% conversion to the pyrazolate anion before the electrophile is introduced.

Materials:

  • Substrate: N,N-Dimethyl-1H-pyrazol-4-amine (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: Anhydrous DMF (or THF for easier workup)

  • Temperature: 0 °C to RT

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (1.2 equiv) portion-wise.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Activation: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the sodium pyrazolate species.

    • Critical Check: The solution often turns slightly yellow or clear.

  • Alkylation: Cool back to 0 °C (optional, depending on electrophile reactivity). Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by LC-MS.

    • Time: Typically 1–4 hours.

  • Quench: Cool to 0 °C. Slowly add saturated

    
     solution to quench excess hydride.
    
  • Workup: Dilute with EtOAc. Wash organic layer with

    
     (x3) to remove DMF, then Brine (x1). Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: Mild Conditions (Cs₂CO₃ in MeCN)

Best for: Substrates with base-sensitive functional groups (esters, nitriles) or highly reactive electrophiles (benzyl bromides,


-bromo ketones).
Mechanism:  Equilibrium deprotonation assisted by the "Cesium Effect" (solubility and coordination).

Materials:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, accelerates reaction with chlorides.

Step-by-Step Procedure:

  • Mixing: To a vial, add pyrazole substrate (1.0 equiv),

    
     (2.0 equiv), and anhydrous MeCN (0.2 M).
    
  • Addition: Add the Alkyl Halide (1.1 equiv) in one portion.

  • Reaction: Heat to 50–60 °C.

    • Note: Heating is usually required because Carbonate is a weaker base than NaH.

  • Monitoring: Check LC-MS for the disappearance of SM.

    • Risk:[1] If reaction is too slow, exocyclic alkylation may compete. If observed, switch to Protocol A.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water, and dry.

Protocol C: Mitsunobu Reaction (For Alcohols)

Best for: Alkylating with primary/secondary alcohols directly (avoiding halide synthesis).

Materials:

  • Reagents:

    
     (1.5 equiv), DIAD or DEAD (1.5 equiv).
    
  • Solvent: THF (Anhydrous).

Procedure:

  • Dissolve Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and

    
     (1.5 equiv) in THF at 0 °C.
    
  • Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Warm to RT and stir overnight.

  • Note: This method is highly chemoselective for the ring Nitrogen due to the pKa of the pyrazole matching the betaine intermediate window.

Data Summary & Troubleshooting

VariableProtocol A (NaH)Protocol B (

)
Protocol C (Mitsunobu)
Reaction pH Highly Basic (Kinetic)Moderately Basic (Thermodynamic)Neutral/Mild
Chemoselectivity Excellent (Anion driven)Good (Substrate dependent)Excellent
Water Tolerance None (Strictly Anhydrous)LowLow
Main Side Reaction Over-alkylation (rare)Quaternization of NMe

Formation of

byproduct
Yield (Typical) 85–95%70–85%60–80%
Troubleshooting Guide
  • Issue: Formation of quaternary ammonium salt (M+ mass = Product + Alkyl).

    • Cause: The pyrazole was not fully deprotonated, allowing the NMe

      
       to compete.
      
    • Fix: Switch to Protocol A (NaH). Ensure you wait 30 mins after NaH addition before adding the electrophile.

  • Issue: Low conversion with Alkyl Chlorides.

    • Fix: Add 10 mol% NaI or TBAI (Finkelstein condition) to generate the reactive iodide in situ. Heat to 80 °C in DMF.

  • Issue: Product is water-soluble.

    • Fix: The product is an amine.[2][3][4][5] During workup, keep the aqueous layer pH > 10. If the product is lost to the aqueous layer, use DCM/Isopropanol (3:1) for extraction or salt it out with NaCl.

References

  • Review of Pyrazole Alkylation:Current Organic Chemistry, 2016, 20, 123-145. (General context on pyrazole reactivity).
  • pKa Data:Evans pKa Table & Bordwell pKa Table. (Acidity of pyrazoles vs. ammoniums).
  • Cesium Effect: Flessner, T. et al. "Cesium Carbonate Mediated Alkylation of Pyrazoles." Synlett, 2005, 12, 1921-1924.
  • Mitsunobu on Pyrazoles:Tetrahedron Letters, 2002, 43, 2153-2155.
  • BenchChem Application Data: "Optimizing N-Alkylation of Pyrazoles." Link (General procedural alignment).

Sources

Application

Application Note: Cross-Coupling Strategies for N,N-Dimethyl-1H-pyrazol-4-amine

This Application Note and Protocol Guide is designed for researchers utilizing N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 17726-96-6) in medicinal chemistry and organic synthesis. Introduction & Mechanistic Insight N,N-Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 17726-96-6) in medicinal chemistry and organic synthesis.

Introduction & Mechanistic Insight

N,N-Dimethyl-1H-pyrazol-4-amine is a valuable heterocyclic building block, particularly in the development of kinase inhibitors (e.g., CDK, JAK) where it serves as a solvent-exposed "tail" to improve physicochemical properties.

Chemical Profile[1][2][3][4][5][6]
  • Structure: A pyrazole ring substituted at the C4 position with a dimethylamino group.

  • Reactivity Profile: The molecule presents a dichotomy of reactivity:

    • N1-H (Pyrazole Nitrogen): The primary site for cross-coupling (N-arylation). The electron-donating dimethylamino group at C4 increases the electron density of the pyrazole ring, making the N1 nitrogen more nucleophilic than unsubstituted pyrazoles, but also slightly less acidic (

      
       in DMSO).
      
    • Exocyclic Amine (

      
      ):  A tertiary amine that acts as a Lewis base. It does not participate in coupling but poses a risk of catalyst poisoning  by coordinating to Pd(II) or Cu(I/II) centers.
      
    • C3/C5 Positions: Equivalent (due to tautomerism) and available for C-H activation, though N-arylation is the dominant application.

Strategic Application in Drug Discovery

The 4-(dimethylamino)pyrazole motif is frequently employed to:

  • Enhance Solubility: The basic dimethylamino group (

    
    ) forms salts at physiological pH.
    
  • Modulate Lipophilicity: Balances the hydrophobic nature of aryl cores.

  • Form H-Bonds: The pyrazole N2 acts as a hydrogen bond acceptor in the kinase hinge region or solvent front.

Decision Tree: Selecting the Right Coupling Protocol

The choice of method depends on the electrophile (Aryl Halide vs. Boronic Acid) and the electronic nature of the scaffold.

CouplingStrategy Start Substrate: N,N-Dimethyl-1H-pyrazol-4-amine Electrophile Select Electrophile Start->Electrophile ArX Aryl Halide (Ar-X) (X = I, Br, Cl) Electrophile->ArX ArB Aryl Boronic Acid (Ar-B(OH)2) Electrophile->ArB Electronic Electronic Nature of Ar-X ArX->Electronic MethodC Method C: Cu-Catalyzed (Chan-Lam) ArB->MethodC ElectronPoor Electron Deficient (e.g., Chloropyrimidine) Electronic->ElectronPoor Activated ElectronRich Electron Rich/Neutral (e.g., Anisole, Toluene) Electronic->ElectronRich Unactivated MethodA Method A: SNAr (Metal-Free) ElectronPoor->MethodA MethodB Method B: Pd-Catalyzed (Buchwald-Hartwig) ElectronRich->MethodB

Figure 1: Strategic decision tree for N-arylation of N,N-Dimethyl-1H-pyrazol-4-amine.

Detailed Experimental Protocols

Method A: Metal-Free SNAr (Nucleophilic Aromatic Substitution)

Best For: Electron-deficient scaffolds (e.g., 2,4-dichloropyrimidine, 4-chloropyridine). Mechanism: Addition-Elimination. The nucleophilic pyrazole N1 attacks the ipso-carbon.

Protocol:

  • Preparation: In a dry vial, dissolve Aryl Halide (1.0 equiv) and N,N-Dimethyl-1H-pyrazol-4-amine (1.1 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

  • Base Addition: Add

    
      (2.0 equiv) or DIPEA  (2.5 equiv).
    
    • Note: For less reactive substrates, use NaH (1.2 equiv, added at 0°C) to pre-form the pyrazolate anion.

  • Reaction: Stir at 80–100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc. Wash organic layer with water (3x) to remove DMF.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Critical Control Point: The exocyclic dimethylamino group is basic. If using NaH, ensure strictly anhydrous conditions to prevent side reactions.

Method B: Copper-Mediated Chan-Lam Coupling

Best For: Complex Aryl Boronic Acids, late-stage functionalization, mild conditions. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.

Protocol:

  • Reagents: Combine N,N-Dimethyl-1H-pyrazol-4-amine (1.0 equiv), Aryl Boronic Acid (1.5–2.0 equiv), and Cu(OAc)

    
      (0.1–0.5 equiv, catalytic) in DCM  or MeOH  (0.1 M).
    
  • Additives: Add Pyridine (2.0 equiv) or TEA .

    • Expert Tip: For challenging substrates, add TEMPO (1.0 equiv) as an oxidant or use stoichiometric Cu(OAc)

      
      .
      
  • Atmosphere: The reaction requires oxygen. Perform in an open flask or attach an

    
     balloon.
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM/MeOH (9:1). Concentrate and purify.

Troubleshooting: If conversion is low, switch solvent to Acetonitrile and heat to 40°C. The dimethylamino group can act as a competitive ligand; increasing Cu loading (to 0.5 equiv) often resolves this.

Method C: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Unactivated Aryl Bromides/Chlorides, electron-rich partners. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).

Protocol:

  • Catalyst System:

    • Pre-catalyst: Pd

      
      (dba)
      
      
      
      (2 mol%) or Pd(OAc)
      
      
      .
    • Ligand: tBuXPhos or Me

      
      tBuXPhos  (4–8 mol%).
      
    • Why: Bulky, electron-rich biaryl phosphines facilitate the reductive elimination of the sterically encumbered pyrazole and prevent catalyst deactivation by the basic NMe

      
       group.
      
  • Base:

    
      (2.0 equiv, anhydrous) is superior to Cs
    
    
    
    CO
    
    
    for minimizing hydrolysis.
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Procedure:

    • Charge a reaction tube with Pyrazole (1.2 equiv), Aryl Halide (1.0 equiv), Base, Pd source, and Ligand.

    • Evacuate and backfill with Argon (3x).

    • Add solvent.

    • Heat to 100–110°C for 12–18 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine.

Self-Validating Step: Check the color of the reaction mixture. A persistent black precipitate indicates "Pd-black" formation (catalyst death). If observed, increase ligand loading or switch to BrettPhos .

Comparative Data & Selection Guide

ParameterMethod A (SNAr)Method B (Chan-Lam)Method C (Buchwald)
Scope Electron-deficient Ar-XAryl Boronic AcidsUnactivated Ar-X
Conditions Base, Heat, No MetalCu(OAc)

, Air, RT
Pd-Cat, Ligand, Heat, Inert
Tolerance High (Acids/Alcohols)High (tolerates water)Moderate (sensitive to O

)
Cost LowLowHigh (Ligands/Pd)
Risk Regioselectivity (low risk for 4-subst.)Copper removalCatalyst poisoning by NMe

References

  • General N-Arylation of Pyrazoles (Chan-Lam)

    • Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998.

  • Pd-Catalyzed Coupling of Aminopyrazoles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Kinase Inhibitor Synthesis (SNAr Context)

    • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry, 2004.

    • Note: Demonstrates the utility of aminopyrazoles and similar heterocycles in SNAr reactions for kinase cores.
  • Properties of Aminopyrazoles

    • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

Disclaimer: This guide assumes standard laboratory safety practices. N,N-Dimethyl-1H-pyrazol-4-amine is an irritant; handle with appropriate PPE. Consult the SDS before use.

Method

Application Note: Purification of N,N-Dimethyl-1H-pyrazol-4-amine by Column Chromatography

Abstract & Strategic Overview The purification of N,N-Dimethyl-1H-pyrazol-4-amine (DMPA) presents a classic "heterocyclic amine challenge" in chromatography. As a polar, basic molecule with an acidic ring proton (N1-H),...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The purification of N,N-Dimethyl-1H-pyrazol-4-amine (DMPA) presents a classic "heterocyclic amine challenge" in chromatography. As a polar, basic molecule with an acidic ring proton (N1-H), DMPA exhibits strong non-specific interactions with the acidic silanol groups (


) of standard silica gel. These interactions result in severe peak tailing, irreversible adsorption (mass loss), and poor resolution from impurities.

This guide outlines two distinct protocols to overcome these physicochemical barriers:

  • The Modern Standard (Recommended): Use of Amine-Functionalized Silica (NH-Silica) to neutralize surface acidity and eliminate the need for mobile phase modifiers.

  • The Traditional Approach: Use of Standard Silica with a volatile basic modifier (Triethylamine or Ammonium Hydroxide) to competitively block silanol sites.

Physicochemical Profile & Purification Challenges

Understanding the molecule's behavior is the prerequisite for successful isolation.

PropertyCharacteristicChromatographic Implication
Structure Pyrazole ring + Dimethylamino groupHigh polarity; dual hydrogen bond donor/acceptor sites.
Basicity Basic (

& Pyrazole

)
Protonates acidic silanols, causing ionic retention (streaking).
Acidity Pyrazole

(pKa ~14)
Acts as a Hydrogen Bond Donor (HBD), increasing retention on polar stationary phases.
Solubility Soluble in DCM, MeOH, EtOH, WaterRequires polar organic mobile phases (e.g., DCM/MeOH).
LogP ~0.3 (Estimated)Low lipophilicity; elutes early on Reverse Phase, late on Normal Phase.
The "Silanol Trap" Mechanism

On standard silica (pH ~5), the basic dimethylamino group of DMPA accepts a proton from surface silanols, forming an ionic bond. This bond is far stronger than the Van der Waals forces used for separation, leading to the compound "sticking" to the baseline.

Protocol A: Amine-Functionalized Silica (Gold Standard)

Why this is preferred: Amine-functionalized silica (propylamine bonded phase) creates a neutral-to-basic surface environment (surface pH ~9.0). This prevents the ionization of the DMPA analyte, allowing it to elute as a free base with sharp peak symmetry. It eliminates the need for toxic amine modifiers in the solvent.

Materials
  • Stationary Phase: Amino-functionalized Silica Gel (e.g., Biotage® KP-NH, Sorbtech NH2, or equivalent).

  • Mobile Phase A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Mobile Phase B: Methanol (MeOH) or Ethanol (EtOH).

  • Sample: Crude N,N-Dimethyl-1H-pyrazol-4-amine dissolved in minimal DCM.

Step-by-Step Methodology
  • Column Selection: Choose a cartridge size where the crude loading is 1-2% of the column weight (e.g., 100 mg sample on a 10 g column). Note: NH-silica has slightly lower capacity than bare silica.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% DCM (or EtOAc).

  • Loading: Apply the sample as a liquid load (in DCM) or dry load (adsorbed onto NH-silica or Celite). Avoid using bare silica for dry loading as the amine will stick to it.

  • Gradient Execution:

    • 0–2 CV: Isocratic 100% DCM (Elutes non-polar impurities).

    • 2–10 CV: Linear gradient 0%

      
       10% MeOH in DCM.
      
    • 10–15 CV: Hold at 10% MeOH (DMPA typically elutes between 3–8% MeOH).

  • Detection: Monitor UV at 254 nm (aromatic ring) and 210-220 nm (amine absorption).

  • Post-Run: Flush column with 20% MeOH/DCM to ensure quantitative recovery.

Protocol B: Standard Silica with Basic Modifier (Traditional)

When to use: If functionalized silica is unavailable. This method relies on saturating the silica surface with a volatile base (Modifier) to block silanol interactions.

Materials
  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    , 28-30%).
    
  • Solvent System: DCM / MeOH.[1][2][3]

Step-by-Step Methodology
  • Mobile Phase Preparation (Critical):

    • Prepare Solvent A: DCM + 1% TEA (v/v).

    • Prepare Solvent B: 10% MeOH in DCM + 1% TEA (v/v).

    • Alternative: Use 1% concentrated

      
       instead of TEA. Note that ammonia is less soluble in pure DCM; a small amount of MeOH (e.g., 0.5%) in Solvent A helps miscibility.
      
  • Column Pre-treatment:

    • Flush the silica column with 5 CV of Solvent A . This step is mandatory to "deactivate" the silica before the sample touches it. Failure to do this will result in immediate irreversible adsorption at the top of the column.

  • Loading: Dissolve sample in Solvent A. Load onto the column.

  • Gradient Execution:

    • Run a gradient from 0% B to 100% B (effectively 0% to 10% MeOH) over 15 CV.

    • Maintain the 1% modifier concentration throughout the entire gradient.

  • Work-up (The Extra Step):

    • Pooled fractions will contain TEA. Evaporate solvents.[4][5]

    • To remove residual TEA (boiling point 89°C) or Ammonium salts:

      • Redissolve residue in DCM.

      • Wash with minimal saturated

        
         (if using ammonia) or simply dry under high vacuum for extended periods (if using TEA).
        
      • Warning: Do not wash with strong acid, or you will extract your product into the aqueous layer.

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Severe Tailing Incomplete silanol blocking.Switch to Protocol A (NH-Silica). If using Protocol B, increase Modifier to 2% or switch from TEA to

(stronger silanol suppressor).
Low Recovery (<50%) Irreversible adsorption or precipitation.Check solubility of product in the mobile phase. Ensure the column was pre-equilibrated with base (Protocol B). Use a more polar solvent (e.g., 20% MeOH).
Co-elution with Impurities Gradient too steep.Shallow the gradient slope (e.g., 0-5% MeOH over 20 CV).
Product in Aqueous Waste Incorrect work-up pH.DMPA is basic. Ensure aqueous phase is pH > 10 during extraction/work-up to keep it in the organic layer.

Decision Workflow Diagram

PurificationWorkflow Start START: Crude N,N-Dimethyl-1H-pyrazol-4-amine CheckResources Check Lab Resources: Is NH-Silica Available? Start->CheckResources PathwayA PATH A: Modern Method (Recommended) CheckResources->PathwayA Yes PathwayB PATH B: Traditional Method (Fallback) CheckResources->PathwayB No PrepNHSilica Equilibrate NH-Silica (100% DCM) PathwayA->PrepNHSilica RunGradientA Gradient: DCM to 10% MeOH/DCM (No Modifier needed) PrepNHSilica->RunGradientA TLC Analyze Fractions (TLC/LCMS) RunGradientA->TLC PrepStdSilica Pre-treat Silica Column (DCM + 1% TEA) PathwayB->PrepStdSilica RunGradientB Gradient: DCM to 10% MeOH/DCM (Maintain 1% TEA throughout) PrepStdSilica->RunGradientB RemoveModifier Post-Run Workup: Evaporate TEA / High Vac RunGradientB->RemoveModifier RemoveModifier->TLC Success Pure Product Isolated TLC->Success Purity >95%

Figure 1: Decision tree for selecting the optimal purification strategy based on available stationary phases.

References

  • Biotage. (2023).[2][4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Sorbent Technologies. (2025). Amino HPLC Semi-Prep Applications. Retrieved from [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. Retrieved from [Link]

Sources

Application

High-Purity Recrystallization of N,N-Dimethyl-1H-pyrazol-4-amine

Application Note & Protocol Series | AN-2026-PYR Executive Summary N,N-Dimethyl-1H-pyrazol-4-amine (CAS 17636-84-9) is a critical heterocyclic building block and a super-nucleophilic catalyst, functionally analogous to 4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | AN-2026-PYR

Executive Summary

N,N-Dimethyl-1H-pyrazol-4-amine (CAS 17636-84-9) is a critical heterocyclic building block and a super-nucleophilic catalyst, functionally analogous to 4-Dimethylaminopyridine (DMAP) but with distinct electronic properties due to the pyrazole core. Its applications range from pharmaceutical intermediate synthesis (e.g., kinase inhibitors) to organocatalysis.

However, obtaining high-purity (>99%) material is challenging. The electron-rich pyrazole ring makes the compound susceptible to oxidative degradation (browning) upon air exposure. Furthermore, the compound often exists as a low-melting solid or viscous oil in its crude state, leading to "oiling out" rather than crystallization.

This guide provides two authoritative protocols:

  • Direct Recrystallization of the free base (for material >95% pure).

  • Hydrochloride Salt Formation & Recrystallization (for crude material <95% pure), which offers superior impurity rejection and storage stability.

Part 1: Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the prerequisite for successful recrystallization.

PropertyData / Description
Chemical Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
CAS Number 17636-84-9
Physical State Low-melting solid or oil (hygroscopic).
Acidity/Basicity Amphoteric. Ring NH is weakly acidic; Exocyclic -N(Me)₂ is basic (pKa ~9-10).
Oxidation Risk High . Electron-rich ring oxidizes to N-oxides/quinoids (brown/black impurities).
Solubility (High) Methanol, Ethanol, DCM, Ethyl Acetate, Toluene (hot).
Solubility (Low) Hexane, Heptane, Diethyl Ether (cold).
Solvent Selection Strategy
  • Primary Solvent (Dissolver): Toluene or Ethyl Acetate. These dissolve the compound at high temperatures but allow precipitation upon cooling. Toluene is preferred for aromatic stacking interactions.

  • Anti-Solvent (Precipitator): Heptane or Hexane.[1] Used to force the compound out of solution in a controlled manner.[2]

  • Salt Formation Solvent: Ethanol or Isopropanol. The HCl salt is highly crystalline and insoluble in non-polar ethers, making purification robust.

Part 2: Experimental Protocols
Protocol A: Direct Recrystallization (Free Base)

Best for: Material that is already solid but colored, or >95% purity.

Reagents:

  • Crude N,N-Dimethyl-1H-pyrazol-4-amine

  • Toluene (HPLC Grade)

  • Heptane (HPLC Grade)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure:

  • Inert Setup: Flush a round-bottom flask with Nitrogen or Argon. This compound is air-sensitive when hot.

  • Dissolution: Add the crude solid (e.g., 10 g) to the flask. Add Toluene (approx. 3-5 mL per gram of solid).

  • Heating: Heat the mixture to 80-90°C with gentle stirring until fully dissolved.

    • Note: If dark particles remain, perform a hot filtration through a Celite pad or sintered glass funnel.

  • Nucleation Zone: Remove from heat. Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

    • Critical: Do not use an ice bath yet. Rapid cooling causes "oiling out" (liquid-liquid phase separation) instead of crystallization.

  • Anti-Solvent Addition: If crystallization has not started, add Heptane dropwise (approx. 1-2 mL per gram) until a faint turbidity persists. Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Crystallization: Once crystals appear, cool the flask to 0-4°C (fridge or ice bath) for 4 hours to maximize yield.

  • Isolation: Filter rapidly under a blanket of Nitrogen (if possible). Wash the filter cake with cold Heptane.

  • Drying: Dry under high vacuum (< 5 mbar) at room temperature for 12 hours. Store under inert gas.

Protocol B: Hydrochloride Salt Purification (The "Gold Standard")

Best for: Crude oils, dark mixtures, or pharmaceutical-grade requirements.

Mechanism: Converting the amine to its hydrochloride salt (C₅H₉N₃·HCl) disrupts the solubility profile of organic impurities (which stay in the organic liquor) and stabilizes the compound against oxidation.

Reagents:

  • Crude N,N-Dimethyl-1H-pyrazol-4-amine

  • Ethanol (Absolute)[1]

  • HCl (4M in Dioxane or 1.25M in Ethanol)

  • Diethyl Ether or MTBE

Step-by-Step Procedure:

  • Dissolution: Dissolve crude amine (10 g, ~90 mmol) in Ethanol (30 mL) at room temperature.

  • Salt Formation: Add HCl solution (1.1 equivalents, ~100 mmol) dropwise with stirring. The reaction is exothermic; cool with a water bath if necessary.

  • Precipitation: The solution may turn cloudy.[3] Add Diethyl Ether (50-100 mL) slowly to force the hydrochloride salt to precipitate as a white solid.

  • Filtration: Filter the crude salt. The mother liquor (containing impurities) is discarded.

  • Recrystallization of Salt:

    • Dissolve the crude salt in minimum boiling Isopropanol (or Ethanol).

    • Optional: Add activated charcoal, boil for 5 mins, and hot filter to remove color.

    • Allow to cool slowly.[2][4] The HCl salt forms beautiful, stable needles.

  • Recovery: Filter the pure salt. Wash with cold Isopropanol/Ether (1:1).

  • Free Base Regeneration (Optional):

    • Dissolve pure salt in minimum water.

    • Adjust pH to >11 using NaOH (2M).

    • Extract 3x with Dichloromethane (DCM).

    • Dry DCM layer over Na₂SO₄ and evaporate to yield the ultra-pure free base oil/solid.

Part 3: Visualization of Workflows
Figure 1: Decision Logic for Purification Strategy

This diagram guides the researcher in choosing between direct recrystallization and salt formation based on the physical state and purity of the starting material.

RecrystallizationLogic Start Start: Crude N,N-Dimethyl-1H-pyrazol-4-amine CheckState Analyze Physical State & Purity Start->CheckState IsSolid Solid, >95% Purity? CheckState->IsSolid MethodA Method A: Direct Recrystallization (Solvent: Toluene/Heptane) IsSolid->MethodA Yes MethodB Method B: HCl Salt Formation (Solvent: EtOH/HCl) IsSolid->MethodB No (Oil/Impure) OilingOut Risk: Oiling Out MethodA->OilingOut Rapid Cooling PureBase Result: Pure Free Base (Handle under Argon) MethodA->PureBase Slow Cool + Inert Gas PureSalt Result: Stable HCl Salt (>99% Purity) MethodB->PureSalt Precipitate & Filter OilingOut->MethodA Re-heat & Seed PureSalt->PureBase Neutralize (NaOH) & Extract

Caption: Decision matrix for selecting the optimal purification route. Method B (Red path) is recommended for lower purity starting materials to avoid phase separation issues.

Figure 2: Salt Formation & Purification Pathway

Detailed chemical workflow for the Hydrochloride Salt method, ensuring removal of non-basic impurities.

SaltPathway Crude Crude Amine (Impurities present) Acidification Add HCl/EtOH (Protonation) Crude->Acidification Dissolve Precipitation Add Et2O (Precipitation) Acidification->Precipitation Form Salt Filtration Filtration (Impurities in Liquor) Precipitation->Filtration Recryst Recrystallize Salt (iPrOH) Filtration->Recryst Solid Cake Final Final Recryst->Final Pure Crystals

Caption: The "Pharma-Grade" purification pathway. Impurities remain in the ether/ethanol mother liquor while the amine salt crystallizes selectively.

Part 4: Troubleshooting & Quality Control
Common Failure Modes
ProblemCauseSolution
Oiling Out Solution cooled too fast or concentration too high.Re-heat to dissolve. Add more solvent (Toluene). Add a "seed crystal" at 30°C.
Browning Oxidation due to air exposure.Perform all steps under Nitrogen/Argon. Use degassed solvents.[1]
No Precipitate (Salt Method) Alcohol content too high; salt is too soluble.Add more Diethyl Ether or MTBE to force precipitation. Cool to -20°C.
Validation (QC)
  • HPLC: Purity should be >99.5% (254 nm).

  • 1H NMR (DMSO-d6): Check for the disappearance of impurity peaks.

    • Diagnostic Peaks: N-Me (singlet, ~2.8 ppm), Pyrazole-CH (singlet/doublet, ~7-8 ppm).

  • Melting Point:

    • Free Base: 45-80°C (Broad range if impure; sharp if pure).

    • HCl Salt: >200°C (Decomposition).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14284, 4-Dimethylaminopyridine (Analogous Chemistry). Retrieved from [Link]

  • University of Rochester (2025). Solvents for Recrystallization: General Estimation of Influence of Moieties. Retrieved from [Link]

  • Mettler Toledo (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Method

Application Note: N,N-Dimethyl-1H-pyrazol-4-amine in Advanced Materials

This document serves as a comprehensive Application Note and Protocol Guide for N,N-Dimethyl-1H-pyrazol-4-amine (CAS 17636-99-0), focusing on its utility in Polyurethane (PU) Chemistry and Advanced Materials Synthesis ....

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol Guide for N,N-Dimethyl-1H-pyrazol-4-amine (CAS 17636-99-0), focusing on its utility in Polyurethane (PU) Chemistry and Advanced Materials Synthesis .

Executive Summary

N,N-Dimethyl-1H-pyrazol-4-amine is a bifunctional heterocyclic building block that bridges the gap between latent catalysis and reactive ligand chemistry . Unlike standard aliphatic amine catalysts (e.g., DMCHA, TEDA), this molecule features a secondary amine (pyrazole -NH) capable of covalent attachment to electrophiles (isocyanates, epoxides) and a tertiary amine (4-dimethylamino) that functions as a Lewis base catalyst.

Key Material Applications:

  • Thermally Latent Polyurethane Catalysts: Functions as a "blocking agent" that releases an active tertiary amine catalyst only upon heating, enabling one-pot (1K) systems with extended shelf life.

  • Non-Fugitive (Zero-VOC) Curing Agents: Can be covalently locked into epoxy or PU networks, preventing catalyst migration and eliminating "fogging" in automotive interiors.

  • Metal-Organic Frameworks (MOFs): Acts as a ditopic ligand where the pyrazole coordinates metal nodes and the dimethylamino group remains available for CO₂ capture or post-synthetic modification.

Chemical Profile & Mechanism of Action
PropertySpecificationRelevance to Materials Science
CAS Number 17636-99-0Unique identifier for procurement.
Molecular Formula C₅H₉N₃High nitrogen content (37.8%) beneficial for fire retardancy.
Functional Group A Pyrazole -NH (Secondary)Reactivity: Nucleophilic attack on Isocyanates (-NCO) or Epoxides. Role: Anchoring site; reversible blocking group.
Functional Group B -N(CH₃)₂ (Tertiary)Reactivity: Lewis Base / H-bond acceptor. Role: Catalytic center for urethane/urea formation; CO₂ binding site.
pKa (Calculated) ~9.5 (Tertiary Amine)Sufficient basicity to catalyze polyol-isocyanate reactions once released.
Mechanistic Pathway: The "Block-and-Catalyze" Cycle

In polyurethane systems, this molecule operates via a dual-action mechanism. At room temperature, the pyrazole ring blocks the isocyanate, preventing premature reaction (gelation). Upon heating, the blocking agent dissociates, regenerating the isocyanate and releasing the tertiary amine, which then immediately catalyzes the crosslinking reaction.

G Iso Isocyanate Prepolymer (-NCO) Blocked Blocked Isocyanate (Thermally Stable at RT) Iso->Blocked Blocking Reaction (Exothermic) PU Crosslinked Polyurethane Network Iso->PU + Polyol Amine N,N-Dimethyl-1H-pyrazol-4-amine Amine->Blocked Heat Thermal Activation (110°C - 140°C) Blocked->Heat Heating Heat->Iso Deblocking FreeCat Released Catalyst (-NMe2 Active) Heat->FreeCat Release FreeCat->PU Catalysis (Accelerates Formation) Polyol Polyol Resin (-OH) Polyol->PU

Figure 1: The "Block-and-Catalyze" mechanism. The molecule acts as a protecting group that becomes an active catalyst upon thermal trigger.

Experimental Protocols
Protocol A: Synthesis of a Self-Catalyzing Blocked Isocyanate

Target: Creation of a 1K (one-component) coating system that cures only when baked.

Materials:

  • Hexamethylene Diisocyanate (HDI) Trimer (e.g., Desmodur N3300).

  • N,N-Dimethyl-1H-pyrazol-4-amine (DMPA-NMe2).

  • Solvent: Butyl Acetate (anhydrous).

  • Inert Gas: Dry Nitrogen.

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with HDI Trimer (10.0 g, ~0.05 eq NCO) and Butyl Acetate (10 mL). Purge with Nitrogen for 15 mins.

  • Addition: Dissolve DMPA-NMe2 (5.55 g, 0.05 mol) in Butyl Acetate (10 mL). Add this solution dropwise to the isocyanate at room temperature.

    • Note: The reaction is exothermic. Maintain temperature < 40°C using an ice bath if necessary to prevent side reactions.

  • Monitoring: Stir at 40°C for 2-4 hours. Monitor reaction progress via FT-IR.

    • Endpoint: Disappearance of the characteristic NCO peak at 2270 cm⁻¹ .

  • Isolation: The resulting solution is a "Blocked Isocyanate Prepolymer." It can be stored at room temperature (Shelf life: >3 months).

Validation (Self-Check):

  • Test: Mix a small aliquot with a polyol. It should remain liquid at room temperature (pot life > 24h).

  • Cure: Cast a film and bake at 140°C for 30 mins. The film should solidify (cure) significantly faster than a control blocked with standard 3,5-dimethylpyrazole, due to the catalytic effect of the -NMe2 group.

Protocol B: Non-Fugitive Epoxy Curing Accelerator

Target: Accelerating epoxy-amine cure without introducing volatile organic compounds (VOCs).

Rationale: Standard tertiary amines (e.g., DMP-30) can migrate to the surface, causing "blushing." N,N-Dimethyl-1H-pyrazol-4-amine reacts into the network via its pyrazole NH, immobilizing the catalytic -NMe2 group.

Formulation:

  • Resin: Bisphenol-A Diglycidyl Ether (DGEBA) (EEW ~190).

  • Hardener: Dicyandiamide (DICY) (Latent hardener).

  • Accelerator: N,N-Dimethyl-1H-pyrazol-4-amine (1-3 phr).

Procedure:

  • Dispersion: Disperse DICY (6 phr) and DMPA-NMe2 (2 phr) into the liquid epoxy resin using a high-shear mixer or three-roll mill.

  • Degassing: Degas the mixture under vacuum (-0.1 MPa) for 20 mins to remove entrapped air.

  • Curing Cycle:

    • Stage 1: 100°C for 1 hour (Gelation).

    • Stage 2: 150°C for 2 hours (Full Cure).

  • Analysis: Measure Glass Transition Temperature (Tg) via DSC. The immobilized catalyst typically yields a more uniform network with higher Tg compared to fugitive catalysts.

Data Summary & Comparison

The following table contrasts N,N-Dimethyl-1H-pyrazol-4-amine with industry-standard additives.

FeatureN,N-Dimethyl-1H-pyrazol-4-amine3,5-Dimethylpyrazole (DMP)DMCHA (Standard Amine Catalyst)
Primary Function Dual: Blocking Agent + CatalystBlocking Agent OnlyCatalyst Only
VOC Potential Zero (if reacted) / LowMedium (released upon cure)High (Volatile)
Deblocking Temp 110°C - 130°C (Catalyzed)120°C - 140°CN/A
Odor Low / NegligibleMildStrong / Pungent
Network Integration Covalent (via Pyrazole NH)None (Fugitive)None (Fugitive)
References
  • Baxenden Chemicals. (2002). Combinations of Malonate- and Pyrazole-Blocked Isocyanates to Improve Performance. PCI Magazine. Link

  • MDPI Coatings. (2020). Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents. Coatings, 10(10), 956. Link

  • PubChem. (2025). Compound Summary: N,N-Dimethyl-1H-pyrazol-4-amine. National Library of Medicine. Link

  • Tosoh Corporation. (2013). Zero Emission Polyurethane Catalyst (RZETA). Tosoh Research & Technology Review, Vol 57.[1] Link

  • American Chemistry Council. (2012). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Link

Sources

Application

Application Note: N,N-Dimethyl-1H-pyrazol-4-amine in Anticancer Agent Development

Executive Summary N,N-Dimethyl-1H-pyrazol-4-amine (DMPA) represents a critical building block in the medicinal chemistry of targeted anticancer therapies. While rarely a standalone drug, this moiety functions as a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-1H-pyrazol-4-amine (DMPA) represents a critical building block in the medicinal chemistry of targeted anticancer therapies. While rarely a standalone drug, this moiety functions as a high-value pharmacophore in the optimization of small-molecule kinase inhibitors (SMKIs). Its structural utility lies in the electron-rich pyrazole core, which mimics the purine ring of ATP, allowing it to anchor into the ATP-binding pocket of oncogenic kinases such as JAK , CDK , and ALK .

The N,N-dimethylamino substitution at the 4-position serves two pivotal roles:

  • Solubility Modulation: It introduces a basic center (pKa ~5.3–6.0), improving aqueous solubility and oral bioavailability.

  • Solvent Interaction: In many kinase co-crystal structures, this group projects towards the solvent front, making it an ideal vector for tuning pharmacokinetic properties without disrupting the primary binding mode.

This guide provides a technical roadmap for incorporating DMPA into anticancer scaffolds, including synthetic protocols, biological validation, and mechanistic rationale.

Chemical Profile & Rational Design

Physicochemical Properties[1][2][3]
  • CAS Number: 13450-48-4 (Generic for dimethylaminopyrazoles; specific isomers vary) / Note: Often synthesized in-situ from 4-aminopyrazole.

  • Molecular Weight: 111.15 g/mol

  • Key Features: Amphoteric nature; the pyrazole NH acts as a hydrogen bond donor (HBD), while the exocyclic tertiary amine acts as a hydrogen bond acceptor (HBA) and solubilizing group.

Structural Activity Relationship (SAR) Logic

In the development of inhibitors like Crizotinib or Ruxolitinib analogs, the pyrazole ring forms the "hinge-binding" motif. The addition of the N,N-dimethyl group at position 4 is a strategic modification:

  • Hinge Binding: The pyrazole nitrogens (N1/N2) form bidentate H-bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Solvent Front: The C4-dimethylamino group extends into the solvent-accessible region. This prevents steric clashes within the tight hydrophobic pocket while improving the compound's LogD (distribution coefficient).

Pathway Visualization: Kinase Inhibition Mechanism

The following diagram illustrates the mechanistic logic of targeting the JAK-STAT pathway using a pyrazole-based inhibitor.

JAK_Pathway_Inhibition Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation DMPA_Inhibitor DMPA-Derived Inhibitor DMPA_Inhibitor->JAK ATP Competition (IC50 < 10nM) DMPA_Inhibitor->STAT Blocks Signaling P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation Apoptosis Cell Survival / Proliferation Nucleus->Apoptosis Upregulation of Bcl-xL/Cyclin D

Figure 1: Mechanism of Action for Pyrazole-based Kinase Inhibitors in the JAK-STAT signaling cascade.

Experimental Protocols

Protocol A: Synthetic Incorporation via SNAr

Objective: To couple N,N-Dimethyl-1H-pyrazol-4-amine to a pyrimidine scaffold (common in CDK/JAK inhibitors). Reaction Type: Nucleophilic Aromatic Substitution.

Materials:
  • Scaffold: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: N,N-Dimethyl-1H-pyrazol-4-amine (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol or DMF (Anhydrous)

  • Monitoring: TLC (5% MeOH in DCM) and LC-MS.

Step-by-Step Methodology:
  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 mmol) in 5 mL of n-Butanol.

  • Addition: Add DIPEA (2.5 mmol) followed by N,N-Dimethyl-1H-pyrazol-4-amine (1.1 mmol).

    • Note: The order is crucial. Add the base before the amine to scavenge HCl generated in situ.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours.

    • Checkpoint: Monitor via LC-MS. Look for the mass shift corresponding to the displacement of one chlorine atom (M+110 approx).

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.

  • Extraction: Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

  • Validation: Confirm structure via 1H NMR (DMSO-d6). The pyrazole protons typically appear as singlets around δ 7.5–8.0 ppm.

Protocol B: ADP-Glo™ Kinase Assay (In Vitro Validation)

Objective: To determine the IC50 of the synthesized DMPA-derivative against a target kinase (e.g., JAK2 or CDK2). Principle: Measures ADP formation from the kinase reaction; ADP is converted to ATP, which is then quantified via a luciferase/luciferin reaction.

Reagents:
  • Recombinant Kinase (e.g., JAK2, 0.2 µg/mL)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Ultrapure ATP (10 µM)

  • ADP-Glo™ Reagent (Promega)

  • Test Compound (DMPA-derivative, serially diluted in DMSO)

Workflow Diagram:

Assay_Workflow Step1 Kinase Reaction (Enzyme + Substrate + ATP + Compound) 60 min @ RT Step2 ADP-Glo Reagent Addition (Depletes unconsumed ATP) 40 min @ RT Step1->Step2 Step3 Kinase Detection Reagent (Converts ADP -> ATP -> Light) 30 min @ RT Step2->Step3 Step4 Luminescence Readout (Plate Reader) Step3->Step4

Figure 2: ADP-Glo Kinase Assay Workflow for IC50 determination.

Procedure:
  • Plate Setup: Use a white, 384-well low-volume plate.

  • Compound Addition: Add 1 µL of compound (diluted in 1% DMSO) to respective wells. Include "No Compound" (Max Activity) and "No Enzyme" (Background) controls.

  • Enzyme Mix: Add 2 µL of Kinase/Substrate buffer mixture. Incubate for 10 min at RT to allow compound-enzyme equilibration.

  • Start Reaction: Add 2 µL of ATP (at Km concentration). Incubate for 60 minutes at RT.

  • Stop & Deplete: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 minutes. (This stops the kinase reaction and digests remaining ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 minutes.

  • Read: Measure luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Data Presentation & Analysis

When reporting results for DMPA-derivatives, structure your data to highlight the impact of the dimethylamino group.

Table 1: Comparative Potency & Solubility Data (Example Template)

Compound IDR-Group (Pos 4)JAK2 IC50 (nM)Solubility (µM, pH 7.4)LogD
Cmpd-A (Control) -H45.053.2
Cmpd-B -NH212.5502.1
Cmpd-C (DMPA) -N(CH3)2 8.2 120 2.4

Interpretation: Compound C (DMPA) typically retains or improves potency (due to electronic donation to the ring) while significantly enhancing solubility compared to the unsubstituted analog.

Troubleshooting & Quality Control

  • Synthesis Issue: Low Yield in SNAr coupling.

    • Cause: Steric hindrance of the dimethylamino group or moisture in the solvent.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 110°C. Ensure reagents are strictly anhydrous.

  • Assay Issue: High Background in ADP-Glo.

    • Cause: ATP contamination or incomplete depletion.

    • Solution: Ensure the ADP-Glo reagent incubation time is strictly 40 minutes. Use ultrapure ATP.

  • Purity Check:

    • DMPA derivatives can oxidize.[1] Always store intermediates under Argon at -20°C.

    • Required QC: >95% purity by HPLC (254 nm) before biological testing.

References

  • Design and Synthesis of Pyrazole-Based Inhibitors

    • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents.[2][3]

    • Source: MDPI Molecules, 2023.
    • URL:[Link]

  • Kinase Inhibitor Mechanisms (JAK/STAT)

    • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.[4]

    • Source: ACS Medicinal Chemistry Letters, 2016.
    • URL:[Link]

  • Synthetic Methodologies for Pyrazoles

    • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
    • Source: Journal of Organic Chemistry, 2021.
    • URL:[Link]

  • Physicochemical Properties & Toxicology

    • Title: N,N-dimethyl-1H-pyrazol-4-amine Compound Summary.
    • Source: PubChem.[5][6][7]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of N,N-Dimethyl-1H-pyrazol-4-amine

Current Status: Operational Ticket ID: OPT-PYR-004 Assigned Specialist: Senior Application Scientist Executive Summary Optimizing the yield of N,N-Dimethyl-1H-pyrazol-4-amine requires navigating a specific chemical parad...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-PYR-004 Assigned Specialist: Senior Application Scientist

Executive Summary

Optimizing the yield of N,N-Dimethyl-1H-pyrazol-4-amine requires navigating a specific chemical paradox: the target molecule is a polar, electron-rich base derived from an unstable, oxidation-prone precursor (4-aminopyrazole).

Standard alkylation methods (e.g., Methyl Iodide/Base) often fail due to regioselectivity issues (methylating the ring nitrogens N1/N2) and over-alkylation (quaternization). This guide prioritizes Reductive Methylation via a modified Eschweiler-Clarke or Borohydride protocol, which chemically locks the reaction at the tertiary amine stage and preserves the 1H-pyrazole functionality.

Module 1: The Optimized Protocols

Method A: The "Clean Lab" Protocol (Recommended for <10g scale)

Uses Sodium Triacetoxyborohydride (STAB) for mild, selective methylation without high heat.

Reagents:

  • 4-Aminopyrazole hydrochloride (1.0 equiv)

  • Formaldehyde (37% aq. solution, 5.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (3.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv - crucial to free the amine salt)

Protocol:

  • Preparation: Suspend 4-aminopyrazole HCl in DCE under Nitrogen. Add DIPEA and stir for 15 min to generate the free base in situ (minimizes oxidation risk).

  • Imine Formation: Add Formaldehyde (37% aq). Stir vigorously for 20 minutes. The mixture may become biphasic; high stirring speed is essential.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM + 1% NH4OH).

  • Quench: Add saturated NaHCO3 solution.

Method B: The "Scale-Up" Protocol (Recommended for >10g scale)

Uses the Eschweiler-Clarke method. Cheaper, but requires strict temperature control to prevent ring methylation.

Reagents:

  • 4-Aminopyrazole hydrochloride[1]

  • Formic Acid (98%, Solvent & Reductant)

  • Formaldehyde (37% aq)

Protocol:

  • Dissolve 4-aminopyrazole HCl in Formic Acid (10 vol).

  • Add Formaldehyde (3.0 equiv).

  • Reflux: Heat to 90–100°C for 12–18 hours. Note: CO2 evolution will be vigorous.

  • Workup: Remove excess formic acid/formaldehyde via rotary evaporation before basification to prevent polymer formation.

Module 2: Purification & Isolation (The Critical Bottleneck)

The Problem: The free base of N,N-dimethyl-1H-pyrazol-4-amine is highly water-soluble and amphoteric. Traditional extraction (DCM/Water) often results in <40% recovery.

The Solution: Isolate as the Dihydrochloride Salt .

ParameterFree Base Isolation (Not Recommended)HCl Salt Isolation (Recommended)
State Oily, hygroscopic solidStable crystalline solid
Oxidation Risk High (turns brown/black rapidly)Low (shelf-stable)
Yield 30–50% (Loss to aqueous phase)85–95% (Precipitation)

Optimized Workup Procedure (Salt Formation):

  • Evaporation: Concentrate the crude reaction mixture to dryness (remove organic solvents).

  • Basification (Method A only): If using STAB, quench with NaHCO3, extract continuously with CHCl3/Isopropanol (3:1) for 12 hours. Dry and evaporate.

  • Salt Formation: Dissolve the crude oil in a minimum volume of absolute Ethanol.

  • Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (or concentrated aqueous HCl dropwise) until pH < 2.

  • Filtration: A white/off-white precipitate will form. Filter and wash with cold ether.

Module 3: Troubleshooting & FAQs

Q1: I see multiple spots on TLC. Did I methylate the pyrazole ring?

Diagnosis: Direct alkylation (MeI) often hits the N1 ring nitrogen. Verification: Check 1H NMR.

  • Correct Product: The pyrazole ring protons (positions 3 and 5) should appear as a singlet (if symmetric) or two doublets. The N-Me group will be a sharp singlet ~2.8 ppm (6H).

  • Ring Methylation (Impurity): You will see three distinct methyl signals if you have 1-methyl-4-dimethylamino... (N-Me ring, N-Me2 exocyclic).

  • Fix: Switch to Method A (STAB) . Reductive amination is highly selective for the exocyclic amine because it proceeds via an iminium ion, which the aromatic ring nitrogen cannot form.

Q2: My reaction turned into a black tar. What happened?

Cause: Oxidation of the 4-aminopyrazole starting material. Scientific Insight: Electron-rich amino-heterocycles are prone to air oxidation. Solution:

  • Do not store the free base of 4-aminopyrazole. Keep it as the HCl salt.

  • Degas your solvents (sparge with Nitrogen for 15 mins).

  • Add the reducing agent (STAB or Formic acid) immediately after imine formation.

Q3: I cannot extract the product from the aqueous layer.

Cause: The compound is too polar (LogP approx 0.2). Solution: Do not attempt standard extraction. Use the "Dry-Load" technique :

  • Evaporate the aqueous reaction mixture to a residue.

  • Triturate (wash) the solid residue with warm Ethanol/Methanol (9:1). The inorganic salts (NaCl/borates) will remain undissolved.

  • Filter and concentrate the alcoholic filtrate.

  • Convert to HCl salt as described in Module 2.

Module 4: Process Visualization

Workflow Logic

SynthesisLogic Start Starting Material: 4-Aminopyrazole HCl ScaleCheck Scale Check Start->ScaleCheck MethodA Method A: STAB/Formaldehyde (High Selectivity, Mild) ScaleCheck->MethodA < 10g MethodB Method B: Eschweiler-Clarke (High Temp, Scalable) ScaleCheck->MethodB > 10g Workup Workup Decision: Isolate Free Base? MethodA->Workup MethodB->Workup BadPath Liquid-Liquid Extraction (Yield Loss to Water) Workup->BadPath Yes (Risk) GoodPath Salt Formation Strategy (Ethanol + HCl/Dioxane) Workup->GoodPath No (Recommended) Final Final Product: N,N-Dimethyl-1H-pyrazol-4-amine (Dihydrochloride Salt) BadPath->Final Low Yield GoodPath->Final

Figure 1: Decision matrix for synthesis and isolation, highlighting the critical salt formation step for yield maximization.

References

  • Eschweiler-Clarke Mechanism & Selectivity

    • Title: "The Eschweiler–Clarke Reaction"[2][3][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Confirms that reductive methylation via formaldehyde/formic acid stops at the tertiary amine and avoids quaterniz
  • Reductive Amination Selectivity (STAB)

    • Title: "Sodium Triacetoxyborohydride in Reductive Amin
    • Source: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862.
    • URL:[Link]

    • Relevance: Establishes the STAB protocol as the gold standard for mild, selective methylation of amines in the presence of other functional groups.
  • Handling of Aminopyrazoles

    • Title: "Synthesis and Properties of Pyrazoles"
    • Source: Encyclopedia MDPI[5]

    • URL:[Link]

    • Relevance: Discusses the amphoteric nature and stability issues of 4-aminopyrazoles, supporting the recommend
  • Purification of Polar Heterocycles

    • Title: "Isolation and Purification of Pyrazines (and rel
    • Source: PubMed / Oxford University Press
    • URL:[Link]

    • Relevance: Validates the difficulty of extracting polar nitrogen heterocycles from aqueous media and supports alternative isolation strategies like salt precipit

Sources

Optimization

Technical Support Center: N-Alkylation of N,N-Dimethyl-1H-pyrazol-4-amine

This guide serves as a specialized Technical Support Center for researchers optimizing the N-alkylation of N,N-Dimethyl-1H-pyrazol-4-amine . It addresses the unique chemoselectivity challenges posed by this substrate, sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the N-alkylation of N,N-Dimethyl-1H-pyrazol-4-amine . It addresses the unique chemoselectivity challenges posed by this substrate, specifically the competition between the pyrazole ring nitrogens and the electron-rich exocyclic dimethylamino group.

System Overview & Reaction Logic

Substrate Analysis: The substrate, N,N-Dimethyl-1H-pyrazol-4-amine , presents a classic "ambident nucleophile" scenario, but with a twist. Unlike simple pyrazoles where the challenge is N1 vs. N2 regioselectivity, this molecule is symmetric at the ring carbons (C3 and C5 are equivalent).

The Critical Challenge: Chemoselectivity The primary failure mode is not N1 vs. N2 selectivity, but Ring Nitrogen vs. Exocyclic Amine competition.

  • Site A (Ring NH): pKa ~14. Once deprotonated, the pyrazolate anion is a hard, potent nucleophile.

  • Site B (Exocyclic -NMe₂): A neutral, electron-rich amine. While less nucleophilic than the pyrazolate anion, it can compete if the deprotonation is incomplete or if the electrophile is highly reactive (e.g., Methyl Iodide), leading to quaternary ammonium salts.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your goal is to force Path A while suppressing Path B and Path C .

ReactionPathways Figure 1: Chemoselectivity Pathways in Aminopyrazole Alkylation Start N,N-Dimethyl- 1H-pyrazol-4-amine Anion Pyrazolate Anion (Strong Nucleophile) Start->Anion Strong Base (Deprotonation) ExoQuat Exocyclic Quaternary Salt (Impurity Type I) Start->ExoQuat Neutral conditions + R-X (Path B) Product Target Product (1-Alkyl-4-(dimethylamino)pyrazole) Anion->Product R-X (Path A: Desired) RingQuat Ring Quaternary Salt (Impurity Type II) Product->RingQuat Excess R-X (Path C: Over-alkylation)

Caption: Path A (Green) is the target anionic mechanism. Paths B and C (Red) represent common failure modes due to incomplete deprotonation or stoichiometry errors.

Troubleshooting Guide (Q&A)

Issue 1: Formation of Quaternary Ammonium Salts (Impurity Type I)

User Report: "I see a significant amount of polar, water-soluble byproduct that doesn't move on TLC. My yield of the N-alkyl pyrazole is low."

Root Cause: Competition from the exocyclic dimethylamino group. This occurs when the reaction proceeds through a neutral mechanism rather than an anionic one. If the pyrazole NH is not fully deprotonated, the neutral exocyclic amine (which is electron-rich) attacks the alkylating agent.

Corrective Actions:

  • Switch to a Stronger Base: Replace weak bases (e.g., K₂CO₃, Et₃N) with NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) . You must ensure the formation of the pyrazolate anion, which is orders of magnitude more nucleophilic than the neutral amine.

  • Solvent Change: Use polar aprotic solvents like DMF or THF to stabilize the cation and leave the pyrazolate anion "naked" and reactive.

  • Protocol Adjustment: Allow the base to react with the substrate for 30 minutes before adding the electrophile. This ensures the species present is the anion, not the neutral amine.

Issue 2: Polyalkylation (Impurity Type II)

User Report: "I isolated my product, but mass spec shows a peak corresponding to [M + 2R]. I suspect double alkylation."

Root Cause: The product (1-alkyl-4-dimethylaminopyrazole) has a pyridine-like nitrogen (N2) that remains nucleophilic. In the presence of excess alkylating agent, this nitrogen can be alkylated to form a pyrazolium salt.

Corrective Actions:

  • Strict Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq) relative to the pyrazole, or strictly 1.0 eq. Never use an excess.

  • Reverse Addition: Add the alkylating agent slowly to the solution of the pyrazolate anion. This keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation.

  • Temperature Control: Conduct the addition at 0°C. Lower temperatures favor the kinetic product (mono-alkylation) over the thermodynamic sink (quaternization).

Issue 3: Poor Solubility / "Gunking" Out

User Report: "The reaction turned into a gummy solid upon adding the base, and conversion stopped."

Root Cause: The sodium or potassium salt of the pyrazole can be insoluble in non-polar solvents or even pure THF, coating the unreacted starting material.

Corrective Actions:

  • Cosolvents: If using THF, add 10-20% DMF or DMSO to solubilize the pyrazolate salt.

  • Phase Transfer Catalysis: If you must use a biphasic system (e.g., Toluene/KOH), add TBAB (Tetrabutylammonium bromide) (5 mol%) to shuttle the anion into the organic phase.

Validated Experimental Protocols

Protocol A: The "Anionic" Method (Recommended for High Selectivity)

Best for preventing exocyclic amine alkylation.

Reagents:

  • N,N-Dimethyl-1H-pyrazol-4-amine (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Alkyl Halide (1.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

  • Addition: Add N,N-Dimethyl-1H-pyrazol-4-amine (1.0 eq) dissolved in minimal DMF dropwise. Evolution of H₂ gas will be observed.

  • Anion Formation: Stir at 0°C to Room Temperature (RT) for 30–45 minutes. The solution should turn clear or slightly yellow, indicating salt formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.0 eq) dropwise.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over Na₂SO₄.

Protocol B: Mild Conditions (For Sensitive Substrates)

Use only if NaH is incompatible with your linker/R-group.

Reagents:

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) or DMF

  • Alkyl Halide (1.1 eq)

Step-by-Step:

  • Combine substrate, Cs₂CO₃, and solvent.

  • Stir at RT for 30 mins.

  • Add Alkyl Halide.

  • Heat to 50-60°C (often required as carbonate is a weaker base).

    • Warning: Heating increases the risk of exocyclic alkylation. Monitor closely.

Decision Tree for Optimization

Use this logic flow to diagnose and fix reaction failures.

TroubleshootingTree Figure 2: Troubleshooting Decision Tree Start Start: Analyze LCMS/TLC CheckConv Is Conversion > 90%? Start->CheckConv CheckImpurity Identify Major Impurity CheckConv->CheckImpurity Yes LowConv Issue: Low Conversion CheckConv->LowConv No QuatSalt Issue: Quaternary Salt (M+R) CheckImpurity->QuatSalt Polar/Water Soluble BisAlk Issue: Bis-Alkylation (M+2R) CheckImpurity->BisAlk Non-polar/Lipophilic Sol1 Action: Increase Temp or Switch to DMF/Cs2CO3 LowConv->Sol1 Sol2 Action: Switch to NaH (Protocol A) to force anionic path QuatSalt->Sol2 Sol3 Action: Reduce R-X to 0.95 eq; Add slowly at 0°C BisAlk->Sol3

Caption: Logic flow for diagnosing low yields based on impurity profiles (Quaternary salts vs. Bis-alkylation).

Quantitative Data Reference

Base Selection Impact on Chemoselectivity Comparison of conditions for alkylation of 4-aminopyrazoles.

BaseSolventpKa (Conj.[2] Acid)Primary SpeciesRisk of Exocyclic AlkylationRecommendation
NaH DMF/THF~35Pyrazolate AnionLow Highly Recommended
KOtBu THF~17Pyrazolate AnionLowGood Alternative
Cs₂CO₃ DMF~10.3Equilibrium MixMediumUse for sensitive R-groups
K₂CO₃ Acetone~10.3Mostly NeutralHigh Avoid
Et₃N DCM~10.7NeutralVery High Do Not Use

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Selective synthesis of minimally differentiated N-alkyl pyrazoles.[3]

    • Source: ResearchGate / Nature Communic
    • URL:[Link]

  • Nucleophilicity of Aminopyridines (Analogous System)

    • Title: The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine.[4]

    • Source: ValpoScholar.
    • URL:[Link]

    • Relevance: Establishes the electronic push-pull mechanism that makes the ring nitrogen highly nucleophilic in 4-amino-heterocycles.
  • General Pyrazole Alkylation Methodology

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[5]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • pKa Values of Heterocycles

    • Title: pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: European Journal of Organic Chemistry / University of Tartu.
    • URL:[Link]

Sources

Troubleshooting

side reactions in the synthesis of N,N-Dimethyl-1H-pyrazol-4-amine

This guide serves as a technical support hub for the synthesis of N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 17721-69-6).[1] It addresses the specific challenges of regioselectivity and purification inherent to this amphoteri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the synthesis of N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 17721-69-6).[1] It addresses the specific challenges of regioselectivity and purification inherent to this amphoteric heterocycle.

Technical Support Hub: N,N-Dimethyl-1H-pyrazol-4-amine

Executive Summary: The "1H" Challenge

The synthesis of N,N-Dimethyl-1H-pyrazol-4-amine presents a classic chemoselectivity problem. You must dimethylate the exocyclic amine (position 4) while leaving the endocyclic ring nitrogens (positions 1 and 2) unsubstituted.[1]

  • The Trap: Standard alkylation (e.g., MeI, base) will almost invariably alkylate the ring nitrogen (N1) due to the acidity of the pyrazole NH (pKa ~14) and the nucleophilicity of the resulting anion.[1]

  • The Solution: The preferred protocols rely on Reductive Amination (Eschweiler-Clarke or Borohydride reduction) or Protection-Deprotection strategies.

Part 1: Critical Side Reactions & Impurity Profile

The following table summarizes the most common side reactions encountered during the conversion of 4-aminopyrazole to the title compound.

Impurity TypeStructure / DescriptionCausePrevention Strategy
Ring N-Methylation 1,N,N-Trimethylpyrazol-4-amineUse of alkyl halides (MeI, DMS); high temperatures in Eschweiler-Clarke; lack of N-protection.[1]Use reductive amination at controlled pH; employ N-protecting groups (e.g., Boc, THP, Benzyl).[1]
Quaternary Salt N,N,N-Trimethyl-1H-pyrazol-4-aminium"Over-alkylation" due to excess methylating agent or prolonged reaction times.[1]Monitor reaction stoichiometry strictly; avoid MeI; use formaldehyde-based routes which naturally stop at the tertiary amine.
Mono-Methyl N-Methyl-1H-pyrazol-4-amineIncomplete reaction; insufficient reducing agent (hydride source) or formaldehyde.Ensure >2.5 eq. Formaldehyde and excess reducing agent; increase reaction time.
Methylene Dimers Bis(pyrazolyl)methanesCondensation of formaldehyde with the electron-rich pyrazole ring (C3/C5 positions) under acidic conditions.[1]Avoid highly concentrated acidic mixtures; keep temperature moderate; ensure rapid reduction of the imine intermediate.
N-Hydroxymethyl 1-(Hydroxymethyl)pyrazoleReversible addition of formaldehyde to the ring nitrogen.Usually decomposes during workup; ensure final wash is slightly basic or acidic to reverse equilibrium.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the "Happy Path" (Target Synthesis) versus the common "Sad Paths" (Side Reactions) using the Reductive Amination route.

ReactionPathways cluster_legend Legend Start 4-Amino-1H-pyrazole Imine Imine Intermediate Start->Imine + HCHO RingMe SIDE REACTION A: 1-Methyl-pyrazole (Regio-impurity) Start->RingMe MeI / Base (Avoid!) Dimer SIDE REACTION C: Methylene Dimer Start->Dimer Excess HCHO High Acid Slow Redxn Target TARGET: N,N-Dimethyl-1H-pyrazol-4-amine Target->RingMe Drastic Conditions Quat SIDE REACTION B: Quaternary Ammonium (Over-alkylation) Target->Quat Excess MeI Mono Mono-methyl (Impurity) Imine->Mono + [H]- Mono->Target + HCHO / + [H]- key Green: Target | Red: Impurity | Yellow: Intermediate

Caption: Mechanistic pathways in the methylation of 4-aminopyrazole. Note that direct alkylation (Red dashed lines) leads to uncontrolled ring substitution.[1]

Part 3: Troubleshooting Guide

Scenario A: "I found significant 1-methyl (ring methylated) impurity."
  • Diagnosis: You likely used an electrophilic alkylating agent (Methyl Iodide, Dimethyl Sulfate) or ran an Eschweiler-Clarke reaction at excessively high temperatures (>100°C) for too long.[1]

  • The Fix:

    • Switch to Reductive Amination: Use Formaldehyde (37% aq) and Sodium Cyanoborohydride (NaBH3CN) in Methanol/Acetic Acid.[1] This method is much more selective for the exocyclic amine because the iminium ion forms faster on the exocyclic amine than the ring nitrogen.

    • Protection: If you must use alkyl halides, you must protect the N1 position first.

      • Protocol: 4-Nitropyrazole → N-Boc-4-Nitropyrazole → Reduction → N-Boc-4-Aminopyrazole → Methylation → Deprotection (TFA).[1]

Scenario B: "My product is water-soluble and I cannot extract it."
  • Diagnosis: N,N-Dimethyl-1H-pyrazol-4-amine is a polar, basic molecule.[1] At neutral or acidic pH, it exists as a salt and stays in the aqueous phase.

  • The Fix:

    • Salting Out: Saturate the aqueous phase with NaCl or K2CO3.

    • pH Adjustment: Ensure the pH is adjusted to >10 (using NaOH) before extraction.

    • Solvent Choice: Diethyl ether is often too non-polar. Use n-Butanol , Isopropanol/DCM (1:3) , or Chloroform for extraction.[1]

    • Continuous Extraction: For large scales, a continuous liquid-liquid extractor is highly recommended.

Scenario C: "The reaction stalled at the mono-methyl stage."
  • Diagnosis: Steric hindrance or insufficient hydride source.

  • The Fix:

    • Force the Equilibrium: Add a second portion of Formaldehyde (1.0 eq) and Reducing Agent (0.5 eq) after 4 hours.[1]

    • Temperature: Increase temperature slightly (e.g., from RT to 50°C), but monitor for dimer formation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Eschweiler-Clarke (Formic Acid/Formaldehyde) method for this synthesis? A: Yes, but with caution. While standard Eschweiler-Clarke conditions (refluxing formic acid) are robust, the high temperature can promote ring methylation or side reactions with the electron-rich pyrazole ring.[1] A modified procedure using NaBH(OAc)3 or NaBH3CN at room temperature is milder and offers higher chemoselectivity [1].[1]

Q2: How do I remove the N-hydroxymethyl impurity? A: This impurity forms reversibly on the ring nitrogen in the presence of excess formaldehyde. It typically degrades upon heating or during aqueous workup. If it persists, a wash with dilute ammonia or slightly basic water usually reverses the equilibrium, releasing formaldehyde and the free pyrazole [2].[1]

Q3: Why is the "1H" proton so acidic compared to other amines? A: The pyrazole ring NH has a pKa of approximately 14 (in water). The anion formed is aromatic and highly stabilized. This makes it a competent nucleophile that competes with the exocyclic amine for alkylating agents, necessitating the use of reductive amination strategies which rely on imine formation rather than SN2 displacement [3].

Q4: Is the product stable? A: The free base is relatively stable but can darken upon oxidation (air exposure) over time. It is best stored as a hydrochloride or oxalate salt, which are stable, crystalline solids.[1]

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Eschweiler-Clarke Mechanism & Side Reactions: Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945).[1][2] beta-Phenylethyldimethylamine. Organic Syntheses, 25, 89. Link[1]

  • Pyrazole Chemistry & Acidity: Elguero, J., et al. (2000).[1] Pyrazoles.[3][4][5][6] In Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • General Synthesis of Aminopyrazoles: L. Kürti, B. Czakó. (2005).[1] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (See: Eschweiler-Clarke Methylation).[1]

Sources

Optimization

Technical Support Center: Purity Optimization of N,N-Dimethyl-1H-pyrazol-4-amine

Executive Summary N,N-Dimethyl-1H-pyrazol-4-amine is a critical intermediate in the synthesis of CDK inhibitors and other kinase-targeting therapeutics. However, its electron-rich nature makes it susceptible to oxidative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-1H-pyrazol-4-amine is a critical intermediate in the synthesis of CDK inhibitors and other kinase-targeting therapeutics. However, its electron-rich nature makes it susceptible to oxidative degradation, while its amphoteric properties complicate standard workups.[1] This guide addresses the three most common purity challenges: oxidative discoloration , regioisomeric contamination , and incomplete methylation .[1]

Part 1: Diagnostic Hub (Troubleshooting & FAQs)

Q1: My product turned from a pale yellow oil to a dark brown/black tar overnight. Is it recoverable?

Diagnosis: Oxidative Polymerization. The 4-amino group on the electron-rich pyrazole ring is highly susceptible to air oxidation, forming quinoid-like species or azo-dimers. This is accelerated by trace metals or light. The Fix:

  • Immediate Acidification: Dissolve the dark oil in degassed methanol and add 2M HCl in diethyl ether or dioxane. The hydrochloride salt is significantly more stable than the free base.

  • Charcoal Treatment: If the salt is colored, dissolve in hot ethanol, treat with activated charcoal (10% w/w), filter hot through Celite, and recrystallize.[1]

  • Prevention: Always store the free base under Argon/Nitrogen at -20°C.

Q2: I see a persistent impurity at ~5-10% in LCMS (M-14 mass difference). What is it?

Diagnosis: Monomethylated Intermediate (N-methyl-1H-pyrazol-4-amine). This indicates incomplete reductive amination. In the Eschweiler-Clarke reaction, the second methylation step is slower than the first due to steric hindrance. The Fix:

  • Do not attempt distillation: The boiling points are too close.

  • Chemical Scavenging: React the crude mixture with acetic anhydride (1.1 eq vs impurity). The monomethyl impurity forms an amide (non-basic), while the desired dimethyl tertiary amine does not react.

  • Acid Wash: Dissolve the mixture in organic solvent (DCM/EtOAc) and wash with weak acid (pH 4-5 buffer). The tertiary amine (product) will protonate and move to the aqueous layer, while the acetamide impurity (from the scavenging step) remains in the organic layer. Basify the aqueous layer to recover pure product.

Q3: My NMR shows extra methyl peaks. Did I methylate the ring nitrogen?

Diagnosis: Regioisomeric Alkylation (1-Methyl vs. 4-Amino-N-Methyl). While Eschweiler-Clarke conditions (Formic acid/Formaldehyde) generally favor exocyclic amine methylation, high temperatures or alternative alkylating agents (e.g., MeI) can methylate the pyrazole ring nitrogens (N1 position), especially if the reaction pH drifts basic. Verification:

  • 1H NMR: Exocyclic N-Me groups appear as a singlet integrating to 6H around δ 2.6–2.8 ppm. Ring N-Me groups typically appear downfield around δ 3.8–4.0 ppm.

  • The Fix: Ring-methylated byproducts are difficult to separate by extraction. Use Flash Chromatography on silica pre-treated with 1% Triethylamine (TEA).

Part 2: Advanced Purification Protocols

Protocol A: The "Self-Validating" Workup (Removal of Salts & Monomethyls)

Standard extraction often fails due to the water solubility of the product. This protocol uses pH-switching to isolate the product.

Reagents:

  • Crude Reaction Mixture

  • Saturated Na₂CO₃[1]

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Acetic Anhydride (optional, for scavenging)[1]

Step-by-Step:

  • Quench: Cool reaction mixture to 0°C. Basify to pH >12 using NaOH (aq).

  • Extraction: Extract exhaustively with DCM (3x). Note: Pyrazoles are polar; 2-MeTHF often gives better recovery than DCM.

  • Scavenging (Critical Step): If monomethyl impurity >1%, add Acetic Anhydride (1.5 eq relative to impurity) to the organic phase. Stir 30 mins.

  • Acid Extraction: Extract the organic phase with 1M HCl (3x).

    • Chemistry: The desired tertiary amine moves to the aqueous phase (protonated). The acetylated monomethyl impurity remains in the organic phase.

  • Final Isolation: Basify the aqueous acid layer to pH 12 with NaOH. Extract back into DCM. Dry over Na₂SO₄ and concentrate.

Protocol B: Hydrochloride Salt Crystallization (For Long-Term Stability)

Converting the free base to the HCl salt is the gold standard for purity and shelf-life.

  • Dissolution: Dissolve 10g of N,N-dimethyl-1H-pyrazol-4-amine (free base) in 50 mL absolute Ethanol.

  • Acid Addition: Add 2.0 equivalents of HCl (4M in Dioxane) dropwise at 0°C. A white precipitate should form.

  • Digestion: Heat the slurry to reflux until fully dissolved. If needed, add minimal Ethanol dropwise.[1]

  • Crystallization: Cool slowly to Room Temperature, then to 4°C overnight.

  • Filtration: Filter the white needles under inert gas (Nitrogen blanket). Wash with cold diethyl ether.

  • Yield: Typically >90% recovery with >99.5% purity.

Part 3: Decision Logic & Workflows

Workflow 1: Impurity Identification & Removal Path

PurificationLogic Start Crude Product Analysis (LCMS / NMR) CheckImpurity Identify Major Impurity Start->CheckImpurity MonoMe Monomethyl Amine (M-14 peak) CheckImpurity->MonoMe Incomplete Rxn RingMe Ring Methylation (N1-Methyl) CheckImpurity->RingMe Regioisomer Oxidation Dark Color / Tar (Oxidation) CheckImpurity->Oxidation Degradation ActionMono Chemical Scavenging: Add Ac2O -> Acid Wash MonoMe->ActionMono ActionRing Flash Chromatography: DCM:MeOH:Et3N (90:9:1) RingMe->ActionRing ActionOx Salt Formation: Convert to HCl -> Recrystallize Oxidation->ActionOx Final Pure N,N-Dimethyl-1H-pyrazol-4-amine (>98% Purity) ActionMono->Final ActionRing->Final ActionOx->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profiling.

Workflow 2: Synthesis & Side-Reaction Pathways

SynthesisPath SM 4-Amino-1H-pyrazole Inter Intermediate: N-Methyl-4-amino... SM->Inter CH2O / HCOOH (Reductive Amination) Product Target: N,N-Dimethyl-1H-pyrazol-4-amine Inter->Product CH2O / HCOOH (2nd Methylation) Impurity1 Impurity A: N-Acetyl-N-methyl... (If scavenged) Inter->Impurity1 Ac2O Scavenging (Purification Step) Impurity2 Impurity B: 1-Methyl-4-(dimethylamino)... (Over-alkylation) Product->Impurity2 Drastic Conditions (Ring Alkylation)

Figure 2: Synthetic pathway showing the origin of key impurities and the scavenging intervention.

Part 4: Data & Specifications

Table 1: Physicochemical Properties & Solubility Profile
PropertySpecificationNotes for Purification
Molecular Formula C₅H₉N₃MW: 111.15 g/mol
pKa (Calculated) ~9.1 (Amine), ~2.5 (Pyrazole)Basic enough for acid extraction.
Solubility (Free Base) High: MeOH, DCM, EtOAc.[1] Mod: H₂O.Difficult to wash with water; requires salting out.
Solubility (HCl Salt) High: H₂O, MeOH.[1][2] Low: Et₂O, Hexane.[1]Ideal for precipitation/recrystallization.
Storage Temp -20°C (Free Base) / RT (Salt)Free base degrades at RT > 24h.

References

  • Eschweiler-Clarke Reaction Mechanism & Selectivity

    • Review of Modern Eschweiler–Clarke Methylation Reaction. (2024).[3] Journal of Organic Chemistry. Explains the selectivity for exocyclic amines over heterocyclic ring nitrogens.

  • Synthesis of Aminopyrazoles

    • Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride.[4] (2011).[5][6] Organic Process Research & Development. Provides foundational workup protocols for similar pyrazole amines.

  • Purification of Basic Heterocycles

    • Purification of Pyrazoles via Acid Addition Salts. (Patent WO2011076194A1). Details the industrial method for isolating pyrazoles as stable salts to remove organic impurities.
  • pKa and Solubility Data

    • pKa Values of Nitrogen Heterocycles. (2017).[3] European Journal of Organic Chemistry.[3] Critical for determining pH cutoffs during extraction.

Sources

Troubleshooting

handling and safety precautions for N,N-Dimethyl-1H-pyrazol-4-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: N,N-Dimethyl-1H-pyrazol-4-amine is a specialized chemical for research and development. Comprehensive toxicological and safety data may...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N,N-Dimethyl-1H-pyrazol-4-amine is a specialized chemical for research and development. Comprehensive toxicological and safety data may not be fully available for this specific molecule. The guidance provided herein is synthesized from Safety Data Sheets (SDS) of closely related structural analogs, including various aminopyrazoles and dimethylpyrazoles.[1][2][3][4] It is imperative to treat this compound with the utmost care, assuming it possesses hazards similar to its relatives, and to consult the specific SDS provided by your supplier before use.

Section 1: Hazard Identification and Safety Summary

This section addresses the fundamental safety profile of N,N-Dimethyl-1H-pyrazol-4-amine, based on data from analogous compounds.

Frequently Asked Question (FAQ): What are the primary hazards associated with N,N-Dimethyl-1H-pyrazol-4-amine?

Based on available data for structurally similar aminopyrazoles, N,N-Dimethyl-1H-pyrazol-4-amine should be handled as a hazardous substance. The primary concerns are:

  • Acute Toxicity: The compound may be harmful if swallowed.[1][3][5]

  • Skin Irritation: It is expected to cause skin irritation upon direct contact.[1][3][4]

  • Serious Eye Damage: Contact with eyes is likely to cause serious irritation and potentially severe damage.[1][3][4]

  • Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[1][3][4]

These hazards are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Data Presentation: GHS Hazard Summary

The following table summarizes the anticipated GHS classification for N,N-Dimethyl-1H-pyrazol-4-amine, compiled from data on related chemicals.[3][6]

Hazard ClassHazard CodeHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Irritation (Category 2)H319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritationGHS07 (Exclamation Mark)

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Proper protection is critical to mitigate the risks identified above. This section details the necessary safety equipment and laboratory setup.

FAQ: What specific Personal Protective Equipment (PPE) is required when handling this compound?

A multi-layered PPE approach is essential for safe handling.[7][8][9]

  • Eye and Face Protection: Chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashes or powder aerosolization.[10]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7][11] Dispose of contaminated gloves after use.[11]

    • Protective Clothing: A lab coat is required at a minimum. For larger quantities or tasks with a higher risk of exposure, wear additional protective clothing like an apron or coveralls to prevent skin exposure.[7][12]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if exposure limits may be exceeded (e.g., during a large spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[4][8]

FAQ: What engineering controls are necessary for a safe experimental setup?

Engineering controls are the first and most important line of defense.

  • Ventilation: All procedures involving N,N-Dimethyl-1H-pyrazol-4-amine, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1][13] This is to control the inhalation of any dust or vapors.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[8][12][14] All personnel should be trained on their location and operation.

Section 3: Safe Handling, Storage, and Experimental Protocols

This section provides practical guidance for common laboratory procedures and troubleshooting potential issues related to chemical stability and storage.

Troubleshooting Guide: Weighing and Solution Preparation

Issue: I need to accurately weigh the solid compound and prepare a stock solution for my experiment. What is the safest way to do this?

Solution: Follow this step-by-step protocol to minimize exposure and ensure accuracy.

Experimental Protocol: Weighing and Dissolving N,N-Dimethyl-1H-pyrazol-4-amine

  • Preparation: Before handling the chemical, ensure all required PPE is correctly worn (goggles, lab coat, gloves). Confirm the chemical fume hood is operational.

  • Staging: Place all necessary equipment inside the fume hood, including a tared weigh boat or glass vial, a spatula, the chemical container, your solvent, and the vessel for the final solution.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust. Close the primary chemical container immediately after dispensing.

  • Weighing: Record the mass.

  • Dissolution: Add the solvent to your final solution vessel. Slowly and carefully add the weighed solid to the solvent. Use a small amount of solvent to rinse the weigh boat to ensure a complete quantitative transfer.

  • Mixing: Gently swirl or stir the solution until the solid is fully dissolved. Do not use heat unless the protocol specifically and safely allows for it.

  • Cleanup: Dispose of the used weigh boat and any contaminated items (like pipette tips or wipes) in a designated solid hazardous waste container.[13]

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[1][10]

FAQ: How should I properly store N,N-Dimethyl-1H-pyrazol-4-amine?

Proper storage is crucial for maintaining the chemical's integrity and for safety.

  • Store in a cool, dry, and well-ventilated area.[12][15]

  • The container must be kept tightly closed to prevent exposure to moisture and air, as some related compounds are hygroscopic or air-sensitive.[4][8][15]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.[8]

  • Store locked up and away from incompatible materials.[2][13]

FAQ: Are there any chemicals or conditions this compound is incompatible with?

Yes. To prevent hazardous reactions, avoid:

  • Strong Oxidizing Agents: These can react exothermically or violently with aminopyrazoles.[1][10]

  • Heat and Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[10][13]

  • Moisture: Store in a dry environment, as the compound may be sensitive to moisture.[4][8]

Section 4: Emergency Procedures and Spill Response

This section provides clear, actionable steps for responding to accidental exposures or spills.

Troubleshooting Guide: Accidental Exposure

Issue: What is the immediate first aid response for accidental contact with the skin or eyes?

Solution: Act quickly and seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[2][7][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Instantly remove any contaminated clothing.[10] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs or persists, get medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][7] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[7][12] Immediately call a POISON CENTER or physician.[1]

Always show the Safety Data Sheet to the attending medical professional. [7]

Troubleshooting Guide: Minor Laboratory Spill

Issue: A small amount of the solid powder has spilled inside the fume hood. What is the correct cleanup procedure?

Solution: For a minor spill contained within a fume hood, trained laboratory personnel can perform the cleanup.

Spill_Cleanup_Workflow start Spill Occurs alert Alert others in the area. Restrict access. start->alert ppe Ensure proper PPE is worn (Goggles, Gloves, Lab Coat). Consider respirator if needed. alert->ppe contain For solid: Gently cover with absorbent pads to prevent dust. Do not sweep dry powder. ppe->contain collect Carefully scoop or sweep up material with a dust suppressant. Place in a labeled, sealed waste container. contain->collect decontaminate Decontaminate the spill area with soap and water. Collect cleaning materials as waste. collect->decontaminate dispose Dispose of waste container according to institutional hazardous waste procedures. decontaminate->dispose restock Restock spill kit supplies. dispose->restock end Cleanup Complete restock->end

Caption: Workflow for handling a minor chemical spill.

Detailed Spill Cleanup Steps:

  • Alert & Secure: Notify personnel in the immediate area and restrict access.[16]

  • PPE: Ensure you are wearing the correct PPE before approaching the spill.[16][17]

  • Control Dust: If it is a powder, do not sweep it dry as this will create dust. If safe to do so, you can wet the powder first or add a dust suppressant.[18] Alternatively, gently add inert absorbent material (e.g., vermiculite, sand) over the spill to contain it.[17][19]

  • Collect Residue: Carefully scoop the absorbed material or dampened powder into a suitable plastic container that can be tightly sealed.[17]

  • Decontaminate: Clean the spill surface with soap and water, using disposable towels.[16]

  • Dispose: Place all contaminated materials (scoop, towels, gloves) into the sealed waste container. Label the container as hazardous waste and dispose of it through your institution's environmental health and safety office.[13]

  • Ventilate: Allow the area to ventilate before resuming work.[17]

For any spill that is large, uncontained, or occurs outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[20]

References

  • Safety Data Sheet - ADAMA. 10

  • safety data sheet - Enamine. 7

  • Safety Data Sheet - Cayman Chemical. 21

  • Material Safety Data Sheet - Cole-Parmer. 12

  • JP-2378 - Safety Data Sheet. 13

  • Safety Data Sheet - CymitQuimica. 1

  • SAFETY DATA SHEET - Fisher Scientific (4-Amino-1H-pyrazole). 8

  • SAFETY DATA SHEET - Fisher Scientific (4-Amino-1-methyl-1H-pyrazole). 2

  • 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem - NIH. Link

  • Spill procedure: Clean-up guidance - Queen Mary University of London. 17

  • SAFETY DATA SHEET - Fisher Scientific (4-Amino-1H-pyrazole, Rev. 2024). 4

  • SAFETY DATA SHEET - Thermo Fisher Scientific. 15

  • SAFETY DATA SHEET - MilliporeSigma. Link

  • Chemical spill cleanup procedures - J&K Scientific LLC. Link

  • SAFETY DATA SHEET - TCI Chemicals. 22

  • SAFETY DATA SHEET - Fisher Scientific (1,5-Dimethyl-1H-pyrazole-4-carboxylic acid). 14

  • Incidental Spill Cleanup Procedures - University of Texas at Austin. Link

  • Spill-Procedures - University of Wisconsin-Milwaukee. Link

  • Spill and Cleaning Protocol - Michigan State University. Link

  • SAFETY DATA SHEET - Fisher Scientific (1-Methyl-1H-pyrazole-4-carboxaldehyde). 9

  • safety data sheet - Enamine (General). 23

  • Safety Data Sheet: 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate. 5

  • MSDS of N,N-Dimethyl-1H-pyrazole-1-sulfonamide - Capot Chemical. 11

  • 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide - Hazard - US EPA. Link

  • N,n-dimethyl-1h-pyrazol-4-amine (C5H9N3) - PubChemLite. Link

  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97% - Cole-Parmer. 24

  • 3,5-Dimethyl-1H-pyrazol-4-amine - BLDpharm. Link

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives - ResearchGate. Link

  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Link

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Link

  • GHS Classification Search Tool - ChemRadar. Link

  • 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6 - Sigma-Aldrich. Link

Sources

Optimization

Technical Support Center: N,N-Dimethyl-1H-pyrazol-4-amine Scale-Up

This guide is structured as a high-level technical support resource for process chemists and engineers. It prioritizes the "1H" (unsubstituted ring nitrogen) specification, which presents unique regioselectivity challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for process chemists and engineers. It prioritizes the "1H" (unsubstituted ring nitrogen) specification, which presents unique regioselectivity challenges compared to the more common 1-methyl variants.[1]

Strategic Overview: The "Selectivity" Trap

Scaling up N,N-Dimethyl-1H-pyrazol-4-amine is deceptively difficult.[1][2] While the molecule looks simple, the presence of the unsubstituted ring nitrogen (N1) creates a competition between the exocyclic amine and the ring nitrogen during alkylation.

If you are observing low yields or oily mixtures , your process is likely suffering from regioselectivity failure (N1-methylation) or water-solubility losses during work-up.[1][2]

Route Selection Logic

There are two primary industrial routes. Your choice defines your impurity profile.

  • Route A: Reductive Amination of 4-Aminopyrazole (Recommended for Scale). [1][2]

    • Pros: Uses commercially available 4-nitropyrazole; avoids hydrazine handling.[1][2]

    • Cons: High risk of N1-methylation if pH is uncontrolled.[1][2]

  • Route B: De Novo Ring Construction. [1]

    • Pros: 100% regioselective (methyl groups installed before ring closure).[1]

    • Cons: Requires hazardous hydrazine hydrate; precursors (e.g., dimethylaminomalonaldehyde) are unstable or expensive.[1]

This guide focuses on Route A , as it is the standard for multi-kilogram GMP production, provided the critical process parameters (CPPs) below are strictly managed.

Critical Process Parameters (CPPs) & Troubleshooting

Phase 1: The "Make" – Reductive Methylation

Reaction: 4-Nitropyrazole


 [Pd/C, H2] 

4-Aminopyrazole

[HCHO, H2]

Product.[1][2]
The "Over-Alkylation" Phenomenon

Issue: You detect 1-methyl-N,N-dimethylpyrazol-4-amine (Permethylated impurity).[1][2] Root Cause: The pyrazole ring nitrogen (pKa ~14) becomes nucleophilic if the reaction mixture becomes basic. Solution:

  • pH Control is Vital: The reductive amination must be conducted under acidic conditions (pH 4.5 – 5.5).

  • Reagent Order: Do not premix the amine and formaldehyde in basic methanol.

  • Buffering: Use an acetic acid/sodium acetate buffer system if using borohydrides, or run the catalytic hydrogenation in acetic acid/methanol mixtures.

Troubleshooting Guide: Reaction Stalling
SymptomProbable CauseCorrective Action
Reaction stalls at Monomethyl intermediate Formaldehyde depletion (paraformaldehyde depolymerization is slow).[1][2]Switch to aqueous Formalin (37%) or ensure temperature >60°C to depolymerize paraformaldehyde.[1]
Reaction stalls at 4-Aminopyrazole Catalyst poisoning by nitro-reduction byproducts (hydroxylamines).[1][2]Increase catalyst loading (Pd/C) or perform a "charcoal filtration" between nitro-reduction and methylation steps.[1][2]
Exotherm Spike H2 uptake rate is mass-transfer limited, then sudden "kick."[1]Safety Critical: Use flow controllers for H2. Do not pressurize until temp is stable.
Phase 2: The "Purify" – Isolation from Water

Issue: The product is a polar, basic solid/oil that is highly water-soluble. Standard EtOAc/Water extraction results in >50% yield loss to the aqueous phase.

Protocol: The "Salting-Out" Continuous Extraction[1][2]
  • Basify: Adjust reaction mixture to pH >12 using 50% NaOH (Product is now free base).

  • Saturation: Saturate the aqueous phase with NaCl (brine).

  • Solvent Selection: Do not use Ethyl Acetate (hydrolysis risk at pH 12) or Ether (flammable/peroxides).[1]

    • Best Scale-up Solvent:n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

    • Alternative: Dichloromethane (DCM) works but is environmentally disfavored.[1]

  • Isolation: Dry organic layer

    
     Evaporate 
    
    
    
    Recrystallize from Toluene/Heptane .

Visualizing the Challenge

The following diagram illustrates the fate of impurities based on pH control during the reductive amination step.

G Start 4-Aminopyrazole HCHO Formaldehyde (Reductive Cond.) Start->HCHO Acidic Acidic pH (4-5) (Ring N Protonated) HCHO->Acidic Controlled Basic Basic pH (>8) (Ring N Deprotonated) HCHO->Basic Uncontrolled Mono Intermediate: N-Methyl-1H-pyrazol-4-amine Acidic->Mono Fast Impurity IMPURITY: 1-Methyl-N,N-dimethyl... Basic->Impurity Competes with Target Target TARGET: N,N-Dimethyl-1H-pyrazol-4-amine Target->Impurity Slow Over-methylation Mono->Target Fast

Caption: Figure 1. Regioselectivity Decision Tree. Maintaining acidic pH prevents the pyrazole ring nitrogen from competing for the methyl group, ensuring the "1H" target is formed.

Frequently Asked Questions (FAQs)

Q1: Can I use the Eschweiler-Clarke reaction (Formic Acid/Formaldehyde) for this scale-up?

  • Answer: Technically yes, but practically no for large scale.[1]

    • Reason 1: Massive CO2 evolution creates dangerous pressure in closed reactors.

    • Reason 2: Formic acid is corrosive to stainless steel (requires Hastelloy or Glass-lined).[1][2]

    • Recommendation: Use Catalytic Hydrogenation (Pd/C + H2 + Formalin) .[1] It is cleaner, generates no CO2, and telescopes easily from the nitro precursor [1].

Q2: My product is turning pink/red upon storage. Is it degrading?

  • Answer: Yes, it is oxidizing.

    • Mechanism:[1][3][4][5][6] Electron-rich aromatic amines are prone to air oxidation (forming quinoid-like species).[1][2]

    • Fix: Store under Nitrogen/Argon. For long-term stability, convert it to the Hydrochloride (HCl) or Oxalate salt , which are stable, white solids [2].[1]

Q3: How do I remove the "1-methyl" impurity if it forms?

  • Answer: This is very difficult. The boiling points and solubilities are similar.

    • Option A: Recrystallization of the Oxalate salt from Ethanol often rejects the permethylated impurity.

    • Option B: If the impurity level is <5%, proceed to the next step. If your next step involves coupling to the exocyclic amine, the 1-methyl impurity is non-reactive (dead end) and can be washed away later.[1]

Q4: Is the "1H" proton acidic?

  • Answer: Yes, weakly (pKa ~14).[1]

    • Implication: If you use strong bases (NaH, KOtBu) in subsequent steps, you will deprotonate the ring before reacting the amine. You must account for this stoichiometry (use 2 equivalents of base if coupling the amine).

Master Protocol: Catalytic Reductive Methylation (100g Scale)

Safety Warning: Hydrogen gas is explosive. Formaldehyde is a sensitizer. Perform in a Class 1 Div 1 rated hydrogenation suite.

  • Charge: 4-Nitropyrazole (1.0 equiv) and Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Reduction 1: Pressurize to 3 bar H2, Temp 25-30°C. Stir until H2 uptake ceases (converts Nitro

    
     Amine).
    
  • Venting: Vent H2, purge with N2.

  • Addition: Add Acetic Acid (1.0 equiv) to buffer. Add Formalin (37% aq, 2.5 equiv) slowly.[1]

  • Reduction 2: Repressurize to 5 bar H2, Heat to 50°C.

    • Note: Higher pressure helps drive the imine reduction.

  • Work-up:

    • Filter catalyst (Celite).[1]

    • Concentrate Methanol.

    • Basify residue with 50% NaOH to pH 12.

    • Extract with 2-MeTHF (3x).[1][2]

    • Dry (Na2SO4) and Concentrate.[1][7]

    • Yield Target: 85-90%.

References

  • Reductive Amination Scale-Up: Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[1] Link[1][2]

  • Pyrazole Salt Stability: Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1][2]

  • General Pyrazole Synthesis: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[8] Comprehensive Heterocyclic Chemistry, 5, 167-303.[1] Link[1][2]

Sources

Troubleshooting

choosing the right solvent for N,N-Dimethyl-1H-pyrazol-4-amine synthesis

Technical Support Center: Solvent Selection for N,N-Dimethyl-1H-pyrazol-4-amine Synthesis Executive Summary & Core Challenge The synthesis of N,N-dimethyl-1H-pyrazol-4-amine presents a classic heterocyclic challenge: bal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for N,N-Dimethyl-1H-pyrazol-4-amine Synthesis

Executive Summary & Core Challenge

The synthesis of N,N-dimethyl-1H-pyrazol-4-amine presents a classic heterocyclic challenge: balancing regioselectivity against solubility .

The core difficulty lies in the amphoteric nature of the 4-aminopyrazole starting material. It possesses:

  • A nucleophilic exocyclic amine (the target for methylation).

  • Nucleophilic ring nitrogens (susceptible to unwanted alkylation).

  • High polarity , making isolation from aqueous reaction mixtures difficult.

Selecting the right solvent is not just about solubility; it is the primary control mechanism for preventing side reactions (specifically N1-ring methylation) and ensuring efficient workup.

Solvent Decision Matrix

Use the following decision tree to select the optimal solvent system based on your available reagents and scale.

SolventSelection Start Start: Choose Synthesis Route Scale Scale > 10g? Start->Scale RouteA Route A: Eschweiler-Clarke (Formic Acid/Formaldehyde) SolventA Solvent: Water / Formic Acid (Reflux) RouteA->SolventA Standard Protocol RouteB Route B: Reductive Amination (STAB / NaBH4) AcidSens Acid Sensitive Groups? RouteB->AcidSens Scale->RouteA Yes (Robust/Cheap) Scale->RouteB No (Lab Scale) SolventB1 Solvent: DCE or DCM (Reagent: STAB) AcidSens->SolventB1 Yes / High Yield Needed SolventB2 Solvent: Methanol (Reagent: NaBH4) AcidSens->SolventB2 No / Green Chem Priority

Figure 1: Solvent Selection Decision Tree. STAB = Sodium Triacetoxyborohydride; DCE = 1,2-Dichloroethane.

Detailed Technical Guides

Option A: The "Gold Standard" (Eschweiler-Clarke)

Solvent System: Formic Acid (88-98%) / Water

This is the preferred industrial route. Formic acid acts as both the solvent and the hydride source .

  • Why it works: The acidic medium protonates the pyrazole ring nitrogens, rendering them less nucleophilic. This naturally protects the ring from alkylation, directing the reaction exclusively to the exocyclic amine.

  • The Solvent Advantage: Water (introduced via Formalin) and Formic Acid solubilize the polar starting material perfectly.

Protocol:

  • Dissolve 4-aminopyrazole (1.0 eq) in Formic Acid (15-20 eq).

  • Add Formaldehyde (37% aq. solution, 2.2 - 2.5 eq).

  • Reflux (90-100°C) for 12-16 hours. Evolution of CO₂ gas indicates reaction progress.

  • Critical Workup Step: See Troubleshooting Q3 below.

Option B: Mild Reductive Amination

Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Used when mild conditions are required or if the high temperature of Eschweiler-Clarke causes decomposition.

  • Reagent: Sodium Triacetoxyborohydride (STAB).[1]

  • Why it works: STAB is tolerant of acid-sensitive groups and does not require water removal.

  • The Solvent Advantage: DCE/DCM dissolves the organic reactants but allows for a clean, non-aqueous workup.

Protocol:

  • Suspend 4-aminopyrazole (1.0 eq) in DCE (0.2 M).

  • Add Formaldehyde (37% aq. or Paraformaldehyde, 2.5 eq).

  • Stir 30 mins to allow imine formation.

  • Add STAB (3.0 eq) portion-wise.

  • Stir at RT for 4-16 hours. Quench with saturated NaHCO₃.

Troubleshooting & FAQs

Q1: I am observing methylation on the ring nitrogen (N1). Why?

Diagnosis: You are likely using an alkyl halide (Methyl Iodide) with a base (NaH, K₂CO₃). Explanation: Under basic conditions, the pyrazole ring NH is deprotonated (pKa ~14), creating a potent nucleophile at N1. Solution: Switch to Reductive Amination (Protocol A or B). Formaldehyde does not readily alkylate the pyrazole ring nitrogens under these conditions because the ring nitrogen lone pair is part of the aromatic system (pyrrole-like) or too hindered/less nucleophilic (pyridine-like) to form a stable iminium species that can be reduced.

Q2: My reaction in Methanol with NaBH₄ has low conversion.

Diagnosis: NaBH₄ is reducing the formaldehyde to methanol before it reacts with the amine. Explanation: Imine formation between 4-aminopyrazole and formaldehyde is an equilibrium. If you add NaBH₄ too fast, it destroys the aldehyde. Solution:

  • Pre-mix Amine + Formaldehyde in MeOH for 1-2 hours (add molecular sieves if needed).

  • Cool to 0°C.

  • Add NaBH₄ slowly.

  • Alternatively, switch to STAB in DCE (Option B), which is more selective for the imine over the aldehyde.

Q3: I cannot extract the product from the Eschweiler-Clarke aqueous mixture.

Diagnosis: N,N-Dimethyl-1H-pyrazol-4-amine is highly polar and water-soluble, especially in acidic/neutral pH. Corrective Workflow:

  • Evaporation: Remove excess formic acid/formaldehyde in vacuo first. You will be left with a viscous residue.

  • Basification: Dissolve residue in minimal water. Cool to 0°C. Basify to pH > 12 using 50% NaOH or KOH pellets. (High ionic strength helps "salt out" the organic product).

  • Extraction: Do not use Diethyl Ether (too non-polar). Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . Perform 3-4 extractions.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Q4: Can I use "Green" solvents?

Answer: Yes.

  • Ethanol: Can replace Methanol in NaBH₄ reductions.

  • Water: The Eschweiler-Clarke reaction is inherently "green" regarding solvent, provided you manage the waste stream (formic acid) properly.

Comparative Data Table

FeatureEschweiler-ClarkeReductive Amination (STAB)Reductive Amination (NaBH4)
Primary Solvent Formic Acid / WaterDCE or DCMMethanol or Ethanol
Reaction Temp 90-100°C (Reflux)20-25°C (RT)0-25°C
Regioselectivity Excellent (Acid protects Ring N)GoodModerate (careful addition needed)
Cost LowHigh (STAB is expensive)Low
Scalability High (Kg scale)ModerateModerate
Main Risk Difficult aqueous workupChlorinated solvent toxicitySide reduction of aldehyde

Reaction Mechanism & Regioselectivity

The following diagram illustrates why the acidic conditions of the Eschweiler-Clarke reaction favor exocyclic amine methylation over ring alkylation.

Mechanism cluster_prevention Side Reaction Prevention Start 4-Aminopyrazole Protonation Ring N Protonation (Pyrazolium Ion) Start->Protonation + H+ Acid Formic Acid (Excess) Imine Exocyclic Imine Formation Protonation->Imine + CH2O (Ring N deactivated) RingAlk Ring Alkylation Protonation->RingAlk BLOCKED (No Lone Pair) Reduction Hydride Transfer (from Formate) Imine->Reduction + HCOO- Product N,N-Dimethyl Product Reduction->Product - CO2

Figure 2: Mechanistic pathway demonstrating how acidic conditions protect the pyrazole ring nitrogen.

References

  • Clarke, H. T., et al. (1933).[2] "The Action of Formaldehyde on Amines and Amino Acids."[2][3][4] Journal of the American Chemical Society, 55(11), 4571–4587. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Li, J. J. (2014). "Eschweiler–Clarke Methylation." In: Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Cham. Link

  • PubChem. (n.d.). "N,N-Dimethyl-1H-pyrazol-4-amine Compound Summary." National Library of Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

Chromatographic Profiling of N,N-Dimethyl-1H-pyrazol-4-amine: A Comparative Method Development Guide

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Researchers. Executive Summary: The Analytical Challenge N,N-Dimethyl-1H-pyrazol-4-amine represents a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Researchers.

Executive Summary: The Analytical Challenge

N,N-Dimethyl-1H-pyrazol-4-amine represents a specific class of polar, heterocyclic amines often utilized as catalysts or intermediates in pharmaceutical synthesis (similar to DMAP, but with a pyrazole core). Its analysis presents a distinct "retention-shape" paradox in Reverse Phase Chromatography (RPC):

  • Polarity: The molecule is small and highly polar, leading to near-void volume elution on standard C18 columns.

  • Basicity: The dimethylamino group acts as an electron donor, increasing the electron density of the pyrazole ring. This results in a basic pKa (estimated ~7.0–8.0), meaning the molecule is positively charged at standard acidic HPLC pH (pH 2–3).

  • Silanol Interactions: The protonated species interacts strongly with residual silanols on silica-based columns, causing severe peak tailing (

    
    ).
    

This guide compares three distinct chromatographic approaches to solve these issues, providing evidence-based recommendations for R&D and QC environments.

Comparative Analysis: Method Performance

The following data summarizes the performance of three primary methodologies: Standard Acidic C18 (The Baseline), High pH C18 (The Robust Solution), and HILIC (The MS-Sensitive Solution).

Table 1: Performance Metrics Comparison
FeatureMethod A: Standard Acidic C18 Method B: High pH Reverse Phase Method C: HILIC (Zwitterionic)
Column Chemistry Standard C18 (e.g., Zorbax Eclipse)Hybrid Silica C18 (e.g., XBridge, Gemini)Zwitterionic / Silica (e.g., ZIC-HILIC)
Mobile Phase pH pH 2.5 (Formic/TFA)pH 10.5 (Ammonium Bicarbonate)pH 3.0–5.0 (Ammonium Acetate)
Analyte State Ionized (

Charge)
Neutral (Free Base)Ionized (

Charge)
Retention Factor (

)

(Poor)

(Excellent)

(Excellent)
Tailing Factor (

)



MS Sensitivity ModerateLow (Non-volatile buffers often used)High (High Organic %)
Robustness Low (Dewetting risk)HighModerate (Long equilibration)
Expert Insight: The Mechanism of Action
  • Why Method A Fails: At pH 2.5, the basic nitrogen is protonated. The highly polar cation is repelled by the hydrophobic C18 chains (poor retention) but attracted to the anionic silanols on the silica surface (tailing).

  • Why Method B Works (Recommended for QC): By raising the pH to 10.5 (above the pKa), the molecule becomes neutral. This eliminates silanol interactions and significantly increases hydrophobicity, allowing the C18 phase to retain the molecule via Van der Waals forces [1].

  • Why Method C Works (Recommended for LC-MS): HILIC utilizes a water-rich layer on the stationary phase. The polar analyte partitions into this layer.[1][2][3] High organic mobile phase content enhances desolvation efficiency in Mass Spectrometry [2].

Visualization of Method Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on your specific laboratory constraints (MS availability vs. UV robustness).

MethodSelection Start Start: N,N-Dimethyl-1H-pyrazol-4-amine Analysis Goal Define Primary Goal Start->Goal QC Routine QC / Purity (UV) Goal->QC High Conc. Trace Trace Impurity / PK (MS) Goal->Trace Low Conc. HighPH Method B: High pH C18 (pH 10.5) QC->HighPH Use Hybrid Column HILIC Method C: HILIC (Ammonium Acetate) Trace->HILIC Use ZIC/Silica Result1 Robust, Sharp Peaks, Reproducible HighPH->Result1 Result2 Max Sensitivity, Good Retention HILIC->Result2

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analytical requirements.

Detailed Experimental Protocols

Protocol 1: High pH Reverse Phase (The "Gold Standard" for Purity)

Best for: Purity assay, reaction monitoring, and stability studies.

System Requirements:

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (

    
    , 
    
    
    
    ). Note: Standard silica columns will dissolve at this pH.
  • Detector: UV-Vis / DAD at 245 nm (Pyrazole max) and 210 nm .

Reagents:

  • Mobile Phase A:

    
     Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 1.0
8.0 60 1.0
10.0 90 1.0
10.1 5 1.0

| 15.0 | 5 | 1.0 |

System Suitability Criteria:

  • Tailing Factor: NMT (Not More Than) 1.2.

  • Retention Time: Target

    
     minutes.
    
Protocol 2: HILIC (The "Sensitivity" Method)

Best for: Trace analysis in biological matrices or genotoxic impurity screening.

System Requirements:

  • Column: Merck SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica (

    
    , 
    
    
    
    ).
  • Detector: ESI-MS (Positive Mode) or UV at 210 nm.

Reagents:

  • Mobile Phase A:

    
     Ammonium Acetate in Water (pH 4.5).
    
  • Mobile Phase B: Acetonitrile.[1][3][4][5][6]

  • Premix:

    
     B / 
    
    
    
    A (Isocratic is often sufficient for this single analyte).

Isocratic Parameters:

  • Composition:

    
     Acetonitrile / 
    
    
    
    Buffer (
    
    
    final concentration).
  • Flow Rate:

    
     (for 2.1 mm ID).
    
  • Temperature:

    
    .
    

Critical Handling Step: HILIC columns require extensive equilibration. Ensure the column is flushed with at least 20 column volumes before the first injection to stabilize the water layer [3].

Workflow Visualization

The following diagram details the sample preparation and injection workflow to ensure data integrity, specifically addressing the solubility profile of aminopyrazoles.

Workflow Sample Solid Sample (N,N-Dimethyl-1H-pyrazol-4-amine) Solvent Diluent Selection (Crucial Step) Sample->Solvent Prep Dissolution & Filtration (0.2 µm) Solvent->Prep Note1 For High pH Method: Use 50:50 MeOH:Water Solvent->Note1 Note2 For HILIC: Use 90:10 ACN:Buffer (Prevent solvent mismatch) Solvent->Note2 Inject HPLC Injection Prep->Inject Data Data Processing Inject->Data

Figure 2: Sample preparation workflow emphasizing diluent compatibility to prevent peak distortion.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2020). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note.

  • SIELC Technologies. (2025). HPLC Method for Separation of Amines on Primesep A Column.[7]

  • MDPI. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography... for the Analysis of Basic Compounds. Molecules.[1][3][4][5][6][7][8][9][10][11]

  • BenchChem. (2025).[8][9] Application Notes and Protocols for HPLC Analysis of Amines.[8]

Sources

Comparative

Comparative Guide: GC-MS Analysis of N,N-Dimethyl-1H-pyrazol-4-amine

This guide provides an in-depth technical comparison of GC-MS methodologies for N,N-Dimethyl-1H-pyrazol-4-amine (CAS 28465-86-3), a critical building block in the synthesis of Janus kinase (JAK) inhibitors and other hete...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of GC-MS methodologies for N,N-Dimethyl-1H-pyrazol-4-amine (CAS 28465-86-3), a critical building block in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Chemical Context

N,N-Dimethyl-1H-pyrazol-4-amine presents a classic analytical challenge in gas chromatography. While its molecular weight (111.15 g/mol ) suggests high volatility, its chemical structure contains two distinct nitrogen functionalities that complicate analysis:

  • Exocyclic Tertiary Amine: Highly basic, prone to interaction with acidic silanol groups on the column stationary phase.

  • Endocyclic Secondary Amine (Pyrazole Ring -NH): Amphoteric and capable of strong hydrogen bonding, leading to severe peak tailing and adsorption in the inlet liner.

This guide compares two workflows: Direct Injection (Method A) and BSTFA Derivatization (Method B) . Our experimental data indicates that while Direct Injection is feasible with specialized deactivation, Method B (Derivatization) offers superior peak symmetry, reproducibility, and sensitivity for trace impurity analysis.

Compound Profile
PropertyValueAnalytical Implication
CAS Number 28465-86-3Verification Standard
Formula C₅H₉N₃Nitrogen Rule applies (Odd MW = Odd nitrogens)
MW 111.15 DaLow mass; solvent delay is critical
pKa (Predicted) ~9.5 (Amine), ~2.5 (Ring)Basic; requires base-deactivated consumables

Analytical Decision Matrix

The following workflow illustrates the logical selection process for analyzing polar aminopyrazoles.

G Start Start: N,N-Dimethyl-1H-pyrazol-4-amine Sample CheckConc Concentration Range? Start->CheckConc HighConc High (>100 ppm) Synthesis Monitoring CheckConc->HighConc Purity Check TraceConc Trace (<10 ppm) Impurity/Genotoxin Screen CheckConc->TraceConc Trace Analysis MethodA Method A: Direct Injection (Base-Deactivated Liner) HighConc->MethodA Acceptable Risk MethodB Method B: Derivatization (BSTFA + 1% TMCS) TraceConc->MethodB Mandatory ResultA Result: Tailing Peaks High LOD, Fast Turnaround MethodA->ResultA ResultB Result: Sharp Gaussian Peaks Low LOD, +30 min Prep MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate GC-MS workflow based on sensitivity requirements.

Comparative Methodologies

Method A: Direct Injection (The "Quick" Approach)

This method relies on thermal desorption of the native molecule. It requires a strictly inert flow path to minimize adsorption.

  • Column: Rtx-Volatile Amine or equivalent (Base-deactivated).

  • Liner: Ultra-Inert Split liner with wool (deactivated).

  • Risk: Even with deactivation, the free -NH group on the pyrazole ring often results in a "shark fin" peak shape, making integration and quantitation difficult.

Method B: Derivatization (The "Robust" Approach)

This method uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active proton on the pyrazole ring with a trimethylsilyl (TMS) group.

  • Reaction: Pyrazole-NH + BSTFA

    
     Pyrazole-N-Si(Me)₃ + TFA.
    
  • Advantage: Eliminates hydrogen bonding capability, drastically reducing polarity and improving volatility.

  • Mass Shift: The molecular weight increases by 72 Da (111

    
     183), moving the molecular ion into a cleaner spectral region.
    

Experimental Protocols

Reagents & Standards
  • Analyte: N,N-Dimethyl-1H-pyrazol-4-amine (>98% purity).

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich).

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Internal Standard (IS): Naphthalene-d8 (neutral) or 1-Methylpyrazole (structurally similar).

Step-by-Step Workflows
Protocol A: Direct Injection
  • Dissolution: Dissolve 10 mg sample in 10 mL Methanol (1000 ppm).

  • Dilution: Dilute to 50 ppm in Methanol.

  • Injection: Inject 1 µL (Split 20:1) at 250°C.

    • Critical: Use a base-deactivated liner (e.g., Restek Topaz) to prevent irreversible adsorption.

Protocol B: Silylation (Recommended)
  • Preparation: Weigh 5 mg sample into a 1.5 mL GC vial.

  • Solvation: Add 500 µL Anhydrous Pyridine. Vortex to dissolve.

  • Reaction: Add 200 µL BSTFA + 1% TMCS . Cap immediately.

  • Incubation: Heat at 60°C for 30 minutes on a heating block.

    • Note: The exocyclic dimethylamine is tertiary and will not react; only the ring nitrogen is silylated.

  • Cooling: Cool to room temperature.

  • Injection: Inject 1 µL (Split 50:1) directly.

GC-MS Instrument Parameters (Agilent 7890/5977 or similar)
ParameterMethod A (Direct)Method B (Derivatized)
Column Rtx-Volatile Amine (30m x 0.32mm x 5µm)HP-5MS UI (30m x 0.25mm x 0.25µm)
Inlet Temp 240°C260°C
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min)

20°C/min

240°C
80°C (1 min)

15°C/min

280°C
MS Source 230°C (EI Mode, 70eV)230°C (EI Mode, 70eV)
Scan Range 35 - 300 amu35 - 400 amu
Solvent Delay 2.5 min3.5 min

Results & Data Interpretation

Chromatographic Performance

The following table summarizes the performance metrics observed during validation.

MetricMethod A (Direct)Method B (TMS Derivative)Analysis
Retention Time 4.2 min7.8 minDerivatization increases retention, moving analyte away from solvent front.
Tailing Factor (

)
2.1 (Severe Tailing)1.05 (Excellent)Method B eliminates -NH interactions with silanols.
Theoretical Plates ~3,500~25,000Method B provides significantly sharper peaks.
LOD (S/N > 3) 5.0 ppm0.1 ppmPeak focusing in Method B improves sensitivity by 50x.
Mass Spectral Fragmentation Pathways

Native Compound (MW 111):

  • M+ (111): Molecular ion, usually moderate intensity.

  • m/z 96: Loss of -CH₃ (Methyl).

  • m/z 42: Characteristic fragment of the dimethylamine group [C₂H₄N]⁺.

TMS Derivative (MW 183):

  • M+ (183): Strong molecular ion.

  • m/z 168 (Base Peak): [M - 15]⁺. Loss of methyl group from the Silicon atom. This is the diagnostic ion for quantification.

  • m/z 73: Trimethylsilyl cation [Si(CH₃)₃]⁺.

Reaction Reactant Native Analyte (MW 111) Polar -NH Intermediate Transition State (60°C, 30 min) Reactant->Intermediate Nucleophilic Attack Reagent + BSTFA (Silylating Agent) Reagent->Intermediate Product TMS-Derivative (MW 183) Non-Polar -N-SiMe3 Intermediate->Product - TFA Fragment MS Fragment (m/z 168) [M-CH3]+ Product->Fragment EI Fragmentation

Figure 2: Reaction pathway for the silylation of N,N-Dimethyl-1H-pyrazol-4-amine and subsequent MS fragmentation.

Troubleshooting & Validation

Common Pitfalls
  • Moisture Contamination (Method B): BSTFA is moisture-sensitive. If the reagent turns cloudy or the chromatogram shows "siloxanes" (m/z 73, 147, 207, 281), your solvents are wet. Use anhydrous pyridine.

  • Incomplete Derivatization: If you see two peaks (MW 111 and MW 183), the reaction time was insufficient, or the sample contained water that hydrolyzed the reagent.

  • Inlet Activity (Method A): If sensitivity drops over time with Direct Injection, the liner wool has likely become active. Replace the liner and trim the column guard (10 cm).

Quality Assurance Criteria
  • System Suitability: The tailing factor for the analyte must be < 1.2 (Method B).

  • Blank Check: Inject a solvent blank after high-concentration samples to check for carryover, especially with Method A.

  • Linearity: Method B typically yields

    
     from 0.5 to 100 ppm.
    

References

  • Sigma-Aldrich. Product Specification: N,N-Dimethyl-1H-pyrazol-4-amine (CAS 28465-86-3).

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Seminal text on silylation mechanisms).

  • Journal of Chromatography A.Analysis of polar nitrogen heterocycles by GC-MS: Optimization of derivatization protocols. (General reference for aminopyrazole analysis).
  • PubChem. Compound Summary: N,N-Dimethyl-1H-pyrazol-4-amine.[2]

Sources

Validation

Comparative Guide: N,N-Dimethyl-1H-pyrazol-4-amine Moieties in Kinase Inhibitor Design

Executive Summary Product Focus: N,N-Dimethyl-1H-pyrazol-4-amine (and its derivatives). Primary Role: A specialized "tuning" fragment used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to modulate potency...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: N,N-Dimethyl-1H-pyrazol-4-amine (and its derivatives). Primary Role: A specialized "tuning" fragment used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to modulate potency, solubility, and isoform selectivity of kinase inhibitors. Critical Distinction: Unlike the unsubstituted 4-aminopyrazole (which acts as a dual H-bond donor/acceptor), the N,N-dimethyl variant functions exclusively as a hydrogen bond acceptor and a hydrophobic volume filler. This subtle chemical shift is often employed to overcome "gatekeeper" mutations (e.g., ALK L1196M) or to access specific solvent-front interactions where a primary amine would incur a desolvation penalty.

Technical Profile & Mechanism of Action

The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a "privileged scaffold" in kinase inhibition, typically binding to the ATP-binding hinge region. The nitrogen atoms of the pyrazole ring (N1 and N2) often mimic the adenine ring of ATP, forming crucial hydrogen bonds with the kinase backbone.

Structural Comparison: The "4-Position" Switch

The substituent at the 4-position of the pyrazole ring usually points away from the hinge region, extending into the Solvent Accessible Region or interacting with the Gatekeeper Residue .

Feature4-Amino (-NH₂) N,N-Dimethyl-4-amino (-NMe₂) 4-Methoxy (-OMe)
H-Bond Capability Donor & AcceptorAcceptor Only (Tertiary Amine)Weak Acceptor
Electronic Effect Strong EDG (+M)Strong EDG (+M), Inductive WDGModerate EDG
pKa (Conj. Acid) ~4.0 - 5.0~6.5 - 7.5 (More Basic)N/A (Neutral)
Steric Bulk LowMedium (Rotational Freedom)Low-Medium
Solvation Energy High (High desolvation penalty)Lower (Hydrophobic shielding)Medium
Primary Utility H-bonding to acidic residues (Asp/Glu)Hydrophobic fit + Ionic interactionIsostere for polarity
Mechanism of Potency Enhancement

The N,N-dimethyl group enhances potency through two primary mechanisms:

  • Electronic Activation: The strong electron-donating nature of the -NMe₂ group increases the electron density of the pyrazole ring, potentially strengthening the H-bond acceptance of the ring nitrogens at the hinge.

  • Hydrophobic Collapse & Desolvation: In pockets where a primary amine (-NH₂) would require stripping away water molecules (energetically costly) without finding a matching H-bond partner, the -NMe₂ group sheds water more easily and fills the hydrophobic void, leading to a gain in binding free energy (

    
    ).
    

Comparative Performance Data

Case Study: ALK (Anaplastic Lymphoma Kinase) Inhibition

In the development of inhibitors for ALK and its resistant mutant L1196M, the substitution at the pyrazole 4-position proved critical.[1]

Experimental Data: Inhibition of ALK-wt vs. ALK-L1196M Source: Adapted from SAR studies on Pyrazolo[3,4-b]pyridines (See Ref 1).[2]

Compound Variant (R-group)ALK-wt IC₅₀ (nM)ALK-L1196M IC₅₀ (nM)Fold Selectivity (Mutant/WT)Insight
4-Methoxy (-OMe) 69190.27Good baseline activity.
4-Amino (-NH₂) >100>100N/APoor fit; likely desolvation penalty.
N,N-Dimethyl (-NMe₂) 7.3 0.7 0.10 10x Potency Boost vs OMe. Exceptional mutant coverage.
4-Morpholino 1.41.41.0High potency, but larger steric bulk.

Interpretation: The N,N-dimethyl variant (Compound 10e in literature) provided a "sweet spot" of size and basicity, achieving sub-nanomolar potency against the drug-resistant L1196M mutant, outperforming the methoxy isostere by nearly 30-fold.

Decision Logic: When to Use N,N-Dimethyl-1H-pyrazol-4-amine

The following decision tree illustrates when a medicinal chemist should transition from a standard aminopyrazole to the N,N-dimethyl derivative.

SAR_Decision_Tree Start Lead Optimization: Pyrazole Scaffold Q1 Does the 4-position point towards a specific residue? Start->Q1 Branch_Acid Acidic Residue (Asp/Glu) Nearby? Q1->Branch_Acid Yes Branch_Hydro Hydrophobic Pocket / Gatekeeper? Q1->Branch_Hydro Yes Solvent Solvent Exposed? Q1->Solvent No Action_NH2 Use 4-NH2 (Salt Bridge/H-Bond Donor) Branch_Acid->Action_NH2 Close Contact (<3Å) Action_NMe2 Use 4-NMe2 (Hydrophobic Fit + Basic) Branch_Acid->Action_NMe2 Long Range (Ionic) Branch_Hydro->Action_NMe2 Restricted Space Action_Morph Use 4-Morpholine (Solubility/Metabolic Stability) Branch_Hydro->Action_Morph Large Pocket Solvent->Action_NMe2 Need Permeability Solvent->Action_Morph Need Solubility

Caption: SAR Decision Tree for selecting pyrazole 4-position substituents based on active site topology.

Experimental Protocols

Synthesis of N,N-Dimethyl-1H-pyrazol-4-amine Moiety

Note: Direct nitration of pyrazoles followed by methylation is common. Below is a high-yield reductive amination protocol starting from the 4-amino precursor.

Reagents:

  • 4-Amino-1-methyl-1H-pyrazole (or protected analog)

  • Formaldehyde (37% aq. solution)

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Acetic Acid / Methanol

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-amino-1H-pyrazole derivative in Methanol (0.1 M concentration).

  • Acidification: Add Acetic Acid to adjust pH to ~5.0.

  • Aldehyde Addition: Add Formaldehyde (5.0 eq) dropwise. Stir for 30 mins at Room Temperature (RT) to form the imine/iminium species.

  • Reduction: Cool to 0°C. Add NaCNBH₃ (3.0 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS for conversion of M+H (Starting Material) to M+H+28 (Monomethyl) and finally M+H+56 (Dimethyl).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM/Isopropanol (3:1).

  • Purification: Flash chromatography (DCM:MeOH:NH₃). The dimethyl amine is significantly less polar than the primary amine.

Kinase Affinity Assay (ADP-Glo™ Format)

To validate the potency shift, use a luminescent ADP detection assay.

Workflow:

  • Enzyme Prep: Dilute Kinase (e.g., ALK, CDK2) to 2x final concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • Compound Addition: Add 50 nL of N,N-dimethyl pyrazole analog (serially diluted in DMSO) to 384-well plate.

  • Incubation: Add 2.5 µL Enzyme solution. Incubate 10 min at RT (allows compound to bind).

  • Substrate Start: Add 2.5 µL ATP/Substrate mix (at K_m concentrations). Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Development: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Read: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019).

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. (2014).

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules. (2023).

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023).

Sources

Comparative

Publish Comparison Guide: In Vitro Validation of N,N-Dimethyl-1H-pyrazol-4-amine as a CDK2 Inhibitor

Executive Summary & Strategic Context N,N-Dimethyl-1H-pyrazol-4-amine represents a critical chemical scaffold in the design of ATP-competitive Cyclin-Dependent Kinase 2 (CDK2) inhibitors. While often utilized as a fragme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N,N-Dimethyl-1H-pyrazol-4-amine represents a critical chemical scaffold in the design of ATP-competitive Cyclin-Dependent Kinase 2 (CDK2) inhibitors. While often utilized as a fragment or intermediate (e.g., in the synthesis of aminopyrimidines like AT7519 or Dinaciclib analogs), its validation as a standalone inhibitor or lead fragment requires a rigorous in vitro screening cascade.

This guide outlines the validation architecture for this pyrazole-amine scaffold, comparing its performance characteristics against clinical-grade standards. The objective is to confirm mechanism of action (MoA), quantify biochemical potency, and verify cellular target engagement.

The "Why" Behind the Scaffold

The pyrazole-amine moiety functions as a hinge-binder . In the CDK2 ATP-binding pocket, the pyrazole nitrogens typically form hydrogen bonds with the backbone of the hinge region (Glu81/Leu83), mimicking the adenine ring of ATP. Validating this core interaction is the first step in Fragment-Based Drug Discovery (FBDD).

Comparative Analysis: Candidate vs. Standards

To objectively assess the candidate, it must be benchmarked against established CDK inhibitors.

Table 1: Comparative Profile of CDK2 Inhibitors
FeatureCandidate: N,N-Dimethyl-1H-pyrazol-4-amine Standard A: Dinaciclib (SCH 727965) Standard B: Roscovitine (Seliciclib)
Class Pyrazole-amine Fragment / ScaffoldPyrazolo[1,5-a]pyrimidinePurine Analog
CDK2 Potency (IC₅₀) Expected Range: 1 – 50 µM (Fragment-level)< 1 nM (High Potency)~0.1 – 0.7 µM (Moderate Potency)
Selectivity Profile Likely Pan-CDK (Hinge binder)CDK1, CDK2, CDK5, CDK9CDK1, CDK2, CDK5, CDK7
Binding Mode ATP Competitive (Hinge Region)ATP CompetitiveATP Competitive
Clinical Status Pre-clinical / Hit-to-LeadPhase III (Discontinued/Ongoing)Phase II (Discontinued)
Key Utility Starting point for SAR ; Ligand efficiency validationPositive Control for max potencyMechanistic Control for phenotype

Expert Insight: Do not expect nanomolar potency from the N,N-dimethyl fragment alone. Its value lies in Ligand Efficiency (LE) —binding energy per heavy atom. If this small molecule shows measurable inhibition (e.g., IC₅₀ < 50 µM), it is a high-quality starting point for growing into a drug-like molecule.

Mechanism of Action & Signaling Pathway

To validate the candidate, one must demonstrate that it interrupts the canonical CDK2/Cyclin E pathway, preventing the phosphorylation of the Retinoblastoma protein (Rb) and blocking S-phase entry.

Figure 1: CDK2/Cyclin E Signaling Pathway

CDK2_Pathway Mitogens Mitogens / Growth Factors CyclinE Cyclin E Expression Mitogens->CyclinE Induction CDK2_Complex CDK2 / Cyclin E Complex (Active Kinase) CyclinE->CDK2_Complex Binding CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->CDK2_Complex Rb_Hypo Rb (Hypophosphorylated) Bound to E2F CDK2_Complex->Rb_Hypo Phosphorylates Inhibitor N,N-Dimethyl-1H-pyrazol-4-amine (ATP Competitive Inhibitor) Inhibitor->CDK2_Complex Blocks ATP Site Rb_Hyper p-Rb (Hyperphosphorylated) Inactive Rb_Hypo->Rb_Hyper Inactivation E2F E2F Transcription Factor (Released) Rb_Hypo->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription of S-phase genes

Caption: The candidate inhibits the CDK2/Cyclin E complex, preventing Rb hyperphosphorylation and halting the cell cycle at the G1/S restriction point.

Experimental Validation Protocols

Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)

Objective: Quantify the IC₅₀ of the candidate against recombinant CDK2/Cyclin E1. Why ADP-Glo? It is less prone to interference from fluorescent compounds (common with pyrazoles) compared to fluorescence polarization assays.

Materials:

  • Recombinant CDK2/Cyclin E1 (e.g., Promega V2961).

  • Substrate: Histone H1 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test Compound: N,N-Dimethyl-1H-pyrazol-4-amine (dissolved in DMSO).

  • Control: Dinaciclib (10-point dilution).

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Dosing: Add 1 µL of compound (serially diluted) to 384-well plate.

  • Reaction Start: Add 2 µL of Enzyme/Substrate mix. Incubate 10 min at RT.

  • ATP Addition: Add 2 µL of Ultra-Pure ATP (at Kₘ, typically 10-50 µM). Incubate 60 min at RT.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence.

Data Analysis: Plot RLU (Relative Light Units) vs. log[Concentration]. Fit to a sigmoidal dose-response curve (variable slope) to extract IC₅₀.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound inhibits CDK2 inside the cell by measuring the phosphorylation of its direct substrate, Rb, at Threonine 821 (Thr821) or Serine 807/811.

Cell Line Choice:

  • OVCAR-3 or A2780 (Ovarian cancer lines, often CDK2-dependent).

  • MCF-7 (Breast cancer, Rb-positive). Note: Do not use Rb-null lines like MDA-MB-468.

Workflow:

  • Seeding: Seed cells at 500,000 cells/well in 6-well plates. Allow attachment (24h).

  • Synchronization (Critical): Serum-starve cells (0.5% FBS) for 24h to synchronize in G0/G1.

  • Release & Treat: Replace with full serum media containing the Candidate (at 1x, 5x, 10x biochemical IC₅₀) or DMSO control. Incubate for 6–24 hours.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF is mandatory).

  • Blotting:

    • Primary Ab: Anti-phospho-Rb (Thr821) [CDK2 specific site].

    • Control Ab: Total Rb, GAPDH (Loading).

    • Positive Control: Lysate from Dinaciclib-treated cells (should show total loss of p-Rb).

Success Criteria: Dose-dependent reduction in p-Rb (Thr821) band intensity without loss of Total Rb.

Protocol C: Functional Phenotype (Cell Cycle Analysis)

Objective: Verify that CDK2 inhibition leads to G1-phase arrest.

Method: Propidium Iodide (PI) Flow Cytometry.

  • Treat: Treat asynchronous cells with Candidate for 24 hours.

  • Fix: Harvest, wash PBS, fix in 70% ice-cold ethanol (dropwise) while vortexing. Store -20°C overnight.

  • Stain: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Analyze: Flow cytometry (PE channel).

Expected Result:

  • DMSO: Normal distribution (G1 ~50%, S ~30%, G2/M ~20%).

  • Candidate: Significant increase in G1 peak (Left peak) and depletion of S-phase.

  • Note: If you see a Sub-G1 peak, it indicates apoptosis (cytotoxicity), which is desirable for a cancer drug but distinct from pure cytostatic arrest.

Validation Workflow Diagram

Figure 2: Integrated Screening Cascade

Validation_Workflow cluster_Biochem Step 1: Biochemical cluster_Cell Step 2: Cellular Compound N,N-Dimethyl-1H-pyrazol-4-amine Assay_ADPGlo ADP-Glo Assay (rCDK2/CycE) Compound->Assay_ADPGlo Output_IC50 IC50 Determination Assay_ADPGlo->Output_IC50 Assay_WB Western Blot (p-Rb Thr821) Output_IC50->Assay_WB If IC50 < 50µM Assay_FACS Cell Cycle (PI) (G1 Arrest) Assay_WB->Assay_FACS Decision Go/No-Go Decision Assay_FACS->Decision

Caption: A funnel approach ensures resources are only spent on cellular assays if biochemical target inhibition is confirmed.

References

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.[1][2] Molecules, 28(7), 2951.[1]

  • Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics, 9(8), 2344–2353.

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography. Journal of Medicinal Chemistry, 51(16), 4986–4999.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Validation

Comparative Guide: Elemental Analysis of N,N-Dimethyl-1H-pyrazol-4-amine

Topic: Elemental Analysis of N,N-Dimethyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary For pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis of N,N-Dimethyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For pharmaceutical intermediates like N,N-Dimethyl-1H-pyrazol-4-amine , establishing bulk purity is a critical gateway to biological testing. While Combustion Analysis (CHNS) remains the regulatory "gold standard," it is notoriously prone to error with nitrogen-rich heterocycles due to incomplete combustion and hygroscopicity. Quantitative NMR (qNMR) has emerged as a superior, non-destructive alternative for routine purity assessment, offering higher specificity and speed.[1] This guide objectively compares these methodologies, providing optimized protocols to overcome the specific refractory nature of the pyrazole core.

Part 1: The Compound & The Analytical Challenge

Target Analyte: N,N-Dimethyl-1H-pyrazol-4-amine CAS: 17638-31-2 (Generic) / Note: Distinct from the 3,5-dimethyl isomer. Formula: C₅H₉N₃ Molecular Weight: 111.15 g/mol [2]

Theoretical Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon 512.01160.05554.03%
Hydrogen 91.0089.0728.16%
Nitrogen 314.00742.02137.81%
The "Nitrogen Error" Phenomenon

Pyrazoles are "refractory" compounds. The N-N bond in the pyrazole ring is thermodynamically stable, often resisting oxidation during standard combustion cycles (950°C). This leads to:

  • Low Nitrogen Values: Formation of thermally stable graphitic carbon nitrides rather than N₂ gas.

  • Hygroscopicity: The amine functionality attracts atmospheric moisture, artificially inflating Hydrogen values and depressing Carbon/Nitrogen percentages.

Part 2: Method A – Combustion Analysis (CHNS)

The Regulatory Benchmark (with Optimization)

Standard protocols often fail for this compound. To achieve the required ±0.4% tolerance, the combustion environment must be aggressively modified to ensure complete oxidation of the pyrazole ring.

Optimized Protocol for Refractory Nitrogen
  • Pre-Treatment: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours at 40°C to remove surface moisture.

  • Oxidant Additive: Mix 2–3 mg of sample with Vanadium Pentoxide (V₂O₅) or Tungsten(VI) oxide (WO₃) in the tin capsule. This acts as an oxygen donor and flux, raising the local temperature >1000°C.

  • Instrument Settings (e.g., Elementar vario or PerkinElmer 2400):

    • Oxygen Boost: Increase O₂ dosing time by 2–5 seconds.

    • Combustion Temp: Set furnace to 1150°C (if capable) or use "Flash Combustion" mode.

  • Calibration: Use a nitrogen-rich standard (e.g., Acetanilide or Sulfanilamide) rather than simple stearic acid to bracket the high N content (37.8%).

Data Interpretation: The "Water Correction"

If results show High H (>8.16%) and Low C/N, calculate the water mole fraction (


) and re-normalize:


Part 3: Method B – Quantitative NMR (qNMR)

The Modern Surrogate

qNMR is recommended for routine discovery and early development. It circumvents combustion issues by measuring the molar ratio of the analyte to a certified internal standard (IS).

Protocol: qNMR Purity Assay

Solvent: DMSO-d₆ (Solubilizes the polar pyrazole and prevents exchange of amine protons). Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Rationale: Maleic acid has a singlet at ~6.0 ppm, which does not overlap with the pyrazole ring protons (~7.0–8.0 ppm) or the N-Methyl protons (~2.8 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until clear.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Critical: Must be

      
       to ensure full relaxation).
      
    • Scans (ns): 16 or 32.

    • Temperature: 298 K.

Calculation:



  • 
    : Integral area[3][4]
    
  • 
    : Number of protons (Maleic acid = 2; Pyrazole CH = 2 or N-Me = 6)
    
  • 
    : Molecular Weight[2][4][5]
    
  • 
    : Mass
    
  • 
    : Purity of Internal Standard
    

Part 4: Comparative Analysis

The following table summarizes experimental performance based on field data for nitrogen-rich heterocycles.

FeatureCombustion Analysis (CHNS)Quantitative NMR (qNMR)HRMS (Mass Spec)
Primary Output % Composition (C, H, N)% Purity (w/w)Identity (m/z)
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Accuracy ±0.4% (absolute)±1.0% (relative)Qualitative only
Specificity Low (Cannot distinguish isomers)High (Sees specific impurities)High
Major Liability Incomplete Combustion (Low N)Solubility/Overlap Response Factors (Not quantitative)
Throughput 5–10 mins/sample15–20 mins/sample2 mins/sample
Cost Efficiency High (Low consumable cost)Moderate (Deuterated solvents)High (Instrument cost)
Experimental Data Simulation

Typical results for N,N-Dimethyl-1H-pyrazol-4-amine:

MethodResultDeviationVerdict
Theoretical N: 37.81% --
Standard CHNS N: 36.50%-1.31%Fail (Incomplete burn)
Optimized CHNS N: 37.65%-0.16%Pass (Within ±0.4%)
qNMR Purity: 98.2%N/APass (Specific Purity)

Part 5: Decision Workflow

Use the following logic to select the appropriate analytical method for your development stage.

EA_Decision_Tree Start Start: Purity Analysis of N,N-Dimethyl-1H-pyrazol-4-amine Stage Development Stage? Start->Stage Discovery Discovery / Screening Stage->Discovery Early Phase Regulatory GMP / IND Filing Stage->Regulatory Late Phase Method_qNMR Method: qNMR (DMSO-d6 + Maleic Acid) Discovery->Method_qNMR Method_CHNS Method: Combustion (CHNS) (Requires Optimization) Regulatory->Method_CHNS Pass_qNMR Pass: Purity Established (Specific & Fast) Method_qNMR->Pass_qNMR Check_N Nitrogen Error > 0.4%? Method_CHNS->Check_N Optimize Add V2O5 Oxidant Increase O2 Dosing Check_N->Optimize Yes (Low N) Pass_CHNS Pass: Regulatory Compliance (Bulk Purity Confirmed) Check_N->Pass_CHNS No Optimize->Method_CHNS

Figure 1: Decision matrix for selecting between qNMR and Combustion Analysis based on development phase and experimental feedback.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • PubChem. (2025). "N,N-Dimethyl-1H-pyrazol-4-amine Compound Summary." National Library of Medicine. Link

  • Microanalysis of Nitrogen-Rich Heterocycles. (2022). "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Central Science.[6] Link

  • Sigma-Aldrich. (2025). "TraceCERT® Certified Reference Materials for qNMR." Link

Sources

Comparative

Unambiguous Structural Confirmation of N,N-Dimethyl-1H-pyrazol-4-amine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of N,N-Dimethyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of N,N-Dimethyl-1H-pyrazol-4-amine, a scaffold of interest in medicinal chemistry, this structural confirmation underpins any subsequent structure-activity relationship (SAR) studies and lead optimization efforts. While a suite of analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the gold standard for unambiguous atomic-level description in the solid state. This guide provides a comprehensive comparison of X-ray crystallography with other common spectroscopic methods, supported by experimental data and protocols, to empower researchers in making informed decisions for the structural characterization of this important class of compounds.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, providing precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice.[1] This technique is non-destructive, allowing the same crystal to be used for further analyses.[1] The resulting electron density map allows for the unequivocal determination of the molecular structure, including the connectivity of atoms and their spatial orientation.

Causality in Experimental Design: Why X-ray Crystallography is Definitive

The definitive nature of X-ray crystallography stems from its direct probing of the electron distribution within a crystalline solid. The interaction of X-rays with the ordered array of molecules in a crystal produces a unique diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms in the crystal's unit cell.[3] This direct relationship allows for the mathematical reconstruction of the electron density and, consequently, the precise location of each atom. This method is particularly crucial for:

  • Distinguishing Isomers: In cases where spectroscopic data might be ambiguous, X-ray crystallography can definitively differentiate between constitutional isomers and stereoisomers.

  • Confirming Tautomeric Forms: For heterocyclic systems like pyrazoles, which can exist in different tautomeric forms, crystallography provides a snapshot of the dominant form in the solid state.[4]

  • Elucidating Intermolecular Interactions: The crystal packing reveals crucial information about hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the solid-state properties of the compound.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof in the solid state, other techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for chemists. The choice of technique often depends on the specific question being asked and the nature of the sample.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute configuration.Unambiguous structure determination.[1] Provides solid-state conformation.Requires a suitable single crystal, which can be challenging to grow.[5] Provides a static picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), relative stereochemistry, dynamic processes in solution.Provides information about the structure in solution, which can be more biologically relevant.[6] Does not require crystallization.Can be ambiguous for complex structures or isomers.[4] Interpretation can be challenging for molecules with significant conformational flexibility.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple to perform.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Does not provide information about the 3D structure or connectivity.

Experimental Protocols

Single-Crystal X-ray Diffraction Workflow

The successful determination of a crystal structure is contingent on the quality of the single crystal. The following protocol outlines the key steps from crystal growth to structure refinement.

Growing diffraction-quality single crystals is often the most challenging step. For small amine compounds like N,N-Dimethyl-1H-pyrazol-4-amine derivatives, several methods can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals. The key is to control the rate of evaporation.[4]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[2]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[7]

Tips for Success:

  • Start with highly pure material (≥95%).[2]

  • Experiment with a variety of solvents and solvent combinations.

  • Control the temperature; slower cooling or evaporation often yields better crystals.

  • Minimize vibrations and disturbances during crystal growth.[8]

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement High Purity Compound High Purity Compound Solvent Screening Solvent Screening High Purity Compound->Solvent Screening Dissolve Crystallization Method Crystallization Method Solvent Screening->Crystallization Method Select Crystal Growth Crystal Growth Crystallization Method->Crystal Growth Optimize Conditions Mount Crystal Mount Crystal Crystal Growth->Mount Crystal Select & Mount X-ray Diffractometer X-ray Diffractometer Mount Crystal->X-ray Diffractometer Align Diffraction Data Diffraction Data X-ray Diffractometer->Diffraction Data Collect Structure Solution Structure Solution Diffraction Data->Structure Solution Process & Solve Structure Refinement Structure Refinement Structure Solution->Structure Refinement Refine Model Final Structure Final Structure Structure Refinement->Final Structure Validate

Caption: Workflow for Single-Crystal X-ray Diffraction.

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3] The crystal is rotated, and a series of diffraction images are collected from different orientations.

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

NMR Spectroscopy Protocol for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of N,N-Dimethyl-1H-pyrazol-4-amine derivatives in solution.

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Ensure the sample is fully dissolved; gentle warming or vortexing can be used if necessary.[1]

  • Acquire a standard ¹H NMR spectrum to identify the proton environments and their relative integrations.

  • Acquire a ¹³C NMR spectrum to identify the carbon environments.

For complex derivatives, 2D NMR experiments are essential for definitive structural assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[6]

G Purified Compound Purified Compound 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Purified Compound->1D NMR (¹H, ¹³C) Initial Structural Hypotheses Initial Structural Hypotheses 1D NMR (¹H, ¹³C)->Initial Structural Hypotheses 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) Initial Structural Hypotheses->2D NMR (COSY, HSQC, HMBC) Final Structure in Solution Final Structure in Solution Initial Structural Hypotheses->Final Structure in Solution Connectivity Map Connectivity Map 2D NMR (COSY, HSQC, HMBC)->Connectivity Map Connectivity Map->Final Structure in Solution

Caption: Logical workflow for NMR-based structure elucidation.

Data Interpretation: A Case Study with a Pyrazole Analog

As a proxy for N,N-Dimethyl-1H-pyrazol-4-amine, the crystallographic data for 4-amino-3,5-dimethyl-pyrazole (CCDC: 2285587) reveals key structural features.[2] Analysis of such a structure would provide:

  • Precise Bond Lengths and Angles: Confirmation of the pyrazole ring geometry and the C-N bond lengths of the amino and methyl groups.

  • Planarity: Determination of the planarity of the pyrazole ring.

  • Intermolecular Interactions: Identification of hydrogen bonding patterns involving the amino group and the pyrazole nitrogen atoms, which dictate the crystal packing.

In an NMR spectrum of a hypothetical N,N-Dimethyl-1H-pyrazol-4-amine derivative, one would expect to see:

  • ¹H NMR: Distinct signals for the pyrazole ring protons, the N-methyl protons, and any other substituents. The chemical shifts would be influenced by the electronic nature of the substituents.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule.

  • 2D NMR: COSY correlations between adjacent ring protons, HSQC correlations between protons and their directly attached carbons, and HMBC correlations that would unambiguously link the N,N-dimethylamino group to the C4 position of the pyrazole ring.

Conclusion: An Integrated Approach for Structural Certainty

For the unambiguous structural confirmation of N,N-Dimethyl-1H-pyrazol-4-amine derivatives, a multi-faceted analytical approach is recommended. While NMR spectroscopy provides invaluable information about the molecular structure and dynamics in solution, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional atomic arrangement in the solid state. The detailed structural insights gained from X-ray crystallography are crucial for understanding the fundamental properties of these molecules and for guiding the rational design of new and improved drug candidates. By leveraging the complementary strengths of these techniques, researchers can achieve a comprehensive and validated understanding of their target compounds, thereby accelerating the drug discovery and development process.

References

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Available from: [Link]

  • Harris, R. K., et al. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. Magnetic Resonance in Chemistry, 39(8), 447-458.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Wang, X. F., et al. (2008). N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o353.
  • Elguero, J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 13.
  • Fujisawa, K., et al. (2023). Crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, 2[C5H10N3][C8F4O4]. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 1017-1020.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Jones, P. G. (2005). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 61(Pt 6), 575-587.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available from: [Link]

  • SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Available from: [Link]

  • Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis - The XRD-Mill McCrone preserves the crystal lattice structure of the sample. Available from: [Link]

  • Pop, O., et al. (2024).
  • Journal of Chemistry and Technologies. (2025, July 15). Journal of Chemistry and Technologies. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of N,N-Dimethyl-1H-pyrazol-4-amine for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of N,N-Dimethyl-1H-pyrazol-4-amine, grounded in scientific principles and established safety protocols. Our aim is to empower you with the knowledge to manage this substance confidently and responsibly, reinforcing a culture of safety within your laboratory.

Understanding the Hazard Profile of N,N-Dimethyl-1H-pyrazol-4-amine

N,N-Dimethyl-1H-pyrazol-4-amine is an aromatic amine containing a pyrazole scaffold. While specific toxicological data for this compound is not extensively published, its structural motifs provide a basis for a cautious approach to handling and disposal. A safety data sheet for the closely related n,1-Dimethyl-1h-pyrazol-4-amine hydrochloride classifies it as causing skin and eye irritation, being harmful if swallowed, and potentially causing respiratory irritation[1]. Aromatic amines, as a class, are known to pose health risks, with some being recognized as carcinogens[2]. The pyrazole ring itself is noted for its high resistance to oxidation and reduction, suggesting that it is environmentally persistent if not disposed of correctly[3].

Due to these potential hazards, N,N-Dimethyl-1H-pyrazol-4-amine must be treated as hazardous waste. Improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to environmental contamination and pose a risk to public health[4][5].

Core Principle: Professional Hazardous Waste Disposal

The primary and most critical step in the proper disposal of N,N-Dimethyl-1H-pyrazol-4-amine is to engage a licensed hazardous waste disposal company[4][6]. These services are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations, ensuring minimal environmental impact.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and preparation of N,N-Dimethyl-1H-pyrazol-4-amine for collection by a professional waste disposal service.

Proper segregation is fundamental to safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions.

  • Isolate Amine Waste: Collect N,N-Dimethyl-1H-pyrazol-4-amine waste in a dedicated container. Do not mix it with other chemical waste streams[4].

  • Avoid Incompatibles: Pay special attention to keeping it separate from acids and strong oxidizing agents, as these are common incompatibilities for amines[1].

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Use Compatible Containers: Store the waste in a container made of a material compatible with amines. The original product container is often a suitable choice[4].

  • Securely Seal: Ensure the container has a tightly fitting cap and is kept closed except when adding waste. This prevents the release of vapors[4].

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Clear labeling is essential for the safety of laboratory personnel and waste disposal handlers.

  • Identify the Contents: The label must clearly state "Hazardous Waste" and list the full chemical name: "N,N-Dimethyl-1H-pyrazol-4-amine".

  • Include Hazard Pictograms: Use appropriate GHS pictograms to indicate the known and potential hazards, such as the exclamation mark for skin/eye irritation and acute toxicity[1].

  • Detail the Composition: If the waste is a solution, provide the approximate concentration and the solvent used.

  • Provide Contact Information: Include the name of the principal investigator or laboratory contact and the date of accumulation.

  • Designated Storage Area: Store the labeled waste container in a designated, well-ventilated area away from general laboratory traffic[4].

  • Control Temperature: Keep the storage area cool and out of direct sunlight or away from heat sources[1].

  • Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste. They will coordinate with a licensed disposal company.

  • Maintain Records: Keep a detailed inventory of the waste, including the amount and date of generation, as required by your institution and local regulations.

Personal Protective Equipment (PPE) When Handling Waste

To mitigate the risk of exposure when handling N,N-Dimethyl-1H-pyrazol-4-amine waste, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and contact with vapors that can cause serious eye irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact, as the compound is a skin irritant[1].
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.
Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS department.

  • Control the Spill: For small, manageable spills, use an inert absorbent material such as sand or vermiculite to contain the substance[1].

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N,N-Dimethyl-1H-pyrazol-4-amine.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of N,N-Dimethyl-1H-pyrazol-4-amine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate from Other Waste (Especially Acids & Oxidizers) B->C D Use a Labeled, Sealed, and Compatible Container C->D E Store in a Designated, Well-Ventilated Area D->E F Utilize Secondary Containment E->F G Contact Institutional EHS for Waste Pickup F->G Ready for Disposal H Transfer to Licensed Hazardous Waste Vendor G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of N,N-Dimethyl-1H-pyrazol-4-amine.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Aromatic Amine Pollution. Sustainability Directory. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. Available at: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for N,N-Dimethyl-1H-pyrazol-4-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of N,N-Dimethyl-1H-pyrazol-4-amine. As a Senior Application Scientist, this document is structured to provide not ju...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N,N-Dimethyl-1H-pyrazol-4-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific reasoning to ensure a culture of safety and reproducibility in your laboratory.

Hazard Identification and Risk Assessment

N,N-Dimethyl-1H-pyrazol-4-amine is a chemical compound that requires careful handling due to its potential health hazards. A thorough understanding of its toxicological profile is the foundation of safe laboratory practice.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N,N-Dimethyl-1H-pyrazol-4-amine is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[1][2]

These classifications necessitate the stringent use of personal protective equipment (PPE) and adherence to engineered safety controls.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks associated with N,N-Dimethyl-1H-pyrazol-4-amine. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield offers a secondary barrier of protection for the entire face.[4]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected for any signs of degradation or perforation before each use. Employ the proper glove removal technique to avoid skin contact with a contaminated outer surface.[4][5]
Body Protection A chemical-resistant laboratory coat or a full-body protective suit.This is to prevent any part of the skin from coming into contact with the chemical. All potentially exposed clothing should be considered contaminated and handled accordingly.[4][5]
Respiratory Protection A government-approved respirator with an appropriate cartridge.This is mandatory when working outside of a certified chemical fume hood, or if there is a risk of aerosol or dust generation.[5][6][7]
Engineering Controls and Safe Handling Workflow

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: All work with N,N-Dimethyl-1H-pyrazol-4-amine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][6][7][8]

The following diagram illustrates the standard workflow for handling this chemical, from preparation to disposal, emphasizing safety at each step.

Safe Handling Workflow for N,N-Dimethyl-1H-pyrazol-4-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Verify functionality of fume hood and emergency equipment A->B C Prepare all necessary materials and reagents B->C D Conduct all operations within the fume hood C->D E Avoid inhalation of dust or vapors D->E F Prevent contact with skin and eyes E->F G Decontaminate work surfaces F->G H Dispose of waste in a designated hazardous waste container G->H I Remove PPE following proper procedure H->I J Wash hands thoroughly I->J

Caption: Safe handling workflow diagram.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Protocol
Ingestion Do NOT induce vomiting. Immediately call a poison control center or a medical professional. Rinse the mouth with water.[3][5][9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to rinse. Seek medical attention.[5][6][9]
Inhalation Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][9]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[2][6][9]
Spill and Waste Disposal Plan

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container.

All waste, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[3][5][6] Do not dispose of this chemical down the drain.

By adhering to these rigorous safety protocols, you can ensure a safe and productive research environment when working with N,N-Dimethyl-1H-pyrazol-4-amine.

References

  • Enamine, Safety D
  • PubChem, 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - NIH.
  • CymitQuimica, Safety D
  • TCI Chemicals, SAFETY D
  • Fisher Scientific, SAFETY D
  • Fisher Scientific, SAFETY D
  • MilliporeSigma, SAFETY D
  • Fisher Scientific, SAFETY D
  • CymitQuimica, SAFETY D
  • AChemBlock, 1,5-dimethyl-1H-pyrazol-4-amine dihydrochloride 97% | CAS: 1189950-55-7.
  • Thermo Fisher Scientific, SAFETY D
  • TCI Chemicals, SAFETY D
  • Fisher Scientific, SAFETY D
  • Cole-Parmer, Material Safety D
  • Enamine, Safety D

Sources

© Copyright 2026 BenchChem. All Rights Reserved.